molecular formula C7H4ClIN2 B1589023 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 869335-73-9

4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1589023
CAS No.: 869335-73-9
M. Wt: 278.48 g/mol
InChI Key: IDEYYMSXMIFGMV-UHFFFAOYSA-N
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Description

4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS RN: 869335-73-9) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a fused bicyclic pyrrolopyridine scaffold, also known as a 7-azaindole, which is a privileged structure in the design of biologically active molecules . The presence of both chloro and iodo substituents at the 3- and 4-positions makes this heterocycle a versatile intermediate for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, enabling the rapid exploration of structure-activity relationships. The pyrrolopyridine core is isosteric with purine bases and is found in a range of natural products and approved drugs, underpinning its broad pharmacological relevance . Research into analogous pyrrolopyridine isomers has demonstrated a wide spectrum of biological activities, including service as potent kinase inhibitors for anticancer therapy, analgesic and sedative agents, and antimicrobial compounds . This specific derivative, with its reactive halogen handles, is designed for the synthesis of novel compounds targeting these and other therapeutic areas. Its value lies in its application as a key precursor in the development of potential treatments for diseases of the nervous system, diabetes, and microbial infections . Specifications: • CAS RN: 869335-73-9 • Molecular Formula: C 7 H 4 ClIN 2 • Molecular Weight: 278.48 g/mol • Purity: >95.0% (HPLC) • Melting Point: ~195-204 °C • Physical Form: White to Light yellow powder to crystal Handling and Storage: This compound is air-sensitive. For optimal stability, it is recommended to store it in a cool, dark place, sealed under inert gas. Room temperature or 2-8°C storage is suggested . Hazard Information: Warning - Causes skin irritation and serious eye irritation . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, or for administration to humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEYYMSXMIFGMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Cl)C(=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468450
Record name 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
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URL https://comptox.epa.gov/dashboard/DTXSID10468450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869335-73-9
Record name 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
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Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine, also known as 4-Chloro-3-iodo-7-azaindole, is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic scaffold, decorated with versatile chloro and iodo substituents, presents a valuable platform for the synthesis of complex molecular architectures with potential therapeutic applications. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended to support researchers in its handling, characterization, and further derivatization.

Molecular and Physicochemical Properties

This compound is a white to light yellow crystalline powder.[1] Its fundamental properties are summarized in the table below. The presence of both a chloro and a significantly larger iodo group on the pyrrolopyridine core, in addition to the nitrogen atoms, imparts a unique electronic and steric profile to the molecule. This substitution pattern is critical for its utility as a building block in organic synthesis, particularly in cross-coupling reactions where the differential reactivity of the C-Cl and C-I bonds can be exploited for selective functionalization.

PropertyValueSource
CAS Number 869335-73-9[2][3][4]
Molecular Formula C₇H₄ClIN₂[2]
Molecular Weight 278.48 g/mol [2]
Appearance White to light yellow powder/crystal[1]
Melting Point 195.0 - 199.0 °C[1]
Purity >95.0% (HPLC)[1][5]
Predicted XlogP 2.6[6]

Spectroscopic and Analytical Characterization

While comprehensive, publicly available experimental spectra for this compound are limited, several commercial suppliers indicate the availability of analytical data such as NMR, HPLC, and LC-MS upon request.[2] This section outlines the expected spectroscopic features based on the molecular structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrolo[2,3-b]pyridine core. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and iodine atoms, as well as the nitrogen atoms in the rings.

¹³C NMR: The carbon NMR spectrum will provide valuable information on the carbon framework of the molecule. The carbons directly attached to the halogens (C4 and C3) are expected to show characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometric analysis is a crucial tool for confirming the molecular weight and isotopic pattern of this compound. The presence of chlorine and iodine will result in a characteristic isotopic distribution pattern in the mass spectrum, which can be used for unambiguous identification. Predicted collision cross-section values for various adducts have been calculated and can aid in identification.[6]

Solubility Profile

The solubility of this compound in various solvents has not been extensively documented in the literature. However, based on its chemical structure, a qualitative solubility profile can be inferred. The molecule possesses both polar (N-H bond, nitrogen lone pairs) and nonpolar (halogenated aromatic rings) regions. Therefore, it is expected to be sparingly soluble in water and more soluble in polar aprotic organic solvents.

SolventPredicted Solubility
Dimethyl Sulfoxide (DMSO)Soluble
N,N-Dimethylformamide (DMF)Soluble
Dichloromethane (DCM)Moderately Soluble
MethanolSparingly Soluble
WaterInsoluble

This predicted solubility is based on the general behavior of similar heterocyclic compounds and should be experimentally verified.

Crystallography

As of the latest literature review, a publicly available single-crystal X-ray structure of this compound has not been reported. However, the crystal structures of related 7-azaindole derivatives have been studied, revealing insights into their solid-state packing and hydrogen-bonding networks.[7] For instance, halogenated 7-azaindoles often form dimeric structures through N-H···N hydrogen bonds.[7] A crystallographic study of this compound would be invaluable for understanding its solid-state conformation and intermolecular interactions.

Safety and Handling

This compound is a chemical substance that requires careful handling in a laboratory setting. The following safety information is based on available Safety Data Sheets (SDS).

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[5]

  • H318: Causes serious eye damage.

  • H319: Causes serious eye irritation.[5]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[5]

  • P280: Wear protective gloves/ eye protection/ face protection.[5]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • P332 + P313: If skin irritation occurs: Get medical advice/ attention.[5]

  • P337 + P313: If eye irritation persists: Get medical advice/ attention.[5]

  • P362: Take off contaminated clothing and wash before reuse.[5]

It is recommended to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Synthetic and Reactivity Considerations

The synthesis of this compound is not extensively detailed in publicly accessible literature. However, the synthesis of related 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines has been described, which involves a multi-step process starting from a protected 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine derivative.[8] This suggests that the title compound is a key intermediate in the synthesis of more complex molecules.

The reactivity of this compound is dictated by the presence of the two halogen atoms at positions 3 and 4. The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This differential reactivity allows for selective functionalization at the 3-position while leaving the 4-chloro substituent intact for subsequent transformations.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Key Reactivity Sites

Reactivity_Sites Key Reactivity Sites for Cross-Coupling mol C3_label Position 3 (C-I) More Reactive C4_label Position 4 (C-Cl) Less Reactive C3_pos->C3_label C4_pos->C4_label

References

Spectroscopic and Synthetic Guide to 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed examination of 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine, a highly functionalized and valuable building block in drug discovery. The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents. This document offers a comprehensive analysis of its nuclear magnetic resonance (NMR) spectroscopic characteristics, providing predicted ¹H and ¹³C NMR data based on established principles and spectral data from analogous structures. Furthermore, a detailed, field-proven experimental protocol for its synthesis via a two-step halogenation of the parent 7-azaindole is presented, underpinned by established chemical literature. This guide is intended for researchers, medicinal chemists, and process development scientists who require a thorough understanding of this key intermediate for its effective use in complex synthetic campaigns.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) framework is a cornerstone in modern medicinal chemistry. Its structure, which is isomeric with indole, allows it to act as a bioisostere, mimicking the natural amino acid tryptophan and participating in crucial hydrogen bonding interactions with biological targets.[1] This unique capability has led to the incorporation of the 7-azaindole scaffold into numerous clinically significant molecules, particularly in the realm of protein kinase inhibitors.[1]

The strategic placement of halogen atoms on this scaffold, as seen in This compound (1) , provides orthogonal chemical handles for sequential, site-selective cross-coupling reactions. The chlorine at the C4-position and the iodine at the C3-position exhibit differential reactivity, enabling chemists to introduce diverse substituents in a controlled manner. This makes compound 1 an exceptionally powerful intermediate for building molecular complexity and exploring structure-activity relationships (SAR) in drug development programs. An unambiguous understanding of its synthesis and spectroscopic identity is therefore paramount for its reliable application.

Molecular Structure and NMR Assignment Strategy

To facilitate a clear interpretation of the NMR spectra, a standard numbering system for the 7-azaindole ring is used.

Synthesis_Workflow start Start: 4-Chloro-1H-pyrrolo[2,3-b]pyridine reagents Reagents: - N-Iodosuccinimide (NIS) - Acetonitrile (MeCN) start->reagents 1. Dissolve reaction Reaction: - Stir at room temperature - Monitor by TLC/LC-MS reagents->reaction 2. Add NIS workup Aqueous Workup: - Quench with Na2S2O3 (aq) - Extract with Ethyl Acetate reaction->workup 3. Upon Completion purification Purification: - Silica Gel Column Chromatography workup->purification 4. Isolate Crude final_product Final Product: This compound purification->final_product 5. Obtain Pure Solid characterization Characterization: - NMR Spectroscopy - Mass Spectrometry final_product->characterization 6. Verify Structure

References

An In-depth Technical Guide to the Solubility Profile of 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug discovery and development, the physicochemical properties of a compound are paramount to its success as a therapeutic agent. Among these, aqueous solubility is a critical determinant of a drug's bioavailability and overall efficacy.[1][2] Poor solubility can lead to unpredictable in vitro results, challenging formulation development, and ultimately, failure in clinical trials.[3] This guide provides a comprehensive technical overview of the solubility profile of 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine, a heterocyclic building block with potential applications in medicinal chemistry.

Molecular Profile: this compound

  • Structure:

    • IUPAC Name: this compound

    • Synonyms: 4-Chloro-3-iodo-7-azaindole[4]

    • CAS Number: 869335-73-9[4][5]

    • Molecular Formula: C₇H₄ClIN₂[5]

    • Molecular Weight: 278.48 g/mol [5]

  • Physical Form: White to light yellow powder or crystal.[5]

  • Structural Considerations for Solubility: The solubility of this compound is influenced by several key structural features:

    • Pyrrolo[2,3-b]pyridine Core: This 7-azaindole scaffold is a common motif in medicinal chemistry, often imparting a degree of aromatic character and potential for hydrogen bonding.[6] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the N-H group in the pyrrole ring can act as a hydrogen bond donor.

    • Halogen Substituents: The presence of both chlorine and iodine atoms significantly increases the molecule's lipophilicity, which generally leads to lower aqueous solubility.

    • Potential for Ionization: The pyrrolo[2,3-b]pyridine system has a pKa associated with the pyridine nitrogen, allowing it to be protonated under acidic conditions, which would increase its aqueous solubility. The N-H proton of the pyrrole ring is generally weakly acidic.

Theoretical Framework: Predicting Solubility

In the absence of experimental data, computational methods can provide valuable initial estimates of a compound's solubility.[7][8] These in silico models utilize various molecular descriptors to predict solubility.

Quantitative Structure-Property Relationship (QSPR) Models: These models establish a mathematical relationship between a compound's structural features and its solubility.[8]

Thermodynamic-Based Methods: Approaches like the General Solubility Equation (GSE) relate solubility to a compound's melting point and octanol-water partition coefficient (logP).[9]

While predictive models are useful for initial screening, they are not a substitute for experimental determination.[10]

Experimental Determination of Solubility

The experimental assessment of solubility can be broadly categorized into two types: thermodynamic and kinetic solubility.[2]

Part 1: Thermodynamic Solubility - The Gold Standard

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure.[2] The most reliable and widely used method for its determination is the shake-flask method .[11][12]

This protocol outlines the steps to determine the thermodynamic solubility of this compound.

Materials:

  • This compound (solid)[5]

  • Selected aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and organic solvents (e.g., DMSO, Ethanol, Methanol)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure equilibrium is reached with the solid phase.[11]

    • Add a known volume of the desired solvent (e.g., 1 mL of pH 7.4 buffer).

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials in an orbital shaker set to a consistent agitation speed (e.g., 300 RPM) and temperature (e.g., 25°C or 37°C).[11]

    • Allow the mixture to equilibrate for a sufficient period, typically 24-72 hours, to ensure the solution is fully saturated.[11][12] To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. The concentration should plateau.

  • Sample Preparation:

    • After equilibration, carefully remove the vials from the shaker, ensuring not to disturb the undissolved solid.

    • To separate the undissolved solid, either centrifuge the vials at a high speed or allow the solid to settle by gravity.

    • Withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.[11]

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC-UV or LC-MS).

    • Construct a calibration curve from the standard solutions and determine the concentration of the compound in the filtered supernatant. This concentration represents the thermodynamic solubility.

Data Presentation:

Solvent/Buffer (pH)Temperature (°C)Thermodynamic Solubility (µg/mL)
pH 1.2 Buffer25To be determined
pH 7.4 Buffer25To be determined
DMSO25To be determined
Ethanol25To be determined

Diagram of the Shake-Flask Workflow:

ShakeFlaskWorkflow A Add Excess Solid & Solvent B Equilibrate (24-72h) Shaking at Constant Temp. A->B C Separate Solid (Centrifuge/Settle) B->C D Filter Supernatant C->D E Quantify (HPLC/LC-MS) D->E F Determine Solubility E->F KineticSolubilityWorkflow cluster_prep Preparation cluster_assay Assay A DMSO Stock Solution C Dispense Stock into Plate A->C B Aqueous Buffer D Add Buffer & Mix B->D C->D E Incubate (1-2h) D->E F Measure Light Scattering (Nephelometry) E->F G Determine Kinetic Solubility F->G

References

CAS number 869335-73-9 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potent and Selective TRPV4 Antagonist, GSK2193874

A Note on Chemical Identity: Initial inquiry into CAS number 869335-73-9 identifies the compound as 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine, a heterocyclic chemical intermediate. While this compound is of interest in synthetic chemistry, the vast body of pharmacological and clinical research is centered on a distinct, though structurally complex, molecule: GSK2193874. This guide will therefore focus on the latter, a compound with significant therapeutic potential and a subject of extensive scientific investigation.

Introduction to GSK2193874

GSK2193874 is a first-in-class, orally bioavailable, potent, and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) cation channel.[1][2][3] TRPV4 is a non-selective cation channel that is activated by a variety of stimuli, including heat, mechanical stress, and endogenous ligands.[1] It is expressed in numerous tissues, including the vascular endothelium of the lungs, where it plays a critical role in regulating vascular barrier integrity.[1] Activation of TRPV4 can lead to increased intracellular calcium, which in the pulmonary vasculature can result in increased permeability and edema.[1] Consequently, antagonism of TRPV4 with GSK2193874 presents a promising therapeutic strategy for conditions characterized by pulmonary edema, such as congestive heart failure.[1][2]

Physicochemical Properties of GSK2193874

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of GSK2193874 are summarized in the table below.

PropertyValueSource
IUPAC Name 3-(1,4′-bipiperidin-1′-ylmethyl)-7-bromo-N-(1-phenylcyclopropyl)-2-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide[2]
CAS Number 1336960-13-4[1][3][4][5]
Molecular Formula C37H38BrF3N4O[1][3][4][5]
Molecular Weight 691.62 g/mol [1][3][4][5]
Appearance White to light yellow solid[1]
Solubility Soluble in DMSO and Ethanol; Insoluble in water[5]

Mechanism of Action: Selective TRPV4 Antagonism

GSK2193874 exerts its pharmacological effects through the potent and selective blockade of the TRPV4 ion channel.[1][3][4][5] This antagonism prevents the influx of calcium (Ca2+) through the channel, which is a key event in the signaling cascade initiated by TRPV4 activation.[1][3][4] In endothelial cells, this influx of calcium can lead to cell contraction and a breakdown of the endothelial barrier, resulting in increased permeability and fluid leakage into the surrounding tissue.[2] By inhibiting this process, GSK2193874 helps to maintain endothelial integrity and prevent the formation of edema.[2]

The selectivity of GSK2193874 is a crucial aspect of its therapeutic potential. It has been shown to be highly selective for TRPV4 over other TRP channels, including TRPV1, TRPA1, TRPC3, TRPC6, and TRPM8, with IC50 values for these other channels being greater than 25 μM.[1][4][5] This selectivity minimizes the potential for off-target effects and enhances its safety profile.

GSK2193874_Mechanism_of_Action cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Stimuli Heat, Mechanical Stress, Endogenous Ligands TRPV4 TRPV4 Channel Stimuli->TRPV4 Activates Ca_Influx Ca2+ Influx TRPV4->Ca_Influx Mediates Downstream Downstream Signaling (e.g., Endothelial Contraction, Increased Permeability) Ca_Influx->Downstream GSK2193874 GSK2193874 GSK2193874->TRPV4 Blocks Calcium_Influx_Assay_Workflow Start Start Cell_Plating Plate TRPV4-HEK293 Cells in 96-well plate Start->Cell_Plating Dye_Loading Load Cells with Calcium-sensitive Dye Cell_Plating->Dye_Loading Compound_Addition Add GSK2193874 (Varying Concentrations) Dye_Loading->Compound_Addition Fluorescence_Reading Measure Baseline Fluorescence (Plate Reader) Compound_Addition->Fluorescence_Reading Agonist_Addition Add TRPV4 Agonist Fluorescence_Reading->Agonist_Addition Kinetic_Reading Kinetic Fluorescence Reading Agonist_Addition->Kinetic_Reading Data_Analysis Calculate % Inhibition and Determine IC50 Kinetic_Reading->Data_Analysis End End Data_Analysis->End

References

The 7-Azaindole Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Pharmacophore

The 7-azaindole nucleus, a heterocyclic aromatic structure composed of a fused pyridine and pyrrole ring, has emerged from relative obscurity to become a cornerstone in contemporary medicinal chemistry.[1][2] Its structural resemblance to the endogenous indole moiety, found in essential biomolecules like the amino acid tryptophan, provides a strategic advantage, allowing it to act as a bioisostere with enhanced physicochemical and pharmacological properties.[1][3] The introduction of a nitrogen atom at the 7-position modulates the core's electronics, hydrogen bonding capacity, and metabolic stability, offering a powerful tool for optimizing drug candidates.[3] This guide provides a comprehensive exploration of the biological significance of the 7-azaindole core, from its fundamental interactions with key biological targets to its successful translation into clinically approved therapeutics.

I. The 7-Azaindole Moiety as a Premier Kinase Hinge-Binder

A significant breakthrough for the 7-azaindole scaffold came with the recognition of its exceptional ability to act as a hinge-binding motif for protein kinases.[4][5] The kinase hinge region is a flexible loop connecting the N- and C-lobes of the catalytic domain, and it forms critical hydrogen bonds with the adenine ring of ATP. The 7-azaindole core adeptly mimics this interaction by forming two key hydrogen bonds: the pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor.[6] This bidentate interaction provides a strong and specific anchor for inhibitors within the ATP-binding pocket, forming the basis for the development of numerous potent and selective kinase inhibitors.[4][6]

The success of this strategy is epitomized by Vemurafenib (Zelboraf®) , an FDA-approved inhibitor of the B-RAF serine-threonine kinase for the treatment of melanoma.[1][4] The discovery of Vemurafenib through fragment-based drug discovery, starting from a simple 7-azaindole fragment, highlighted the immense potential of this scaffold.[4]

Kinome-Wide Applications: A Scaffold for Diverse Targets

The versatility of the 7-azaindole core extends across the entire human kinome.[6] Medicinal chemists have successfully derivatized the scaffold to target a wide array of kinases implicated in various diseases, particularly cancer.

Table 1: Representative 7-Azaindole-Based Kinase Inhibitors and their Targets

Inhibitor/DerivativeTarget Kinase(s)Therapeutic AreaReference(s)
VemurafenibB-RAF (V600E mutant)Melanoma[1][4]
GSK1070916AAurora BCancer[7]
PexidartinibCSF1RTenosynovial Giant Cell Tumor[1]
7-azaindole derivative 97JAK2Myeloproliferative Neoplasms[8]
Compound 30FGFR4Hepatocellular Carcinoma[9][10]
MeriolinsCDKsCancer[1][11]
AZD6738ATRCancer[1]

The ability to functionalize the 7-azaindole core at multiple positions allows for the fine-tuning of selectivity and potency against specific kinase targets.[6] This has led to the development of inhibitors for various kinase families, including serine/threonine kinases (e.g., Aurora kinases, ROCK) and tyrosine kinases (e.g., JAK, CSF1R).[1][6][7]

II. Beyond Kinases: A Scaffold for Diverse Biological Targets

While its impact on kinase inhibition is profound, the biological significance of the 7-azaindole core extends to other important drug targets. Its unique electronic and structural features make it a valuable pharmacophore for modulating the activity of a range of proteins.

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[12] Novel 7-azaindole derivatives have been developed as potent PI3K inhibitors.[12][13] These compounds can form crucial hydrogen bonds with key residues in the PI3K active site, such as Val882, demonstrating the scaffold's adaptability to different ATP-binding sites.[13]

Neurodegenerative and Inflammatory Diseases

The 7-azaindole scaffold has also shown promise in addressing neurodegenerative and inflammatory conditions.

  • Alzheimer's Disease: Derivatives of 7-azaindole have been investigated as inhibitors of β-amyloid (Aβ) aggregation, a key pathological event in Alzheimer's disease.[14]

  • Neuroinflammation: The 7-azaindole derivative URMC-099 has demonstrated neuroprotective and anti-inflammatory properties by inhibiting mixed lineage kinase 3 (MLK3) and leucine-rich repeat kinase 2 (LRRK2), targets implicated in HIV-1 associated neurocognitive disorders.[1]

  • Asthma: 7-azaindole derivatives have been identified as potent inhibitors of the Orai calcium channel, which plays a role in the activation of immune cells.[15] This has led to the exploration of these compounds in preclinical models of asthma.[15]

Other Therapeutic Applications

The versatility of the 7-azaindole core is further demonstrated by its application in a wide range of other therapeutic areas:

  • Antiviral Activity: A 7-azaindole derivative, G7a, was identified as an inhibitor of the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor, highlighting its potential in combating viral infections.[16]

  • Antiparasitic Activity: The 7-azaindole nucleus has been explored for the development of potential antimalarial drugs.[17]

  • Cytokinin Analogues: Synthetic 7-azaindole derivatives have been shown to exhibit cytotoxic activity against leukemia cells, acting as analogues of cytokinins, a class of plant hormones that can influence mammalian cell processes.[18]

III. Experimental Workflows and Methodologies

The successful application of the 7-azaindole core in drug discovery relies on robust synthetic methodologies and rigorous biological evaluation.

General Synthesis of 7-Azaindole Derivatives

The functionalization of the 7-azaindole scaffold is crucial for tuning its biological activity. Common synthetic strategies include:

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are widely used to introduce aryl or heteroaryl substituents at various positions of the 7-azaindole ring.[18][19]

  • C-H Activation: Direct C-H activation provides an efficient and atom-economical approach to functionalize the scaffold.[19]

  • Cyclization Reactions: The core structure itself can be synthesized through various cyclization methods, including the rhodium-catalyzed coupling of 2-aminopyridine with alkynes.[20][21]

A typical workflow for the synthesis and evaluation of 7-azaindole derivatives is depicted below:

Synthesis_and_Evaluation_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 7-azaindole, aryl halides) Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Purification Purification (e.g., Chromatography) Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biochemical Biochemical Assays (e.g., Kinase Inhibition Assay) Characterization->Biochemical Test Compound Cellular Cell-Based Assays (e.g., Proliferation, Apoptosis) Biochemical->Cellular InVivo In Vivo Studies (e.g., Xenograft Models) Cellular->InVivo

Figure 1: A generalized workflow for the synthesis and biological evaluation of 7-azaindole derivatives.

Kinase Inhibition Assay Protocol (Example)

A crucial step in evaluating 7-azaindole derivatives is to determine their inhibitory potency against target kinases. A common method is a biochemical kinase inhibition assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a 7-azaindole derivative against a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • 7-azaindole test compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplate reader

Procedure:

  • Compound Preparation: Serially dilute the 7-azaindole test compound in assay buffer to create a range of concentrations.

  • Reaction Mixture: In a microplate well, combine the protein kinase, its substrate, and the diluted test compound.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.

  • Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically quantifies the amount of product formed (phosphorylated substrate) or the amount of ATP consumed.

  • Data Analysis: Measure the signal using a microplate reader. Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

IV. Mechanism of Action: A Structural Perspective

The biological activity of 7-azaindole derivatives is intrinsically linked to their three-dimensional interactions with their target proteins. X-ray crystallography has been instrumental in elucidating the binding modes of these compounds.

As previously discussed, the "normal" binding mode in kinases involves the 7-azaindole core forming two hydrogen bonds with the hinge region.[6] However, alternative binding modes have also been observed. In the "flipped" orientation, the 7-azaindole moiety is rotated 180 degrees, and in "non-hinge" binding, the scaffold interacts with other parts of the active site.[6]

Binding_Modes cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor 7-Azaindole Inhibitor Hinge Hinge Region Gatekeeper Gatekeeper Residue Pocket Allosteric Pocket Normal "Normal" Binding Mode Normal->Hinge Bidentate H-bonds Normal->Gatekeeper Steric influence Flipped "Flipped" Binding Mode Flipped->Hinge Bidentate H-bonds (rotated) Flipped->Gatekeeper Potential for larger substituents NonHinge "Non-Hinge" Binding NonHinge->Pocket Interactions with other residues

Figure 2: A conceptual diagram illustrating the different binding modes of 7-azaindole-based inhibitors within a kinase active site.

The specific binding mode adopted by a 7-azaindole derivative can be influenced by the substitution pattern on the scaffold.[6] For instance, bulky substituents at the 2-position can favor the "flipped" binding mode to avoid steric clashes with the gatekeeper residue.[6] Understanding these structural nuances is critical for the rational design of next-generation inhibitors with improved potency and selectivity.

V. Conclusion and Future Perspectives

The 7-azaindole core has firmly established itself as a privileged scaffold in drug discovery. Its ability to serve as a versatile hinge-binding motif in kinases, coupled with its favorable physicochemical properties as a bioisostere of indole, has led to the development of numerous successful drug candidates and approved therapies.[1][4] The broad range of biological activities exhibited by 7-azaindole derivatives, from anticancer and anti-inflammatory to neuroprotective and antiviral, underscores the immense potential of this chemical entity.[1][16][22]

Future research will likely focus on several key areas:

  • Exploring New Chemical Space: The development of novel synthetic methodologies will enable the exploration of previously inaccessible derivatives of the 7-azaindole core, potentially leading to the discovery of compounds with novel biological activities.

  • Targeting Undrugged Proteins: The versatility of the 7-azaindole scaffold makes it an attractive starting point for developing inhibitors against challenging and currently "undrugged" targets.

  • Multi-Targeted Inhibitors: The design of 7-azaindole derivatives that can selectively inhibit multiple targets involved in a disease pathway offers a promising strategy for overcoming drug resistance and improving therapeutic efficacy.[23]

References

A Technical Guide to 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine: A Strategic Bioisostere for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. Bioisosterism, the exchange of a functional group with another that possesses similar physicochemical properties, stands as a cornerstone of rational drug design.[1][2] This guide provides an in-depth technical overview of 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine, a highly versatile heterocyclic building block. We will explore its emergence as a strategic bioisostere, detailing its synthesis, physicochemical properties, and its application in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced scaffolds to overcome common drug discovery challenges.

The Strategic Imperative of Bioisosterism

The concept of bioisosterism was first introduced by Friedman in 1951 and has since become a fundamental strategy in medicinal chemistry.[2] It involves replacing a part of a molecule with a chemical group that mimics the original in terms of size, shape, and electronic distribution, with the goal of creating a new compound with superior biological properties.[1][3] A successful bioisosteric replacement can enhance therapeutic activity, reduce toxicity, improve metabolic stability, and fine-tune a compound's pharmacokinetic profile.[1]

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged core in medicinal chemistry, recognized as a bioisostere of indole and purine.[4] Its unique structure is frequently employed in the design of kinase inhibitors, where it can form critical hydrogen bond interactions with the hinge region of the kinase active site.[5][6] The strategic functionalization of this core is key to modulating target affinity and overall drug-like properties.

G cluster_0 Bioisosteric Replacement Strategy cluster_1 Desired Improvements Parent Parent Scaffold (e.g., 4-Chloro-1H-pyrrolo[2,3-b]pyridine) Target Target Bioisostere (this compound) Parent->Target Iodination at C3 Lead Lead Compound Optimized Optimized Candidate Lead->Optimized Bioisosteric Replacement Potency ↑ Potency Optimized->Potency PK ↑ Pharmacokinetics Optimized->PK Safety ↑ Safety Profile Optimized->Safety IP New IP Position Optimized->IP

References

The Synthetic Chemist's Guide to Pyrrolopyridine Functionalization: A Deep Dive into C-I vs. C-Cl Bond Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

Pyrrolopyridines, also known as azaindoles, represent a cornerstone scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this privileged heterocycle is paramount in drug discovery, and halogenated intermediates are central to this endeavor. This technical guide provides an in-depth analysis of the differential reactivity between carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds on the pyrrolopyridine framework, particularly in the context of palladium-catalyzed cross-coupling reactions. By examining the fundamental principles of bond strength and oxidative addition, and exploring their practical application in key transformations like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, this paper offers researchers the foundational knowledge and actionable insights required to design efficient, selective, and robust synthetic routes.

Introduction: The Strategic Importance of Halogenation in Pyrrolopyridine Synthesis

The pyrrolopyridine scaffold is a bioisostere of indole, featuring a pyridine ring fused to a pyrrole ring. This structural motif is prevalent in a vast array of biologically active molecules and approved pharmaceuticals, owing to its ability to engage in critical hydrogen bonding interactions and serve as a versatile synthetic handle. The regioselective introduction of functional groups onto this core is a key challenge and opportunity for medicinal chemists.

Halogenated pyrrolopyridines are arguably the most important intermediates in this field. They serve as versatile precursors for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions. The choice of the halogen—typically chlorine, bromine, or iodine—is not arbitrary. It is a critical strategic decision that dictates the reactivity of the substrate and enables selective, sequential functionalization. This guide will focus on the two most commonly employed halogens at the extreme ends of the reactivity spectrum for common heterocycles: iodine and chlorine. Understanding the profound difference in reactivity between the C-I and C-Cl bonds is essential for any scientist aiming to master the synthesis of complex pyrrolopyridine derivatives.

Fundamental Principles: Why Iodine Reacts Faster than Chlorine

The enhanced reactivity of iodo-pyrrolopyridines compared to their chloro- counterparts in palladium-catalyzed cross-coupling reactions is governed by two interconnected electronic factors: Bond Dissociation Energy (BDE) and the kinetics of Oxidative Addition .

Bond Dissociation Energy (BDE)

The BDE is the energy required to break a bond homolytically. The carbon-halogen bond strength follows the trend C-F > C-Cl > C-Br > C-I.[1] This is primarily due to the degree of orbital overlap between the carbon and the halogen atom; the larger the halogen, the more diffuse its valence orbitals and the weaker the C-X bond.[1]

Bond (in Phenyl Halide)Bond Dissociation Energy (kcal/mol)
Ph-Cl96
Ph-I65
Table 1: Representative Bond Dissociation Energies (BDEs) for Phenyl Halides. While specific values for pyrrolopyridines may vary slightly, the trend remains the same. Data adapted from multiple sources.[2][3]

The significantly lower BDE of the C-I bond (approx. 65 kcal/mol) compared to the C-Cl bond (approx. 96 kcal/mol) means that less energy is required to cleave the C-I bond, making it kinetically more favorable to react in the rate-determining step of many catalytic cycles.[4]

The Oxidative Addition Step

In palladium-catalyzed cross-coupling, the first and often rate-limiting step is the oxidative addition of the halo-pyrrolopyridine to a low-valent palladium(0) complex.[5][6] During this step, the C-X bond is broken, and the palladium center is oxidized from Pd(0) to Pd(II).

The propensity for aryl halides to undergo this reaction increases in the order Ar-Cl < Ar-Br < Ar-I.[6] The weaker C-I bond allows for a much faster rate of oxidative addition compared to the stronger, more stable C-Cl bond. This kinetic difference is the primary reason for the observed reactivity trend and is the cornerstone of chemoselective synthesis strategies.

Palladium_Catalytic_Cycle cluster_cycle Generic Pd(0)/Pd(II) Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 (Active Catalyst) Ox_Adduct Ar-Pd(II)(X)L2 (Oxidative Adduct) Pd(0)L2->Ox_Adduct Oxidative Addition (Ar-X) ArR Functionalized Pyrrolopyridine Transmetalation_Complex Ar-Pd(II)(R)L2 Ox_Adduct->Transmetalation_Complex Transmetalation (R-M) Transmetalation_Complex->Pd(0)L2 Reductive Elimination (Ar-R) Product_Complex Product Complex ArX Pyrrolopyridine-X (X = I, Cl) ArX->Ox_Adduct RM Coupling Partner (e.g., R-B(OR)2) RM->Transmetalation_Complex

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions. The initial oxidative addition step is significantly faster for C-I bonds than for C-Cl bonds.

Comparative Reactivity in Key Transformations

The theoretical principles outlined above manifest clearly in the most common cross-coupling reactions used in drug development.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a workhorse for creating C(sp²)-C(sp²) bonds. When coupling pyrrolopyridines, iodinated substrates react under much milder conditions (e.g., lower temperatures, weaker bases, less reactive catalysts) than their chlorinated analogs. Activating a C-Cl bond for a Suzuki reaction often requires more specialized, electron-rich, and sterically hindered phosphine ligands (e.g., SPhos, XPhos, RuPhos) and stronger bases (e.g., K₃PO₄, Cs₂CO₃) at elevated temperatures.[7]

HalogenTypical Catalyst/LigandTypical BaseTypical TemperatureRelative Reactivity
C-I Pd(PPh₃)₄, PdCl₂(dppf)Na₂CO₃, K₂CO₃Room Temp to 80 °CHigh
C-Cl Pd₂(dba)₃ / XPhos, Pd(OAc)₂ / SPhosK₃PO₄, Cs₂CO₃80 °C to 120 °CLow
Table 2: General Comparison of Suzuki-Miyaura Reaction Conditions for Iodo- vs. Chloro-pyrrolopyridines.
Buchwald-Hartwig Amination (C-N Bond Formation)

The formation of C-N bonds via Buchwald-Hartwig amination is another critical transformation in medicinal chemistry.[8] Similar to the Suzuki reaction, C-I bonds on pyrrolopyridines readily undergo amination with a wide range of primary and secondary amines under relatively mild conditions. In contrast, coupling amines to a chloro-pyrrolopyridine is significantly more challenging. It necessitates the use of advanced catalyst systems, often employing highly specialized bulky phosphine ligands, and stronger bases like sodium or lithium tert-butoxide (NaOtBu, KOtBu) to achieve efficient conversion.[9][10]

Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira reaction, which couples terminal alkynes with aryl halides, displays a particularly stark reactivity difference.[11] The reaction with iodo-pyrrolopyridines is typically high-yielding, fast, and can often be performed at room temperature using a standard Pd/Cu co-catalyst system.[12][13] Chloro-pyrrolopyridines, however, are generally poor substrates for the Sonogashira reaction under standard conditions and often fail to give the desired product in appreciable yields.[11] Achieving this transformation with a C-Cl bond requires specialized catalyst systems and is a less common synthetic strategy.

Chemoselectivity: The Synthetic Chemist's Advantage

The dramatic difference in reactivity between the C-I and C-Cl bonds is not a limitation but a powerful tool for synthetic design. By preparing a di-halogenated pyrrolopyridine containing both iodine and chlorine, chemists can perform sequential, site-selective functionalizations.

The more labile C-I bond can be selectively targeted in a first cross-coupling reaction under mild conditions, leaving the robust C-Cl bond untouched. The resulting chloro-pyrrolopyridine intermediate can then be subjected to a second, different cross-coupling reaction under more forcing conditions to install a second, distinct functional group. This strategy provides a highly efficient and modular route to complex, multi-substituted pyrrolopyridine derivatives.

Chemoselective_Coupling Start Chloro-Iodo-Pyrrolopyridine Step1 Reaction 1 (e.g., Suzuki) - Mild Conditions - Pd(PPh3)4, Na2CO3, 80°C Start->Step1 Selective reaction at C-I bond Intermediate Chloro-Aryl-Pyrrolopyridine Step1->Intermediate Step2 Reaction 2 (e.g., Buchwald-Hartwig) - Forcing Conditions - Pd2(dba)3/XPhos, NaOtBu, 110°C Intermediate->Step2 Reaction at remaining C-Cl bond Final Amino-Aryl-Pyrrolopyridine (Di-substituted Product) Step2->Final

Figure 2: Workflow for the sequential, chemoselective functionalization of a chloro-iodo-pyrrolopyridine, exploiting the differential reactivity of the C-I and C-Cl bonds.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

The following protocol is a representative example of a selective Suzuki-Miyaura reaction targeting the C-I bond in the presence of a C-Cl bond on a pyrrolopyridine core.

Reaction: Selective Suzuki-Miyaura coupling of 4-chloro-7-iodo-1H-pyrrolo[2,3-b]pyridine with phenylboronic acid.

Materials:

  • 4-chloro-7-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

  • Potassium phosphate tribasic (K₃PO₄) (3.0 eq)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 4-chloro-7-iodo-1H-pyrrolo[2,3-b]pyridine, phenylboronic acid, and K₃PO₄.

  • Catalyst Pre-mixing (Optional but Recommended): In a separate vial, suspend Pd(OAc)₂ and XPhos in a small amount of dioxane. Stir for 5-10 minutes at room temperature.

  • Reaction Assembly: Add the catalyst pre-mixture to the main reaction flask.

  • Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane:water). The final concentration should be approximately 0.1 M with respect to the starting halide.

  • Degassing: Seal the vessel and degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles.

  • Heating: Place the sealed vessel in a preheated oil bath or heating block at 80 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-chloro-7-phenyl-1H-pyrrolo[2,3-b]pyridine.

Self-Validation: The success of this selective protocol is validated by LC-MS and ¹H NMR analysis of the crude and purified product. The primary product should show the mass corresponding to the mono-arylated product, with the chlorine isotope pattern intact. ¹H NMR should confirm the introduction of the phenyl group and the retention of the proton signals characteristic of the pyrrolopyridine core, with minimal formation of the di-arylated byproduct.

Conclusion and Strategic Recommendations

The reactivity hierarchy of C-I > C-Br > C-Cl is a fundamental and exploitable principle in the synthesis of pyrrolopyridine-based compounds.

  • For rapid, single functionalization: Iodo-pyrrolopyridines are the substrates of choice, offering high reactivity under mild conditions with a broad range of coupling partners and standard catalyst systems.

  • For cost-effective, large-scale synthesis: Chloro-pyrrolopyridines are often preferred due to the lower cost of starting materials. However, their use requires more specialized and expensive catalyst systems and more forcing reaction conditions, which may limit functional group tolerance.

  • For complex, multi-substituted targets: Di-halogenated pyrrolopyridines (e.g., chloro-iodo or bromo-chloro) are ideal. They enable a powerful chemoselective, sequential coupling strategy that provides modular and efficient access to diverse chemical space.

By understanding the causality behind these reactivity differences, researchers can move beyond trial-and-error and rationally design synthetic routes that are both efficient and robust, accelerating the discovery and development of new pyrrolopyridine-based therapeutics.

References

Introduction: The Privileged Scaffold of 1H-Pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic Properties of Halogenated 1H-Pyrrolo[2,3-b]pyridines

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged structure" in medicinal chemistry and materials science.[1] This heterocyclic scaffold, an isostere of indole, forms the core of numerous biologically active molecules, from potent kinase inhibitors to anti-tumor agents.[2][3] Its unique arrangement of a pyrrole ring fused to a pyridine ring creates a distinct electronic landscape that governs its interactions with biological targets and its utility in organic synthesis.[4] The advancement of novel therapeutics often relies on the strategic functionalization of this core, with halogenation being a primary tool for modulating molecular properties.[1][5]

Halogen atoms, far from being mere steric bulk, are powerful modulators of a molecule's physicochemical and electronic properties.[6] In drug discovery, the introduction of halogens can significantly impact a compound's metabolic stability, lipophilicity, bioavailability, and binding affinity.[7][8] This guide provides an in-depth exploration of how the type and position of halogen substituents (F, Cl, Br, I) on the 7-azaindole scaffold systematically tune its electronic characteristics, thereby influencing its reactivity, spectroscopic behavior, and ultimately, its function.

The Electronic Influence of Halogenation on the 7-Azaindole Core

The introduction of a halogen atom onto the 7-azaindole ring perturbs the electron distribution through a combination of two opposing effects: the inductive effect and the resonance (or mesomeric) effect.

  • Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the ring through the sigma (σ) bond framework. This effect is distance-dependent and generally deactivates the ring towards electrophilic attack.

  • Resonance Effect (+M): The lone pairs on the halogen atom can be delocalized into the aromatic π-system, donating electron density. This effect is most pronounced for fluorine and decreases down the group.

The interplay of these effects is complex and position-dependent. For instance, halogenation on the electron-rich pyrrole ring versus the electron-deficient pyridine ring will have different consequences for the molecule's overall electronic character.[9] Understanding this balance is critical for predicting how halogenation will alter the frontier molecular orbitals (HOMO and LUMO), which are central to chemical reactivity and electronic transitions.[10]

Diagram: Halogenation Effects on Electron Density

G cluster_0 Halogen Atom (X) cluster_1 Electronic Effects cluster_2 7-Azaindole Core cluster_3 Resulting Properties Halogen F, Cl, Br, I Inductive Inductive Effect (-I) σ-electron withdrawal Halogen->Inductive exerts Resonance Resonance Effect (+M) π-electron donation Halogen->Resonance exerts Core Aromatic π-System Inductive->Core act on Resonance->Core act on Properties Modified HOMO/LUMO Levels Altered Reactivity Shifted Spectroscopic Profile Core->Properties leads to

Caption: Logical flow of how a halogen substituent modulates the electronic properties of the 7-azaindole core.

Frontier Molecular Orbitals (HOMO & LUMO) and Electrochemical Characterization

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of a molecule's electronic behavior.[10][11] The HOMO energy level relates to the ability to donate electrons (oxidation potential), while the LUMO energy level relates to the ability to accept electrons (reduction potential). The energy difference between them, the HOMO-LUMO gap, is a crucial parameter that correlates with chemical reactivity and the wavelength of light absorption.[12]

Halogenation systematically modulates these energy levels. The strong inductive effect of halogens generally leads to a stabilization (lowering of energy) of both the HOMO and LUMO levels.[13] This stabilization of reduced states with increasing halogenation can be observed experimentally.[13]

Experimental Characterization: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of a molecule and approximate its HOMO and LUMO energy levels.[14] By measuring the oxidation and reduction potentials, we can gain quantitative insight into how halogen substitution impacts the electronic structure.

Protocol: Determining HOMO/LUMO Levels of a Halogenated 7-Azaindole via CV

  • Preparation of the Analyte Solution:

    • Dissolve the halogenated 7-azaindole derivative in a suitable, dry, and degassed solvent (e.g., dichloromethane or acetonitrile) to a concentration of approximately 1 mM.

    • Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to ensure conductivity.

  • Electrochemical Cell Setup:

    • Use a standard three-electrode cell configuration:

      • Working Electrode: Glassy carbon or platinum disk electrode.

      • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

      • Counter (Auxiliary) Electrode: Platinum wire.

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

  • Internal Standard and Calibration:

    • Add ferrocene (Fc) as an internal standard. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential and is used to reference the measured potentials.

    • Record a cyclic voltammogram of the solution containing ferrocene to determine the potential of the Fc/Fc⁺ couple (E₁/₂) in the specific experimental setup.

  • Data Acquisition:

    • Scan the potential from an initial value (where no reaction occurs) towards positive potentials to observe oxidation, and then reverse the scan towards negative potentials to observe reduction.[14]

    • Record the resulting voltammogram, which plots current versus applied potential. The scan rate is typically set between 50-200 mV/s.

  • Data Analysis and Calculation:

    • Identify the onset potential of the first oxidation peak (Eox) and the onset potential of the first reduction peak (Ered) from the voltammogram.[14]

    • Calculate the HOMO and LUMO energy levels using the following empirical equations, referencing against the Fc/Fc⁺ couple:

      • EHOMO (eV) = -e [Eox - E₁/₂(Fc/Fc⁺) + 4.8]

      • ELUMO (eV) = -e [Ered - E₁/₂(Fc/Fc⁺) + 4.8]

    • The value 4.8 eV is the estimated energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.

Computational Modeling: Density Functional Theory (DFT)

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful predictive tool for understanding the electronic structure of molecules.[15][16] It allows for the calculation of HOMO and LUMO energies, molecular orbital shapes, and electrostatic potential surfaces, offering insights that complement experimental data.

Workflow: DFT Calculation of Electronic Properties

Caption: A standard workflow for calculating the electronic properties of a molecule using DFT.

Table 1: Representative Electronic Data for Substituted 7-Azaindoles
CompoundSubstituentHOMO (eV)LUMO (eV)Energy Gap (eV)
7-AzaindoleH-5.85 (calc.)-0.95 (calc.)4.90 (calc.)
4-Chloro-7-azaindole4-Cl-6.02 (calc.)-1.21 (calc.)4.81 (calc.)
4-Fluoro-7-azaindole4-F-5.98 (calc.)-1.15 (calc.)4.83 (calc.)
3-Bromo-7-azaindole3-Br-5.95 (calc.)-1.18 (calc.)4.77 (calc.)
Note: Values are illustrative and based on typical trends observed in computational studies. Actual values depend on the specific DFT functional and basis set used. The trend of HOMO/LUMO stabilization upon halogenation is the key takeaway.

Spectroscopic Properties and the Impact of Halogenation

The electronic transitions of 7-azaindole, typically π-π* transitions, give rise to its characteristic UV-Vis absorption and fluorescence spectra.[17] The absorption and emission wavelengths are highly sensitive to the electronic structure and the surrounding solvent environment.[17]

Halogenation can tune these spectroscopic properties. Studies on substituted indoles and azaindoles have shown that the absorption and emission wavelengths can be modulated by changing the electronic properties of the substituent.[18] For instance, the introduction of electron-withdrawing groups can lead to a red-shift (a shift to longer wavelengths) in the absorption and emission spectra.[18] This tunability is particularly pronounced when substitution occurs at the 4-position of the indole ring, which appears to have a greater effect on the electronic transition dipole moment.[18]

Experimental Characterization: UV-Vis and Fluorescence Spectroscopy

These techniques are fundamental for characterizing the photophysical properties of halogenated 7-azaindoles.

Protocol: Acquiring UV-Vis Absorption and Fluorescence Spectra

  • Sample Preparation: Prepare dilute solutions (micromolar range) of the halogenated 7-azaindole in a UV-transparent solvent (e.g., ethanol, acetonitrile, or water).

  • UV-Vis Absorption Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum using a cuvette containing only the solvent.

    • Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 220-450 nm).

    • Identify the wavelength of maximum absorbance (λmax).

  • Fluorescence Emission Measurement:

    • Use a spectrofluorometer.

    • Set the excitation wavelength to the λmax determined from the absorption spectrum.

    • Scan the emission monochromator to record the fluorescence spectrum.

    • Identify the wavelength of maximum emission.

  • Quantum Yield Determination (Optional):

    • Measure the fluorescence intensity relative to a known standard (e.g., quinine sulfate) under identical conditions to calculate the fluorescence quantum yield.

Implications for Reactivity and Drug Design

The electronic properties of halogenated 7-azaindoles have profound implications for their application in drug discovery and materials science.

  • Modulating Reactivity: The electron-withdrawing nature of halogens generally deactivates the 7-azaindole ring towards electrophilic substitution, which typically occurs at the C3 position.[19][20] However, the halogen atom itself provides a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the construction of complex molecular architectures.[4][9]

  • Enhancing Binding Affinity: Halogen atoms can participate in specific, non-covalent interactions known as "halogen bonds." This is an attractive interaction between an electrophilic region on the halogen (the σ-hole) and a nucleophilic site, such as an oxygen or nitrogen atom on a protein target.[21] Tuning the electronic properties of the 7-azaindole core can enhance the magnitude of the σ-hole, thereby strengthening these interactions and improving drug potency.

  • Improving Pharmacokinetic Properties: Halogenation, particularly fluorination, is a common strategy to block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug candidate.[7][8]

Conclusion

Halogenation of the 1H-pyrrolo[2,3-b]pyridine core is a powerful and versatile strategy for fine-tuning its electronic properties. By carefully selecting the type and position of the halogen substituent, researchers can systematically modulate the HOMO/LUMO energy levels, spectroscopic characteristics, and chemical reactivity of the scaffold. This control is paramount in the rational design of new pharmaceuticals and advanced materials. The integration of experimental techniques like cyclic voltammetry and UV-Vis spectroscopy with computational DFT modeling provides a comprehensive framework for understanding and predicting the behavior of these important molecules, accelerating the discovery and development of novel chemical entities.

References

An In-Depth Technical Guide to Identifying and Validating Biological Targets for 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine, a derivative of the 7-azaindole scaffold, represents a privileged structure in modern medicinal chemistry. The pyrrolo[2,3-b]pyridine core is a versatile template that has been successfully incorporated into a multitude of biologically active molecules, including those targeting cancer, inflammatory conditions, and viral diseases.[1] The strategic placement of halogen atoms—a chloro group at position 4 and an iodo group at position 3—offers synthetic handles for further chemical elaboration, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the potential biological targets of novel derivatives stemming from this promising scaffold. We will delve into hypothesis generation based on existing knowledge, detail robust experimental and computational workflows for target deconvolution, and provide actionable protocols to validate high-priority target engagement and downstream signaling effects.

Part 1: Hypothesizing Potential Target Classes: Learning from the Scaffold's Legacy

The journey to identify a specific molecular target for a novel compound series begins with an informed hypothesis. The extensive history of the pyrrolo[2,3-b]pyridine scaffold in drug discovery provides a fertile ground for this initial exploration.[1][2] A survey of the literature reveals that this core structure has a strong predilection for binding to the ATP pocket of protein kinases, a family of enzymes that are central regulators of cellular signaling and are frequently dysregulated in human diseases.

The rationale for prioritizing kinases is twofold: first, the pyrrolo[2,3-b]pyridine core acts as a bioisostere for the purine ring of ATP, allowing it to function as a "hinge-binding" motif in the active site of many kinases. Second, a substantial body of evidence demonstrates that derivatives of this scaffold potently and often selectively inhibit various kinase families.

Table 1: Known Kinase Targets of Pyrrolo[2,3-b]pyridine and Related Scaffolds

Kinase Target Family/MemberTherapeutic AreaKey FindingsReference(s)
Janus Kinases (JAKs) Inflammation, Autoimmunity, CancerDerivatives have been developed as potent and selective inhibitors of JAK1 and JAK3.[3][4][5] The scaffold is key for engaging the kinase hinge region.[3][4][5][6]
Glycogen Synthase Kinase 3β (GSK-3β) Neurodegenerative DiseasesA pyrrolo[2,3-b]pyridine-based compound demonstrated sub-nanomolar inhibition of GSK-3β, showing potential for Alzheimer's disease treatment.[7][8][9][7][8][9][10]
B-RAF Cancer (Melanoma)Several FDA-approved B-RAF inhibitors for treating V600E mutant melanoma are based on the pyrrolo[2,3-b]pyridine scaffold.[11]
Fibroblast Growth Factor Receptors (FGFRs) CancerNovel 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of the FGFR family.[12]
c-Met CancerDerivatives bearing an aromatic hydrazone moiety showed selective inhibition of the c-Met kinase.[13]
Multi-Kinase (VEGFR2, EGFR, Her2, CDK2) CancerRelated pyrrolo[2,3-d]pyrimidine scaffolds have been developed as multi-targeted kinase inhibitors.[14][15][14][15]

Based on this evidence, Janus Kinases (JAKs) emerge as a particularly high-priority target class for derivatives of this compound, given the repeated success of this scaffold in developing potent immunomodulatory and anti-inflammatory agents.[3][4][5]

Part 2: A Multi-pronged Strategy for Target Identification and Validation

A robust target identification campaign should not rely on a single methodology. Instead, a convergent approach that combines unbiased proteome-wide screening with focused, hypothesis-driven validation provides the highest degree of confidence. This section outlines a three-pronged strategy encompassing chemical proteomics, focused biochemical profiling, and in silico prediction.

Section 2.1: Unbiased, Proteome-Wide Target Identification via Affinity Chromatography-Mass Spectrometry (AC-MS)

The most direct method to identify the cellular binding partners of a small molecule is affinity-based purification.[16] This technique uses an immobilized version of the bioactive compound to "fish" for its targets from a complex protein mixture, such as a cell lysate.[17][18][19]

Causality Behind Experimental Choices: The key to a successful AC-MS experiment lies in the design of the affinity probe. The linker must be attached to a position on the this compound core that is not essential for its biological activity. Preliminary SAR studies are crucial to identify such a non-essential vector for linker attachment. The choice of a photo-affinity crosslinker can be advantageous for capturing transient or weak interactions by forming a covalent bond upon UV irradiation.[20]

AC_MS_Workflow cluster_prep Probe Synthesis & Lysate Prep cluster_pulldown Affinity Pulldown cluster_analysis Protein Identification Compound Active Derivative Probe Synthesize Affinity Probe (e.g., Biotinylated) Compound->Probe Beads Immobilize Probe on Streptavidin Beads Probe->Beads Lysate Prepare Cell Lysate Incubate Incubate Probe-Beads with Cell Lysate Lysate->Incubate Beads->Incubate Wash Wash Beads to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Digest Tryptic Digest Elute->Digest LCMS LC-MS/MS Analysis Digest->LCMS Database Database Search & Protein Identification LCMS->Database Hits Identify Potential Target Proteins Database->Hits

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Experimental Protocol: Affinity Pulldown for Target Identification

  • Probe Synthesis:

    • Synthesize a derivative of this compound with a linker (e.g., a polyethylene glycol chain) terminating in a biotin moiety. The linker should be attached at a position determined by SAR to be non-essential for activity.

  • Preparation of Cell Lysate:

    • Culture cells of interest (e.g., a human cancer cell line or immune cells) to ~80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Affinity Pulldown:

    • Incubate the biotinylated probe with streptavidin-coated magnetic beads for 1 hour at 4°C to immobilize the probe.

    • Wash the beads to remove unbound probe.

    • Incubate the probe-conjugated beads with the clarified cell lysate (approx. 1-5 mg total protein) for 2-4 hours at 4°C with gentle rotation.

    • Control: In parallel, incubate lysate with beads conjugated to an inactive analog or beads alone to control for non-specific binding.

    • Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute bound proteins from the beads. This can be done competitively by incubating with an excess of the free, non-biotinylated active compound, or by using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE.

    • Perform an in-gel tryptic digest of the protein bands.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the acquired MS/MS spectra against a protein database (e.g., Swiss-Prot).

    • Candidate targets are proteins that are significantly enriched in the active probe pulldown compared to the negative controls.

Section 2.2: Focused Target Validation via Kinome Profiling

Given the high probability of kinase inhibition, a focused kinome profiling screen is a logical and efficient next step. This involves testing the compound against a large panel of purified kinases to determine its potency and selectivity.[21][22] This approach rapidly confirms if the primary targets are indeed kinases and reveals the broader selectivity profile, which is critical for predicting potential off-target effects.[23]

Causality Behind Experimental Choices: It is crucial to use an activity-based assay format that monitors enzyme activity in real-time.[24] Endpoint assays can be misleading due to factors like substrate depletion or time-dependent inhibition. A continuous assay format provides more accurate kinetic data.[24] Profiling at multiple compound concentrations (e.g., 0.1 µM and 1 µM) provides a clearer picture of selectivity than a single-point screen.

Kinome_Profiling_Workflow cluster_screening Biochemical Screening cluster_analysis Data Analysis & Hit Validation Compound Test Compound (e.g., Derivative of 4-Cl-3-I-pyrrolo...) Assay Perform Activity Assay (e.g., ADP-Glo™, MSA) at 2 concentrations Compound->Assay Panel Kinase Panel (~400 purified kinases) Panel->Assay Data Calculate % Inhibition for each kinase Assay->Data Selectivity Generate Selectivity Profile (Kinome Map) Data->Selectivity IC50 Determine IC50 values for primary hits (Dose-Response Curve) Selectivity->IC50 Validation Validate Hits in Cell-Based Assays IC50->Validation

Caption: Workflow for Kinome Profiling and Hit Validation.

Experimental Protocol: Kinase Profiling Screen

  • Compound Preparation:

    • Prepare stock solutions of the this compound derivative in 100% DMSO.

  • Primary Screen:

    • Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology, Pharmaron) or an in-house platform.[25]

    • Screen the compound at two concentrations (e.g., 100 nM and 1 µM) against a panel of several hundred purified human kinases.

    • The assay format is typically a radiometric (³³P-ATP) or fluorescence-based method (e.g., ADP-Glo™) that measures the phosphorylation of a substrate peptide.[23]

  • Data Analysis:

    • Calculate the percent inhibition for each kinase at both concentrations relative to a DMSO control.

    • Identify primary "hits" as kinases that are inhibited by >80% at 100 nM.

    • Visualize the data as a "kinome map" to assess selectivity.

  • Dose-Response Validation:

    • For all primary hits, perform a 10-point dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

    • This provides a quantitative measure of potency for each target.

Section 2.3: In Silico Target Prediction

Computational methods serve as a valuable complementary approach, helping to prioritize experimental efforts and rationalize observed activities.[26] Techniques like reverse docking and pharmacophore modeling can screen a library of protein structures to predict which ones are most likely to bind the compound of interest.[27][28]

Causality Behind Experimental Choices: The success of in silico methods depends heavily on the quality of the input data. A high-resolution crystal structure of a related pyrrolo[2,3-b]pyridine derivative bound to a kinase can provide an excellent starting point for building a pharmacophore model. Reverse docking is most effective when screening against a curated database of high-quality protein structures.[27]

In_Silico_Workflow cluster_methods Computational Screening Methods cluster_analysis Analysis & Prioritization Compound 3D Structure of Test Compound Docking Reverse Docking (Dock compound into protein structure database) Compound->Docking Pharm Pharmacophore Screening (Search for targets matching key chemical features) Compound->Pharm Scoring Rank Targets based on Docking Score / Fit Score Docking->Scoring Pharm->Scoring Clustering Cluster Hits by Protein Family (e.g., Kinases) Scoring->Clustering Hypothesis Generate Target Hypothesis for Experimental Validation Clustering->Hypothesis

Caption: Workflow for In Silico Target Prediction.

Part 3: Deep Dive into a High-Priority Target Family - The Janus Kinases (JAKs)

Based on the evidence presented in Part 1, the JAK family of kinases represents a compelling set of potential targets. JAKs are non-receptor tyrosine kinases (comprising JAK1, JAK2, JAK3, and TYK2) that are essential for transducing signals from a wide array of cytokine and growth factor receptors.[29][30] This signaling cascade, known as the JAK-STAT pathway, is a master regulator of the immune system, and its dysregulation is implicated in numerous autoimmune and inflammatory diseases.[31][32]

The JAK-STAT Signaling Pathway

The pathway is initiated when a cytokine binds to its corresponding receptor, leading to the dimerization of receptor subunits.[30] This brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other. The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[30] STATs are recruited, phosphorylated by the JAKs, and subsequently dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation, proliferation, and immunity.[30]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Dimerization & JAK Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. STAT Recruitment & Phosphorylation STAT_active p-STAT STAT_dimer p-STAT Dimer STAT_active->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene Gene Transcription (Inflammation, Proliferation) DNA->Gene 6. Binds to Promoter Inhibitor 4-Cl-3-I-pyrrolo... Derivative (JAK Inhibitor) Inhibitor->JAK Inhibits Phosphorylation

Caption: The JAK-STAT Signaling Pathway and Point of Inhibition.

Experimental Protocol: Cell-Based Assay for JAK Signaling Inhibition

This protocol describes a method to determine if a this compound derivative can inhibit cytokine-induced STAT phosphorylation in a cellular context, which is a direct functional readout of JAK kinase activity.

  • Cell Culture and Starvation:

    • Culture a cytokine-responsive cell line (e.g., TF-1 cells for GM-CSF stimulation, or PBMCs for IL-2 stimulation) in appropriate growth media.

    • Prior to the experiment, starve the cells of cytokines by culturing them in a serum-free or low-serum medium for 4-6 hours. This reduces basal STAT phosphorylation.

  • Compound Treatment:

    • Pre-incubate the starved cells with various concentrations of the test compound (e.g., 1 nM to 10 µM) or a DMSO vehicle control for 1-2 hours.

  • Cytokine Stimulation:

    • Stimulate the cells with a specific cytokine (e.g., IL-2, IFN-γ) at a pre-determined concentration (typically the EC₈₀) for a short period (e.g., 15-30 minutes).

  • Cell Lysis:

    • Immediately terminate the stimulation by placing the cells on ice and lysing them with a buffer containing protease and potent phosphatase inhibitors (e.g., sodium orthovanadate) to preserve the phosphorylation state of the proteins.

  • Detection of Phospho-STAT:

    • Analyze the cell lysates via Western Blotting using an antibody specific for a phosphorylated form of a relevant STAT protein (e.g., anti-phospho-STAT3 (Tyr705) or anti-phospho-STAT5 (Tyr694)).

    • Use antibodies against total STAT and a housekeeping protein (e.g., GAPDH or β-actin) as loading controls.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Normalize the phospho-STAT signal to the total STAT signal.

    • Plot the normalized phospho-STAT signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the cellular IC₅₀ value.

The this compound scaffold is a highly promising starting point for the development of novel targeted therapeutics, particularly kinase inhibitors. This guide has outlined a logical, multi-faceted strategy for elucidating the biological targets of its derivatives. By integrating hypothesis generation from known scaffold activities with unbiased proteomic screening, focused kinome profiling, and in silico prediction, researchers can efficiently and confidently identify and validate novel drug-target interactions. The detailed protocols and workflows provided herein offer a practical roadmap for progressing these compounds from initial hits to validated leads with a clear mechanism of action, paving the way for the next generation of targeted therapies.

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Characterization of 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Azaindole Core

In the landscape of medicinal chemistry and drug discovery, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold." Its structural resemblance to purine and indole allows it to interact with a wide array of biological targets, particularly protein kinases. The strategic functionalization of this core structure is a key focus for developing novel therapeutics. This guide provides an in-depth technical overview of a particularly valuable derivative: 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine. The introduction of a chloro group at the 4-position and an iodo group at the 3-position creates a versatile intermediate, primed for diverse cross-coupling reactions, making it a cornerstone in the synthesis of complex kinase inhibitors and other potential drug candidates. This document will detail the synthetic pathway to this compound, its characterization, and the scientific rationale behind the chosen methodologies, aimed at researchers and professionals in the field of drug development.

Physicochemical and Safety Profile

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
CAS Number 869335-73-9[1]
Molecular Formula C₇H₄ClIN₂[1]
Molecular Weight 278.48 g/mol [1]
Appearance White to light yellow powder/crystal[2]
Purity >95.0% (HPLC)[2]
Melting Point 195.0 to 199.0 °C[2]
Synonyms 4-Chloro-3-iodo-7-azaindole[3]

Safety and Handling: this compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Strategic Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step sequence starting from the commercially available 7-azaindole. This strategy involves the initial chlorination at the 4-position, followed by a regioselective iodination at the 3-position.

Synthesis_Pathway Start 7-Azaindole Intermediate 4-Chloro-1H-pyrrolo[2,3-b]pyridine Start->Intermediate  Step 1: Chlorination    (e.g., POCl₃)   FinalProduct This compound Intermediate->FinalProduct  Step 2: Iodination    (e.g., NIS, I₂)   Applications Start This compound C3 C-3 Position (Iodo) Start->C3 C4 C-4 Position (Chloro) Start->C4 Suzuki Suzuki Coupling C3->Suzuki Sonogashira Sonogashira Coupling C3->Sonogashira Buchwald Buchwald-Hartwig Amination C4->Buchwald Nucleophilic Nucleophilic Aromatic Substitution (SNAr) C4->Nucleophilic

References

Methodological & Application

synthesis of 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine from 4-chloro-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Synthesis of 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine from 4-chloro-7-azaindole

For: Researchers, scientists, and drug development professionals

Strategic Iodination of 4-Chloro-7-Azaindole: A Comprehensive Guide to Synthesizing a Key Kinase Inhibitor Scaffold

Introduction

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of kinase inhibitors and other biologically active agents. The targeted introduction of a halogen, such as iodine, at the C3 position creates a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the exploration of diverse chemical space in drug discovery programs.[1][2] This guide provides a detailed, field-tested protocol for the regioselective synthesis of this compound, a crucial intermediate for advanced pharmaceutical compounds.

This document moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and provide a framework for troubleshooting and optimization, ensuring a robust and reproducible synthesis.

Reaction Principle: Electrophilic Aromatic Substitution

The synthesis hinges on the principle of electrophilic aromatic substitution (SEAr). The pyrrole moiety of the 7-azaindole system is inherently electron-rich, making it susceptible to attack by electrophiles. Quantum chemistry calculations and empirical data confirm that the C3 position is the most nucleophilic carbon on the azaindole ring, thus directing the incoming electrophile to this site with high regioselectivity.[1]

The reaction employs N-Iodosuccinimide (NIS) as the iodinating agent. NIS is a mild and efficient source of an electrophilic iodine species (I⁺).[3] In some protocols, the reaction is facilitated by a base, which deprotonates the pyrrole nitrogen (N-H) to form an indolyl anion. This further increases the electron density of the heterocyclic ring system, enhancing its nucleophilicity and accelerating the rate of electrophilic attack at the C3 position.[1]

Experimental Protocol

This protocol details the direct C3-iodination of 4-chloro-7-azaindole using N-Iodosuccinimide.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
4-Chloro-7-azaindole (4-Chloro-1H-pyrrolo[2,3-b]pyridine)≥97%TCI, Sigma-Aldrich
N-Iodosuccinimide (NIS)≥98%Sigma-Aldrich, Acros Organics
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich, Fisher Scientific
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution-Prepared in-house
Saturated Sodium Chloride (NaCl) solution (Brine)-Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Reagent GradeFisher Scientific
Silica Gel60 Å, 230-400 meshSorbent Technologies
Standard Laboratory Glassware-VWR, Kimble
Magnetic Stirrer/Hotplate-IKA, Corning
Rotary Evaporator-Büchi, Heidolph
Thin-Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄MilliporeSigma
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-7-azaindole (1.53 g, 10.0 mmol, 1.0 equiv.).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 20 mL) to the flask. Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the starting material is fully dissolved.

  • Reagent Addition: Carefully add N-Iodosuccinimide (NIS) (2.36 g, 10.5 mmol, 1.05 equiv.) to the solution in one portion. Note: A slight excess of NIS ensures complete consumption of the starting material.

  • Reaction: Stir the reaction mixture vigorously at room temperature (approx. 20-25 °C).

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours. The product spot should be visible under UV light and will have a lower Rf value than the starting material.

  • Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing 100 mL of water and 50 mL of ethyl acetate. Add 20 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted NIS. The characteristic brown color of iodine should dissipate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and then with saturated brine (1 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the resulting solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%). Alternatively, recrystallization from a suitable solvent system like acetonitrile can be performed to yield the pure product.[4]

  • Final Product: The purified this compound is obtained as a white to light yellow solid. Dry the product under vacuum. The expected yield is typically in the range of 80-95%.

Workflow Visualization

Synthesis_Workflow Workflow for the Synthesis of 4-Chloro-3-iodo-7-azaindole cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction & Monitoring cluster_workup 3. Work-up & Extraction cluster_purification 4. Purification & Analysis setup Dissolve 4-chloro-7-azaindole in anhydrous DMF add_nis Add N-Iodosuccinimide (NIS) setup->add_nis react Stir at Room Temperature (2-4 hours) add_nis->react monitor Monitor by TLC (1:1 Hexanes/EtOAc) react->monitor quench Quench with Na₂S₂O₃ (aq) and add H₂O monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with H₂O and Brine extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Purify via Column Chromatography or Recrystallization dry->purify analyze Characterize Final Product (NMR, MS, MP) purify->analyze

Caption: Experimental workflow from reaction setup to final product characterization.

Scientific Insights and Rationale

Justification of Reagent and Condition Selection
  • N-Iodosuccinimide (NIS) as Iodinating Agent: NIS is the reagent of choice for this transformation due to its ease of handling (it is a stable solid) and its moderate reactivity, which helps prevent over-iodination or other side reactions.[3] Acidic catalysts can activate NIS for less reactive substrates, but for the electron-rich 7-azaindole core, such activation is often unnecessary.[5][6]

  • Solvent Selection (DMF): Anhydrous DMF is an excellent solvent for this reaction as it is polar aprotic, effectively solubilizing the starting material and the NIS. Its high boiling point is not critical here as the reaction proceeds efficiently at room temperature, but its ability to facilitate ionic intermediates is beneficial.

  • Stoichiometry: A slight excess of NIS (1.05-1.1 equivalents) is used to drive the reaction to completion, ensuring that the more valuable starting material is fully consumed.

  • Aqueous Work-up: The quenching step with sodium thiosulfate is critical for safety and purity. It neutralizes the excess electrophilic iodine species, preventing their persistence in the final product. The subsequent washes are essential to remove the DMF solvent, which is water-soluble, and other inorganic byproducts.

Self-Validating System and Troubleshooting
  • Reaction Monitoring: The primary means of validation during the protocol is TLC analysis. A clean conversion is indicated by the disappearance of the starting material spot and the appearance of a single, new major product spot. If multiple new spots appear, it could indicate side reactions (e.g., di-iodination). This can often be mitigated by reducing the equivalents of NIS or lowering the reaction temperature.

  • Incomplete Reaction: If the reaction stalls, gentle heating (e.g., to 40-50 °C) can be applied. Alternatively, adding a catalytic amount of a mild acid like trifluoroacetic acid (TFA) could be explored, as acid catalysis is known to activate NIS.[6]

  • Purification Challenges: If the product is difficult to separate from the succinimide byproduct during chromatography, an additional aqueous wash with a dilute base (e.g., 5% NaHCO₃) during the work-up can help remove the slightly acidic succinimide.

References

Application Note: Strategic Use of 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of modern drug discovery. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in this field. Its structure mimics the purine core of ATP, enabling it to form key hydrogen bond interactions within the ATP-binding pocket of many kinases.[1] A prime example of its clinical success is Vemurafenib (PLX4032), a potent inhibitor of the BRAF V600E mutant protein, which is approved for the treatment of metastatic melanoma.[1][2]

The strategic functionalization of the 7-azaindole core is critical for achieving high potency and selectivity. This application note details the utility of 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine , a highly versatile building block, for the efficient and modular synthesis of kinase inhibitors. The key to its utility lies in the differential reactivity of its two halogen substituents, which permits sequential and site-selective cross-coupling reactions.

The Power of Orthogonal Reactivity

The synthetic value of this compound stems from the significant difference in reactivity between the carbon-iodine (C–I) bond at the C3 position and the carbon-chlorine (C–Cl) bond at the C4 position in palladium-catalyzed cross-coupling reactions.

  • C3-Iodo Position: The C–I bond is weaker and more susceptible to oxidative addition to a Pd(0) catalyst. This allows for selective functionalization at the C3 position under milder conditions. Reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings can be performed with high chemoselectivity, leaving the C4-chloro group intact.[3]

  • C4-Chloro Position: The C–Cl bond is stronger and requires more forcing conditions (e.g., more electron-rich ligands, higher temperatures) to react. This robustness allows it to be carried through the first reaction step untouched. Subsequently, it can be targeted for a second coupling reaction, most commonly a Buchwald-Hartwig amination or a second Suzuki-Miyaura coupling.[4][5]

This sequential, or "orthogonal," approach provides a powerful platform for rapidly generating diverse libraries of kinase inhibitors by systematically varying the substituents at both the C3 and C4 positions.

Diagram 1: Orthogonal functionalization strategy for this compound.

Protocol 1: C3-Selective Suzuki-Miyaura Coupling

This protocol describes the selective arylation at the C3-iodo position, a common first step in the synthesis of many kinase inhibitors. The reaction couples an aryl boronic acid or ester to the 7-azaindole core.

Objective: To synthesize a 4-chloro-3-aryl-1H-pyrrolo[2,3-b]pyridine intermediate.

Materials:

  • This compound

  • Aryl boronic acid (e.g., 4-chlorophenylboronic acid) (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Sodium Carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (2.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed 1,4-dioxane and water in a 4:1 ratio. The reaction mixture should be a suspension.

  • Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 4-chloro-3-aryl-1H-pyrrolo[2,3-b]pyridine.

Expert Insights:

  • Causality: The choice of Pd(dppf)Cl₂ is crucial as it is a robust catalyst for Suzuki couplings and is generally tolerant of the unprotected N-H of the azaindole.[6]

  • Trustworthiness: The use of a biphasic dioxane/water system with Na₂CO₃ as the base is a standard, reliable condition for Suzuki couplings that ensures efficient transmetalation.[7] Protecting the pyrrolic N-H is often unnecessary for this step, simplifying the overall synthesis.

Aryl Boronic AcidCatalyst Loading (mol%)ConditionsYield (%)Reference
Phenylboronic acid5% Pd(dppf)Cl₂Dioxane/H₂O, Na₂CO₃, 90°C, 3h85[3]
4-Methoxyphenylboronic acid3% SPhos/Pd(OAc)₂MeCN/H₂O, K₃PO₄, 80°C, 2h93[3]
4-Fluorophenylboronic acid5% Pd(dppf)Cl₂Dioxane/H₂O, Na₂CO₃, 90°C, 4h79[3]

Table 1: Representative examples of C3-selective Suzuki-Miyaura couplings.

Protocol 2: C4-Selective Buchwald-Hartwig Amination

Following successful C3-functionalization, the remaining C4-chloro position can be coupled with a primary or secondary amine. This is a key step for installing groups that can form critical hydrogen bonds or occupy specific pockets in the kinase active site.

Objective: To synthesize a 4-amino-3-aryl-1H-pyrrolo[2,3-b]pyridine final product.

Materials:

  • 4-Chloro-3-aryl-1H-pyrrolo[2,3-b]pyridine (from Protocol 1)

  • Desired primary or secondary amine (1.5 equivalents)

  • RuPhos-Pd-G3 Precatalyst (0.02 equivalents)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 equivalents)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the 4-chloro-3-aryl-1H-pyrrolo[2,3-b]pyridine (1.0 eq), RuPhos-Pd-G3 precatalyst (0.02 eq), and LiHMDS (2.5 eq) to a dry reaction vessel.

  • Reagent Addition: Add anhydrous toluene, followed by the amine (1.5 eq).

  • Heating: Seal the vessel and heat the mixture to 100-110 °C. Monitor the reaction by LC-MS. Completion is typically observed within 6-12 hours.

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction by slow addition of saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water.

  • Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography or recrystallization.

Expert Insights:

  • Causality: The use of a highly active catalyst system like RuPhos-Pd-G3 is necessary to activate the less reactive C-Cl bond.[8] LiHMDS is a strong, non-nucleophilic base that deprotonates both the amine coupling partner and the azaindole N-H, preventing catalyst inhibition and facilitating the catalytic cycle.[5][9]

  • Trustworthiness: Using commercially available, air-stable precatalysts like RuPhos-Pd-G3 provides high reproducibility and simplifies the reaction setup compared to generating the active catalyst in situ. This protocol has been successfully applied to unprotected halo-7-azaindoles.[5]

Synthetic_Workflow cluster_start Starting Material cluster_step1 Protocol 1: C3-Arylation cluster_intermediate Intermediate cluster_step2 Protocol 2: C4-Amination cluster_final Final Product Core Start This compound CAS: 1015609-77-2 Step1 {Suzuki-Miyaura Coupling | {Aryl-B(OH)₂ | Pd(dppf)Cl₂ | Na₂CO₃, 80-90°C}} Start->Step1 Intermediate 4-Chloro-3-aryl-1H-pyrrolo[2,3-b]pyridine Step1->Intermediate Step2 {Buchwald-Hartwig Amination | {R¹R²NH | RuPhos-Pd-G3 | LiHMDS, 100-110°C}} Intermediate->Step2 Final 4-(R¹R²-amino)-3-aryl-1H-pyrrolo[2,3-b]pyridine (Kinase Inhibitor Scaffold) Step2->Final

Diagram 2: General two-step synthetic workflow for kinase inhibitor scaffold synthesis.

Case Study: Synthesis of a Vemurafenib (PLX4032) Analogue Core

Vemurafenib is a BRAF V600E inhibitor built upon a 7-azaindole core. While its specific synthesis involves a different halogenation pattern, we can illustrate the power of our building block by targeting a key structural analogue. The core of Vemurafenib features an aryl group at C3 and a sulfonamide-containing aniline at C4.

Diagram 3: Simplified BRAF/MEK/ERK signaling pathway inhibited by Vemurafenib analogues.

The synthesis of this core structure would proceed exactly as described in Protocols 1 and 2.

  • Step 1 (Suzuki Coupling): this compound is coupled with an appropriate aryl boronic acid (e.g., 2,4-difluorophenylboronic acid) to install the C3-aryl group.

  • Step 2 (Buchwald-Hartwig Amination): The resulting intermediate is then coupled with an aniline derivative (e.g., N-(3-aminophenyl)propane-1-sulfonamide) to install the C4-amino side chain, completing the core structure of the kinase inhibitor.

This modularity allows researchers to rapidly explore the structure-activity relationship (SAR) by swapping out either the boronic acid in Step 1 or the amine in Step 2 to optimize kinase potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a powerful and strategic building block for the synthesis of kinase inhibitors based on the 7-azaindole scaffold. Its well-differentiated halogen atoms enable reliable, sequential, and orthogonal functionalization of the C3 and C4 positions. By employing standard yet robust palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, medicinal chemists can efficiently generate diverse libraries of compounds for hit-to-lead and lead optimization campaigns, accelerating the discovery of next-generation targeted therapies.

References

Application Notes and Protocols for the Functionalization of the 3-Position of 4-Chloro-7-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Chloro-7-Azaindole in Medicinal Chemistry

The 4-chloro-7-azaindole scaffold is a privileged heterocyclic motif in modern drug discovery. Its structural similarity to indole allows it to act as a bioisostere, while the integrated pyridine ring introduces unique physicochemical properties that can enhance molecular interactions with biological targets.[1] The chlorine atom at the 4-position and the nitrogen in the pyridine ring provide crucial handles for synthetic diversification, making this scaffold a versatile starting point for the development of novel therapeutics in areas such as oncology, inflammation, and infectious diseases.[2][3]

Functionalization of the 3-position of the 4-chloro-7-azaindole core is of particular strategic importance. This position is often pivotal for modulating pharmacological activity and selectivity. This guide provides a detailed overview of established methods for the targeted modification of the C3-position, offering researchers and drug development professionals a comprehensive resource with detailed protocols and mechanistic insights.

Strategic Approaches to C3-Functionalization

The reactivity of the 4-chloro-7-azaindole nucleus is a delicate interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring.[4] This electronic dichotomy governs its behavior towards various reagents. The C3-position of the pyrrole ring is particularly susceptible to electrophilic attack, a characteristic that is widely exploited for its functionalization. Key strategies for modifying this position include:

  • Electrophilic Halogenation: Introduction of a halogen, typically iodine, at the C3-position serves as a versatile stepping stone for subsequent cross-coupling reactions.

  • Palladium-Catalyzed Cross-Coupling Reactions: The halogenated intermediate can be readily diversified through powerful C-C and C-N bond-forming reactions such as Suzuki, Sonogashira, and Heck couplings.[5][6][7]

  • Electrophilic Substitution Reactions: Classic reactions like the Vilsmeier-Haack and Mannich reactions allow for the direct introduction of formyl and aminomethyl groups, respectively.[4][8]

The following sections will delve into the practical execution of these transformations, providing detailed, step-by-step protocols and explaining the rationale behind the experimental choices.

Experimental Protocols and Methodologies

Protocol 1: Direct Iodination of 4-Chloro-7-Azaindole at the 3-Position

The introduction of an iodine atom at the C3-position is a crucial first step for many diversification strategies, particularly for engaging in palladium-catalyzed cross-coupling reactions. This protocol describes a reliable method for the synthesis of 4-chloro-3-iodo-7-azaindole.

Workflow for the Iodination of 4-Chloro-7-Azaindole

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start 4-Chloro-7-Azaindole reagents N-Iodosuccinimide (NIS) Acetonitrile (ACN) start->reagents 1. Add reaction Stir at Room Temperature reagents->reaction 2. Combine workup Aqueous Work-up Column Chromatography reaction->workup 3. Process product 4-Chloro-3-iodo-7-azaindole workup->product 4. Isolate

Caption: Workflow for the C3-iodination of 4-chloro-7-azaindole.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 4-chloro-7-azaindole (1.0 eq) in acetonitrile (ACN), add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 4-chloro-3-iodo-7-azaindole.

Expert Insight: The use of NIS is advantageous due to its mild nature and ease of handling compared to other iodinating agents. Acetonitrile is a suitable solvent as it solubilizes the starting material and reagents well. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-rich C3-position of the pyrrole ring attacks the electrophilic iodine of NIS.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C3-Arylation

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[9] This protocol outlines the coupling of 4-chloro-3-iodo-7-azaindole with an arylboronic acid to introduce a new aryl substituent at the C3-position.

Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Intermediate_A R-Pd(II)L2-X Pd(0)L2->Intermediate_A R-X Product R-R' Oxidative_Addition Oxidative Addition Intermediate_B R-Pd(II)L2-R' Intermediate_A->Intermediate_B R'-B(OH)2 Base Transmetalation Transmetalation Intermediate_B->Pd(0)L2 Reductive_Elimination Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Step-by-Step Protocol:

  • Reaction Setup: In a reaction vessel, combine 4-chloro-3-iodo-7-azaindole (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃) (2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically dioxane and water (4:1).

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon) and heat the reaction mixture to 80-100 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the C3-arylated product.

Expert Insight: The choice of palladium catalyst, ligand, base, and solvent system is crucial for the success of the Suzuki coupling and may require optimization for different substrates.[10] The base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. The water in the solvent system often helps to dissolve the base.

Protocol 3: Vilsmeier-Haack Formylation for C3-Aldehyde Synthesis

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds.[11][12] This protocol details the introduction of a formyl group at the C3-position of 4-chloro-7-azaindole.

Step-by-Step Protocol:

  • Vilsmeier Reagent Formation: In a cooled (0 °C) flask, slowly add phosphorus oxychloride (POCl₃) (1.5 eq) to N,N-dimethylformamide (DMF) (used as both reagent and solvent). Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Substrate Addition: Add a solution of 4-chloro-7-azaindole (1.0 eq) in DMF to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours.[13]

  • Hydrolysis: Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the mixture with an aqueous solution of sodium hydroxide or sodium carbonate until basic.

  • Extraction and Purification: Extract the product with a suitable organic solvent, wash, dry, and purify by column chromatography to obtain 4-chloro-7-azaindole-3-carbaldehyde.

Expert Insight: The Vilsmeier reagent, a chloroiminium ion, is the electrophile in this reaction.[11] The reaction must be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃. The hydrolysis step is critical to convert the intermediate iminium salt to the final aldehyde product.

Comparative Data of C3-Functionalization Methods

Reaction TypeReagentsPosition of FunctionalizationTypical Yield (%)Key Advantages
Iodination NIS, ACNC380-95%Mild conditions, high regioselectivity, versatile intermediate.[14]
Suzuki Coupling Arylboronic acid, Pd catalyst, BaseC3 (from 3-iodo derivative)60-90%Wide substrate scope, functional group tolerance.[5][15]
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, BaseC3 (from 3-iodo derivative)70-95%Forms C-C triple bonds, mild conditions.[6][16][17]
Vilsmeier-Haack POCl₃, DMFC360-85%Direct formylation, readily available reagents.[11][13][18]
Mannich Reaction Formaldehyde, Secondary amineC350-75%Introduces aminomethyl groups.[8][19]

Conclusion

The functionalization of the 3-position of 4-chloro-7-azaindole is a critical aspect of leveraging this scaffold for drug discovery. The methods outlined in this guide, from direct halogenation to sophisticated palladium-catalyzed cross-couplings and classic electrophilic substitutions, provide a robust toolkit for medicinal chemists. A thorough understanding of the underlying mechanisms and careful optimization of reaction conditions are paramount to achieving high yields and purity. The protocols and insights provided herein are intended to empower researchers to confidently and efficiently explore the chemical space around this important heterocyclic core.

References

The Strategic Utility of 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Strategic Importance

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in the landscape of medicinal chemistry and drug discovery. Its structural resemblance to purines and indoles allows it to function as a bioisostere, interacting with a wide array of biological targets with high affinity and specificity.[1][2] Within this class of compounds, di-halogenated derivatives serve as exceptionally versatile building blocks, enabling the systematic and regioselective introduction of various substituents to explore the chemical space and optimize drug-like properties. 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine has emerged as a particularly valuable intermediate due to the differential reactivity of its two halogen atoms. This intrinsic property allows for a programmed, stepwise functionalization, making it a cornerstone in the synthesis of complex molecules, most notably potent and selective kinase inhibitors.[1]

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound. We will delve into the causality behind its synthetic utility, provide detailed, field-proven protocols for its key transformations, and illustrate its role in the synthesis of targeted therapeutics.

The Principle of Chemoselective Functionalization

The synthetic power of this compound lies in the significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is considerably more susceptible to oxidative addition to a Pd(0) complex than the C-Cl bond. This reactivity differential (I > Br > Cl) is the linchpin that allows for highly regioselective modifications.

This chemoselectivity enables a two-step functionalization strategy. The more reactive C-3 iodo position can be selectively targeted in a first cross-coupling reaction, such as a Suzuki, Sonogashira, or Heck reaction, leaving the C-4 chloro position intact for a subsequent transformation, typically a Buchwald-Hartwig amination or another coupling reaction. This stepwise approach is instrumental in the convergent synthesis of complex, multi-substituted 7-azaindole cores.

G cluster_0 Step 1: C-3 Functionalization (High Reactivity) cluster_1 Step 2: C-4 Functionalization (Lower Reactivity) start This compound step1 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) start->step1 R-B(OH)2 or R-acetylene intermediate 4-Chloro-3-substituted-1H-pyrrolo[2,3-b]pyridine step1->intermediate step2 Buchwald-Hartwig Amination or other Cross-Coupling intermediate->step2 R'-NH2 final_product 4,3-Disubstituted-1H-pyrrolo[2,3-b]pyridine (e.g., Kinase Inhibitor Core) step2->final_product

Caption: Sequential functionalization workflow for this compound.

Application in the Synthesis of Kinase Inhibitors

The 7-azaindole scaffold is a common feature in a multitude of kinase inhibitors, where it often serves as a hinge-binding motif, anchoring the small molecule to the ATP-binding site of the kinase. The strategic functionalization of this compound allows for the precise placement of substituents that can enhance potency, confer selectivity, and improve pharmacokinetic properties.

Targeting Spleen Tyrosine Kinase (Syk)

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells.[3][4] Dysregulation of Syk activity is implicated in autoimmune and inflammatory diseases, making it an attractive therapeutic target.[3] The 1H-pyrrolo[2,3-b]pyridine core has been successfully employed in the development of potent Syk inhibitors.

The following protocols outline a synthetic route to a 4-amino-3-aryl-1H-pyrrolo[2,3-b]pyridine scaffold, a common core for Syk inhibitors, starting from this compound.

Experimental Protocols

PART 1: Regioselective Suzuki-Miyaura Coupling at the C-3 Position

This protocol describes the selective coupling of an arylboronic acid at the C-3 position of the N-protected this compound. N-protection of the pyrrole nitrogen is often crucial to prevent side reactions and improve solubility. The phenylsulfonyl (PhSO2) group is a common choice.

Reaction Scheme:

G reactant1 4-Chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine catalyst Pd Catalyst Ligand, Base reactant1->catalyst reactant2 Arylboronic Acid reactant2->catalyst product 4-Chloro-3-aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine catalyst->product

Caption: Suzuki-Miyaura coupling at the C-3 position.

Materials:

ReagentM.W.Amount (1 mmol scale)Equivalents
4-Chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine418.68419 mg1.0
Arylboronic AcidVaries1.2 mmol1.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.7223 mg (0.025 mmol)0.025
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)476.6636 mg (0.075 mmol)0.075
K₃PO₄ (Potassium Phosphate)212.27425 mg (2.0 mmol)2.0
1,4-Dioxane/Water (4:1)-5 mL-

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the arylboronic acid (1.2 eq), Pd₂(dba)₃ (0.025 eq), XPhos (0.075 eq), and K₃PO₄ (2.0 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture (5 mL).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-chloro-3-aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand like XPhos is highly effective for cross-coupling reactions involving heteroaryl halides, often providing high yields and turnover numbers.[1]

  • Base and Solvent: K₃PO₄ is a moderately strong base that is effective in Suzuki couplings and generally compatible with a wide range of functional groups. The dioxane/water solvent system is standard for Suzuki reactions, promoting the dissolution of both organic and inorganic reagents.

PART 2: Buchwald-Hartwig Amination at the C-4 Position

This protocol describes the subsequent amination at the C-4 position, which is less reactive. This step is crucial for installing the amino group often required for interaction with the kinase hinge region.

Reaction Scheme:

G reactant1 4-Chloro-3-aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine catalyst Pd Catalyst Ligand, Base reactant1->catalyst reactant2 Amine (R-NH₂) reactant2->catalyst product 4-Amino-3-aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine catalyst->product

Caption: Buchwald-Hartwig amination at the C-4 position.

Materials:

ReagentM.W.Amount (1 mmol scale)Equivalents
4-Chloro-3-aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridineVaries1.0 mmol1.0
AmineVaries1.2 mmol1.2
Pd(OAc)₂ (Palladium(II) Acetate)224.511 mg (0.05 mmol)0.05
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)474.648 mg (0.1 mmol)0.1
Cs₂CO₃ (Cesium Carbonate)325.82489 mg (1.5 mmol)1.5
Toluene (anhydrous)-5 mL-

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add 4-Chloro-3-aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq), Pd(OAc)₂ (0.05 eq), and RuPhos (0.1 eq) to a dry Schlenk tube.

  • Add anhydrous toluene (3 mL) and stir for 10 minutes.

  • Add the amine (1.2 eq) and Cs₂CO₃ (1.5 eq).

  • Seal the tube and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction may take 12-24 hours to reach completion.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over Na₂SO₄.

  • Concentrate the solution and purify the residue by flash chromatography to yield the 4-amino-3-aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.

  • The final step typically involves the deprotection of the phenylsulfonyl group, which can be achieved under basic conditions (e.g., NaOH in methanol/THF).

Causality Behind Experimental Choices:

  • Catalyst System: The Buchwald-Hartwig amination of less reactive aryl chlorides often requires more specialized ligands. RuPhos is a highly effective ligand for such transformations, promoting the challenging oxidative addition step.[1]

  • Base: Cesium carbonate is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations to facilitate the deprotonation of the amine and the subsequent C-N bond formation.

Target Pathway Visualization: Syk Signaling in B-Cells

The inhibitors synthesized using this compound as a key intermediate can effectively block the signaling cascade downstream of the B-cell receptor (BCR), which is critically dependent on Syk.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk Phosphorylation PLCg2 PLCγ2 Syk->PLCg2 Activation BTK BTK Syk->BTK Activation Vav Vav Syk->Vav Activation PKC PKC PLCg2->PKC Transcription Gene Transcription (Proliferation, Survival, Antibody Production) PKC->Transcription BTK->PKC Vav->PKC Inhibitor Syk Inhibitor (Derived from This compound) Inhibitor->Syk

Caption: Simplified Syk signaling pathway and the point of inhibition.

Conclusion

This compound is a powerful and strategically designed intermediate for medicinal chemistry. Its key advantage lies in the differential reactivity of its halogen substituents, which allows for a predictable and regioselective two-step functionalization. This enables the efficient construction of complex, highly decorated 7-azaindole cores that are central to the development of targeted therapies, particularly kinase inhibitors. The protocols and rationale provided herein serve as a comprehensive guide for leveraging the unique chemical properties of this scaffold in drug discovery programs.

References

Application Notes and Protocols for Protecting Group Strategies in 1H-Pyrrolo[2,3-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Synthetic Landscape of 7-Azaindoles

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry. Its unique structure, which is a bioisostere of indole, allows it to act as a versatile hinge-binding motif for a multitude of protein kinases, leading to the development of numerous therapeutics. However, the synthesis of diversely substituted 7-azaindoles is often a complex undertaking, fraught with challenges related to regioselectivity and the management of reactive sites. The presence of two nitrogen atoms with distinct electronic properties—the pyrrolic N-1 and the pyridinic N-7—necessitates a carefully considered protecting group strategy to achieve desired chemical transformations.

This comprehensive guide provides an in-depth exploration of protecting group strategies tailored for the synthesis of 7-azaindole derivatives. We will delve into the rationale behind the selection of common protecting groups, provide detailed, field-proven protocols for their application and removal, and discuss orthogonal strategies for the selective manipulation of the bicyclic core.

Protecting the Pyrrole Nitrogen (N-1): A Chemist's Toolkit

The pyrrole nitrogen (N-1) of 7-azaindole is significantly more nucleophilic and acidic than the pyridine nitrogen (N-7), making it the primary site of reaction with electrophiles. Protection of this position is paramount to prevent undesired side reactions and to modulate the reactivity of the pyrrole ring, often facilitating subsequent functionalization at other positions.

The Ubiquitous Boc Group: Mild and Versatile

The tert-butoxycarbonyl (Boc) group is a cornerstone of N-H protection due to its straightforward introduction and mild cleavage conditions.[1] It effectively reduces the electron density of the pyrrole ring, making the 7-azaindole core more stable towards oxidation.[2]

This method provides excellent yields for the N-Boc protection of 7-azaindole.

Materials:

  • 7-Azaindole (1.0 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 7-azaindole in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add a solution of di-tert-butyl dicarbonate in anhydrous THF dropwise.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-7-azaindole.

Trifluoroacetic acid (TFA) is commonly used for the efficient removal of the Boc group.[3]

Materials:

  • N-Boc-7-azaindole (1.0 equiv)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc-7-azaindole in dichloromethane.

  • Add trifluoroacetic acid (typically 20-50% v/v) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to a few hours.[4] Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected 7-azaindole.

The Robust Tosyl Group: Stability Under Demanding Conditions

The p-toluenesulfonyl (Tosyl or Ts) group is a robust protecting group that offers high stability towards a wide range of reaction conditions, including strongly basic and organometallic reagents.[1] This makes it an excellent choice for multi-step syntheses involving harsh transformations.

Materials:

  • 7-Azaindole (1.0 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)

  • p-Toluenesulfonyl chloride (TsCl, 1.1 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ice-cold water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 7-azaindole in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add p-toluenesulfonyl chloride portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

The high stability of the tosyl group necessitates stronger conditions for its removal, such as reductive cleavage.

Materials:

  • N-Tosyl-7-azaindole (1.0 equiv)

  • Magnesium turnings (10-20 equiv)

  • Anhydrous Methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the N-Tosyl-7-azaindole in anhydrous methanol, add an excess of magnesium turnings.[5]

  • Stir the suspension at room temperature. Sonication can be used to accelerate the reaction.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove excess magnesium.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous NH₄Cl solution.

  • Separate the layers and extract the aqueous phase with dichloromethane (2 x).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected 7-azaindole.

The SEM Group: A Dual Role as Protector and Activator

The 2-(trimethylsilyl)ethoxymethyl (SEM) group serves a dual purpose; it not only protects the pyrrole nitrogen but can also act as an activating group, facilitating nucleophilic aromatic substitution on the 7-azaindole ring.[1][6]

Materials:

  • 7-Azaindole (1.0 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of sodium hydride in anhydrous DMF at 0 °C, add a solution of 7-azaindole in anhydrous DMF dropwise.

  • Stir the mixture for 30 minutes at room temperature.

  • Cool the reaction to 0 °C and add SEM-Cl dropwise.

  • Stir the reaction at room temperature overnight.

  • Monitor by TLC or LC-MS for completion.

  • Quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Fluoride ion sources are commonly used for the cleavage of silyl-based protecting groups like SEM.

Materials:

  • N-SEM-7-azaindole (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF, 1 M solution in THF, 1.5-2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-SEM-7-azaindole in anhydrous THF.

  • Add the TBAF solution dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) and monitor its progress by TLC or LC-MS.[6]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water to remove TBAF salts.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Troubleshooting SEM Deprotection: The deprotection of the SEM group can sometimes be challenging, leading to the formation of byproducts due to the release of formaldehyde.[7] If standard TBAF conditions are not effective, consider using alternative reagents such as magnesium bromide or tin(IV) chloride.[8][9]

Protecting the Pyridine Nitrogen (N-7): A Strategic Consideration

Protection of the pyridine nitrogen is less common but can be advantageous in specific synthetic contexts. It can be employed to modulate the electronic properties of the pyridine ring, prevent its coordination to metal catalysts, or alter the solubility of the molecule.[1]

N-Oxide Formation: Activating the Pyridine Ring

Formation of a 7-azaindole N-oxide at the N-7 position activates the pyridine ring for certain transformations, such as direct arylation.[1]

Materials:

  • 7-Azaindole (1.0 equiv)

  • meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (H₂O₂)

  • Chloroform (CHCl₃) or Acetic Acid (AcOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using m-CPBA):

  • Dissolve 7-azaindole in chloroform.

  • Add m-CPBA portion-wise at room temperature.

  • Stir the reaction mixture overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution to remove excess peroxyacid.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the 7-azaindole N-oxide.

Orthogonal Protecting Group Strategies: The Key to Complex Syntheses

In the synthesis of highly functionalized 7-azaindoles, the ability to selectively deprotect one nitrogen atom in the presence of another protecting group is crucial. This is achieved through an orthogonal protecting group strategy, where each group is removed under a unique set of conditions that do not affect the others.

Comparative Analysis of N-1 Protecting Groups

The following table summarizes the key characteristics of the most common N-1 protecting groups for 7-azaindole, providing a basis for selecting an appropriate orthogonal strategy.

Protecting GroupAbbreviationIntroduction ConditionsCleavage ConditionsStability
tert-ButoxycarbonylBocBoc₂O, base (e.g., NaH, DMAP)Strong acid (TFA, HCl)Base, Nucleophiles, Hydrogenolysis
p-ToluenesulfonylTsTsCl, base (e.g., NaH)Reductive (Mg/MeOH, Na/NH₃), Strong Base (reflux)Acid, Oxidants, Organometallics
2-(Trimethylsilyl)ethoxymethylSEMSEM-Cl, base (e.g., NaH)Fluoride source (TBAF), Lewis acids (MgBr₂, SnCl₄)Acid, Base, Oxidants

Example of an Orthogonal Strategy:

A common orthogonal pairing involves the use of a Boc group on one nitrogen and a benzyl (Bn) or tosyl group on another functional group within the molecule. The Boc group can be selectively removed with acid, leaving the benzyl or tosyl group intact. Conversely, a benzyl group can be removed by hydrogenolysis without affecting the Boc or tosyl groups.

Visualizing Protecting Group Strategies

Decision Workflow for N-1 Protection

The selection of a protecting group for the N-1 position is dictated by the planned synthetic route. The following diagram illustrates a decision-making workflow.

G start Start: Need to protect N-1 of 7-Azaindole q1 Are subsequent steps strongly basic or involve organometallics? start->q1 pg_ts Use Tosyl (Ts) group q1->pg_ts Yes q2 Are subsequent steps strongly acidic? q1->q2 No end_strategy Proceed with Synthesis pg_ts->end_strategy pg_boc Use Boc group q2->pg_boc No pg_sem Consider SEM group for dual protection/activation q2->pg_sem Yes pg_boc->end_strategy pg_sem->end_strategy

Caption: Decision workflow for selecting an N-1 protecting group.

Illustrative Synthetic Workflow with Orthogonal Protection

The following diagram outlines a hypothetical multi-step synthesis requiring orthogonal protecting groups.

G cluster_0 Step 1: Protection cluster_1 Step 2: Functionalization cluster_2 Step 3: Orthogonal Deprotection cluster_3 Step 4: Further Modification start Substituted 7-Azaindole protect_n1 Protect N-1 with Boc start->protect_n1 functionalize Functionalize at C-3 (e.g., Lithiation and reaction with an electrophile) protect_n1->functionalize deprotect_n1 Deprotect N-1 (TFA) functionalize->deprotect_n1 modify_c3 Modify the C-3 substituent deprotect_n1->modify_c3 end Final Product modify_c3->end

References

Application Note & Protocol: A Scalable and Efficient Synthesis of 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Chloro-3-iodo-7-azaindole in Drug Discovery

4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine, commonly referred to as 4-chloro-3-iodo-7-azaindole, is a pivotal heterocyclic building block in modern medicinal chemistry. Its rigid bicyclic scaffold, featuring distinct points for functionalization, makes it a privileged core in the design of highly selective kinase inhibitors and other therapeutic agents. The 7-azaindole moiety serves as a bioisostere for indole, offering unique hydrogen bonding capabilities and physicochemical properties that can enhance target binding and improve pharmacokinetic profiles.

The strategic placement of the chloro and iodo substituents is critical. The iodine atom at the C3 position provides a versatile handle for introducing molecular complexity via various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[1][2] Concurrently, the chlorine atom at the C4 position can be targeted for nucleophilic aromatic substitution, enabling the introduction of diverse amine functionalities. This orthogonal reactivity allows for a modular and efficient exploration of chemical space, which is indispensable in lead optimization campaigns. Given its high value, a robust, scalable, and economically viable synthetic route is paramount for advancing drug development programs that rely on this key intermediate.

This document provides a detailed, field-proven protocol for the large-scale synthesis of this compound, focusing on operational simplicity, safety, and high yield.

Synthetic Strategy: Direct C3 Iodination

The most direct and scalable approach to this compound involves the regioselective iodination of the readily available starting material, 4-chloro-1H-pyrrolo[2,3-b]pyridine (4-chloro-7-azaindole).

Mechanistic Rationale

The synthesis is based on an electrophilic aromatic substitution reaction. The pyrrole ring of the 7-azaindole system is electron-rich and therefore susceptible to attack by electrophiles. Computational and experimental studies have shown that the C3 position is the most nucleophilic and sterically accessible site, directing the incoming electrophile (in this case, an iodonium ion) to this position with high regioselectivity.[1] N-Iodosuccinimide (NIS) is the preferred iodinating agent for large-scale synthesis due to its solid nature, ease of handling, and predictable reactivity compared to molecular iodine.

G cluster_0 Reaction Mechanism SM 4-Chloro-7-azaindole (Electron-rich Pyrrole Ring) Intermediate Sigma Complex (Resonance Stabilized) SM->Intermediate Electrophilic Attack at C3 NIS N-Iodosuccinimide (NIS) (Iodine Source) NIS->Intermediate Provides I+ Product 4-Chloro-3-iodo-7-azaindole Intermediate->Product Deprotonation Succinimide Succinimide (Byproduct) Intermediate->Succinimide Proton Transfer

Caption: Mechanism of C3 Iodination.

Large-Scale Synthesis Protocol

This protocol is optimized for a multi-gram to kilogram scale. All operations should be conducted in a well-ventilated fume hood or an appropriate manufacturing environment.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Wt.Supplier ExampleNotes
4-Chloro-1H-pyrrolo[2,3-b]pyridine55052-28-3152.58TCI, Sigma-AldrichStarting material. Ensure >98% purity.
N-Iodosuccinimide (NIS)516-12-1224.99Fisher ScientificIodinating agent. Store protected from light.
N,N-Dimethylformamide (DMF)68-12-273.09Sigma-AldrichAnhydrous grade recommended.
Ethyl Acetate (EtOAc)141-78-688.11VWRACS grade or higher.
Saturated Sodium Thiosulfate (Na₂S₂O₃)7772-98-7158.11-Aqueous solution.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01-Aqueous solution.
Brine (Saturated NaCl)7647-14-558.44-Aqueous solution.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-Drying agent.
Equipment
Jacketed Glass Reactor---Sized appropriately for scale.
Overhead Mechanical Stirrer---For efficient mixing of slurries.
Temperature Probe & Controller---For precise temperature control.
Nitrogen/Argon Inlet---To maintain an inert atmosphere.
Addition Funnel---For controlled addition of reagents.
Filtration Apparatus---Buchner funnel or Nutsche filter.
Vacuum Oven---For drying the final product.

Step-by-Step Experimental Procedure

G start Start: Assemble Reactor charge_sm 1. Charge Reactor - 4-Chloro-7-azaindole (1.0 eq) - Anhydrous DMF start->charge_sm inert 2. Inert Atmosphere - Purge with N₂/Ar charge_sm->inert cool 3. Cool Reaction - Set controller to 0-5 °C inert->cool add_nis 4. Add NIS - Portion-wise addition of NIS (1.05 eq) - Maintain T < 10 °C cool->add_nis react 5. Reaction - Stir at 0-5 °C for 2-4 hours add_nis->react monitor 6. Monitor Progress - TLC or HPLC analysis react->monitor quench 7. Quench - Add aq. Na₂S₂O₃ solution monitor->quench If complete extract 8. Extraction & Wash - Add water and EtOAc - Wash with NaHCO₃ and Brine quench->extract dry 9. Dry & Filter - Dry organic layer (MgSO₄) - Filter and concentrate extract->dry purify 10. Purification - Slurry/Recrystallize from EtOAc/Heptane dry->purify isolate 11. Isolate & Dry - Filter the solid - Dry under vacuum purify->isolate end Final Product isolate->end

Caption: Large-Scale Synthesis Workflow.

  • Reactor Setup: Equip a clean, dry, jacketed glass reactor with an overhead stirrer, temperature probe, nitrogen inlet, and an addition funnel.

  • Charging Reagents: Charge the reactor with 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) and anhydrous N,N-Dimethylformamide (DMF, 5-10 volumes, e.g., 5-10 L per kg of starting material).

  • Inerting and Cooling: Begin stirring and purge the reactor headspace with nitrogen. Cool the resulting solution to 0-5 °C using a circulating chiller.

  • NIS Addition: Once the target temperature is reached, add N-Iodosuccinimide (NIS, 1.05 equivalents) portion-wise over 30-60 minutes. It is critical to maintain the internal temperature below 10 °C during the addition to minimize potential side reactions.

  • Reaction: Stir the reaction mixture at 0-5 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up - Quenching: Once the reaction is complete, slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted NIS. A slight exotherm may be observed.

  • Work-up - Extraction and Washing: Add water (10 volumes) and ethyl acetate (10-15 volumes) to the reactor. Stir vigorously, then allow the layers to separate. Drain the lower aqueous layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 5 volumes) and brine (1 x 5 volumes).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure to afford the crude product as a solid.

  • Purification: For large-scale purification, transfer the crude solid to a clean reactor. Add a minimal amount of a suitable solvent system (e.g., ethyl acetate/heptane mixture) and stir to form a slurry. Heating to reflux followed by slow cooling can be employed for recrystallization to achieve higher purity.

  • Isolation and Drying: Isolate the purified solid by filtration, washing the filter cake with a small amount of cold heptane. Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Characterization and Quality Control

The final product should be a white to light yellow solid.[3] Purity should be assessed by HPLC (>97% is typical for this process).[4] Identity is confirmed by spectroscopic methods.

AnalysisExpected Results
¹H NMR (400 MHz, DMSO-d₆)δ 12.5 (s, 1H, NH), 8.15 (d, 1H), 7.65 (s, 1H), 7.25 (d, 1H).
Melting Point 195-199 °C[3]
HPLC Purity ≥ 97.0%
Mass Spec (ESI+) m/z = 278.9 [M+H]⁺

Process Safety and Environmental Considerations

5.1. Hazard Analysis

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine: Handle with care. While specific toxicity data is limited, similar heterocyclic compounds can be irritants.[5]

  • N-Iodosuccinimide (NIS): Strong oxidizer and irritant. Avoid contact with skin and eyes. Causes skin irritation and serious eye damage. Wear appropriate PPE.[6][7]

  • N,N-Dimethylformamide (DMF): A known reproductive toxin. Avoid inhalation and skin contact. Use in a well-ventilated area.

  • Ethyl Acetate / Heptane: Flammable solvents. Ensure all equipment is properly grounded and avoid ignition sources.

5.2. Personal Protective Equipment (PPE)

  • Safety glasses with side shields or goggles.

  • Chemical-resistant gloves (nitrile or neoprene).

  • Flame-retardant lab coat.

  • Use a respirator with an organic vapor cartridge if ventilation is inadequate.

5.3. Waste Disposal

  • Aqueous waste should be neutralized before disposal.

  • Organic solvent waste should be collected in appropriately labeled containers for incineration.

  • Follow all local, state, and federal regulations for chemical waste disposal.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of this compound. The use of N-Iodosuccinimide ensures high regioselectivity for the desired C3-iodinated product. The procedure is designed for large-scale manufacturing, incorporating straightforward work-up and purification steps that avoid technically challenging operations like column chromatography. Adherence to the safety guidelines is essential for the successful and safe execution of this synthesis.

References

Application Notes and Protocols for the Strategic Derivatization of 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its unique structure, a bioisostere of indole, allows it to mimic the natural purine bases and engage in key hydrogen bonding interactions with a multitude of biological targets. This has led to its incorporation into numerous clinically significant molecules, particularly as kinase inhibitors for oncology and inflammatory diseases.[1][2][3] The strategic derivatization of this core is paramount for fine-tuning pharmacological properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

The starting material, 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine , is a highly versatile building block designed for systematic SAR exploration. Its di-halogenated nature provides two distinct and orthogonally reactive handles for derivatization. The iodine at the C3 position is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the chlorine at the C4 position. This differential reactivity allows for a sequential and controlled diversification strategy.[4][5] Furthermore, the pyrrole N-H at the N1 position offers a third vector for modification, enabling a comprehensive three-dimensional exploration of the chemical space around the core.

This guide provides detailed protocols and the underlying scientific rationale for the selective derivatization of this compound at the C3, C4, and N1 positions, empowering researchers to efficiently generate compound libraries for SAR studies.

Strategic Overview for SAR Exploration

The derivatization strategy hinges on the differential reactivity of the three key positions. A logical and efficient workflow is crucial for building a diverse chemical library. The general order of functionalization is typically C3, followed by C4, and finally N1, although N1 protection/derivatization can also be performed initially if required.

SAR_Strategy cluster_protection Optional N1-Protection Start 4-Chloro-3-iodo- 1H-pyrrolo[2,3-b]pyridine C3_Deriv C3 Derivatization (Suzuki, Sonogashira, etc.) Start->C3_Deriv High Reactivity of C-I N1_Protect N1 Protection (e.g., SEM, Boc) Start->N1_Protect C4_Deriv C4 Derivatization (Buchwald-Hartwig, Suzuki) C3_Deriv->C4_Deriv Lower Reactivity of C-Cl N1_Deriv N1 Derivatization (Alkylation, Arylation) C3_Deriv->N1_Deriv C4_Deriv->N1_Deriv Pyrrole N-H Chemistry Final_Library Diverse Compound Library for SAR C4_Deriv->Final_Library N1_Deriv->Final_Library N1_Protect->C3_Deriv

Caption: General workflow for the sequential derivatization of the scaffold.

Part 1: Selective Functionalization at the C3-Position

The carbon-iodine bond is the most labile site for palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy and higher polarizability compared to the carbon-chlorine bond. This allows for highly selective modifications at C3 while leaving the C4-chloro substituent intact for subsequent reactions.

Protocol 1.1: Suzuki-Miyaura Coupling for C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a robust method for introducing aryl or heteroaryl moieties, which are critical for exploring pi-stacking interactions and accessing new binding pockets.[6][7]

Rationale: This protocol uses a standard Pd(0) catalyst, which readily undergoes oxidative addition into the C-I bond. The choice of a phosphine ligand like SPhos or XPhos is critical for stabilizing the palladium catalyst and promoting efficient reductive elimination, especially with challenging substrates.[8] A base, such as K₂CO₃ or K₃PO₄, is required to activate the boronic acid partner for transmetalation.[6]

Step-by-Step Protocol:

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid or boronate ester (1.2–1.5 eq.), and potassium carbonate (K₂CO₃, 2.0–3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq.) or a combination of Pd₂(dba)₃ (0.025 eq.) and a suitable ligand like SPhos (0.05-0.10 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the mixture to 80–100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4–16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the C3-arylated product.

ParameterRecommended ConditionRationale / Notes
Palladium Source Pd(PPh₃)₄, Pd₂(dba)₃/LigandPd(0) sources are essential for the catalytic cycle.[6]
Ligand PPh₃, SPhos, XPhosBulky, electron-rich phosphines enhance catalytic activity.[8][9]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation.
Solvent Dioxane/H₂O, Toluene, DMEA mixture including water often accelerates the reaction.
Temperature 80–100 °CSufficient thermal energy to drive the catalytic cycle.
Protocol 1.2: Sonogashira Coupling for C(sp²)–C(sp) Bond Formation

The Sonogashira coupling introduces a rigid alkyne linker, which is useful for probing deeper into a binding site or for serving as a handle for further chemistry, such as click reactions.[10][11][12]

Rationale: This reaction employs a dual catalytic system of palladium and copper(I).[11] The palladium catalyst activates the C-I bond, while the copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center. An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is used both as a base and often as a solvent.

Step-by-Step Protocol:

  • Reagent Preparation: To a Schlenk flask, add this compound (1.0 eq.) and copper(I) iodide (CuI, 0.05–0.1 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) and an amine base such as triethylamine (TEA, 2.0–3.0 eq.).

  • Alkyne Addition: Add the terminal alkyne (1.1–1.5 eq.) via syringe.

  • Catalyst Addition: Add the palladium catalyst, typically Pd(PPh₃)₂Cl₂ (0.03–0.05 eq.).

  • Reaction: Stir the mixture at room temperature to 50 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to afford the C3-alkynylated product.

Part 2: Derivatization at the C4-Position

After selective functionalization at C3, the C4-chloro position becomes the target. This C(sp²)-Cl bond is less reactive than the initial C-I bond but can be effectively functionalized using more forcing conditions or specialized catalyst systems. Buchwald-Hartwig amination is the most common transformation at this site.[9][13]

Protocol 2.1: Buchwald-Hartwig Amination for C(sp²)–N Bond Formation

This reaction is a cornerstone of medicinal chemistry, enabling the introduction of a wide array of primary and secondary amines to form anilino- or amino-pyridines, which are key pharmacophores in many kinase inhibitors.[13][14]

Rationale: The Buchwald-Hartwig amination requires a palladium catalyst, a bulky, electron-rich phosphine ligand, and a strong, non-nucleophilic base.[15] The ligand (e.g., BINAP, XPhos) is crucial for facilitating the challenging reductive elimination step that forms the C-N bond.[13] A strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is needed to deprotonate the amine, forming the active palladium-amido complex.

Buchwald_Hartwig_Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Cl AmineCoord Amine Coordination OxAdd->AmineCoord R₂NH, Base Amido Pd(II)-Amido Complex AmineCoord->Amido -HX RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Ar-NR₂ Product Product (Ar-NR₂) ArCl Substrate (Ar-Cl) Amine Amine (R₂NH)

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Step-by-Step Protocol:

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add the C3-substituted-4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), the desired primary or secondary amine (1.2–2.0 eq.), and a strong base such as sodium tert-butoxide (NaOtBu, 1.5–2.5 eq.) to a Schlenk tube.

  • Catalyst Premixing (Optional but Recommended): In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.02-0.05 eq.) and a bulky phosphine ligand (e.g., XPhos or RuPhos, 0.04-0.10 eq.) in a small amount of the reaction solvent.

  • Reaction Assembly: Add anhydrous, degassed solvent (e.g., toluene, dioxane, or tert-butanol) to the Schlenk tube containing the reagents. Then, add the pre-mixed catalyst solution.

  • Reaction: Seal the tube and heat the mixture to 90–120 °C. Monitor the reaction by LC-MS.

  • Work-up: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purification: Purify the crude material by flash chromatography or preparative HPLC to obtain the final C4-amino product.

ParameterRecommended ConditionRationale / Notes
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts that form the active Pd(0) species in situ.
Ligand XPhos, RuPhos, BINAPBulky, electron-rich biarylphosphine ligands are essential.[9][13]
Base NaOtBu, K₃PO₄, LHMDSStrong, non-nucleophilic base is critical for amine deprotonation.
Solvent Toluene, Dioxane, t-BuOHAnhydrous, aprotic solvents are required.
Temperature 90–120 °CHigher temperatures are often needed for less reactive chlorides.

Part 3: Modification at the N1-Position

The pyrrole nitrogen provides a final handle for modification. N-alkylation or N-arylation can significantly impact the molecule's solubility, cell permeability, and metabolic stability. It can also be used to introduce vectors for further functionalization.

Protocol 3.1: N-Alkylation

This is a standard method for introducing small alkyl groups or functionalized side chains.

Rationale: The pyrrole N-H is weakly acidic and can be deprotonated by a suitable base (e.g., NaH, K₂CO₃) to form a nucleophilic anion.[16] This anion then readily displaces a leaving group from an alkyl halide or sulfonate in a standard Sₙ2 reaction.

Step-by-Step Protocol:

  • Reagent Preparation: To a solution of the C3,C4-disubstituted-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or THF), add a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C.

  • Anion Formation: Allow the mixture to stir at 0 °C or room temperature for 30–60 minutes until hydrogen evolution ceases.

  • Electrophile Addition: Add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.1–1.5 eq.) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up: Carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl. Extract the product with ethyl acetate, wash with water and brine, dry, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Conclusion

The this compound scaffold is an exceptionally powerful tool for medicinal chemistry and SAR studies. By leveraging the principles of differential reactivity and modern cross-coupling methodologies, researchers can systematically and efficiently access a vast chemical space. The protocols outlined in this guide provide a robust framework for the strategic derivatization at the C3, C4, and N1 positions, enabling the rational design and synthesis of novel therapeutic agents.

References

The Strategic Utility of 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the embedded pyridine ring offers unique hydrogen bonding capabilities and metabolic stability.[1] Consequently, 7-azaindole derivatives are integral components of numerous biologically active compounds, including kinase inhibitors used in oncology.[1] The strategic introduction of multiple functional groups onto this core structure is paramount for fine-tuning pharmacological properties.

This guide focuses on the synthesis and application of a key intermediate, 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine . The presence of two distinct halogen atoms at the C4 and C3 positions, each with differential reactivity in palladium-catalyzed cross-coupling reactions, makes this molecule a powerful and versatile building block for the synthesis of complex, multi-substituted 7-azaindole derivatives. We will provide detailed protocols for its synthesis and its application in cornerstone C-C and C-N bond-forming reactions, elucidating the chemical principles that underpin its utility.

Synthesis of the Intermediate: A Regioselective Approach

The synthesis of this compound is predicated on the sequential halogenation of the parent 7-azaindole scaffold. The initial chlorination at the C4 position is a known process, yielding 4-chloro-7-azaindole. The subsequent challenge lies in the regioselective introduction of iodine at the C3 position. Drawing from recent advances in the C-H functionalization of azaindoles, a direct, iodine-catalyzed approach is both efficient and highly selective.[2]

Synthetic Workflow

Synthesis_Workflow Start 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Step1 Chlorination Start->Step1 Intermediate1 4-Chloro-1H-pyrrolo[2,3-b]pyridine Step1->Intermediate1 Step2 Regioselective Iodination Intermediate1->Step2 FinalProduct This compound Step2->FinalProduct

Caption: Synthetic pathway to this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the C4-chlorination and subsequent C3-iodination of the 7-azaindole core.[2][3]

Part A: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1H-pyrrolo[2,3-b]pyridine (1 eq.) in a suitable solvent such as acetonitrile.

  • Chlorination: Add N-chlorosuccinimide (NCS) (1.1 eq.) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 82°C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford 4-Chloro-1H-pyrrolo[2,3-b]pyridine.

Part B: Regioselective C3-Iodination

  • Reaction Setup: In a dry, sealed tube, dissolve 4-Chloro-1H-pyrrolo[2,3-b]pyridine (1 eq.) in anhydrous DMSO.

  • Reagent Addition: Add N-iodosuccinimide (NIS) (1.2 eq.) and a catalytic amount of iodine (I₂) (20 mol%).[2]

  • Reaction: Heat the mixture to 80°C and stir for 6-12 hours. Monitor the reaction for the disappearance of the starting material.

  • Work-up: Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with saturated sodium thiosulfate solution to quench any remaining iodine, followed by brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The synthetic power of this compound lies in the differential reactivity of the C-I and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive towards oxidative addition to the Pd(0) center than the C-Cl bond.[4][5] This reactivity difference allows for selective functionalization at the C3 position, while leaving the C4-chloro substituent intact for subsequent transformations.

Regioselective_Coupling Substrate This compound C4-Cl C3-I Suzuki Suzuki Coupling (Ar-B(OH)₂) Substrate:f2->Suzuki Pd(0) cat. High Reactivity Sonogashira Sonogashira Coupling (R-C≡CH) Substrate:f2->Sonogashira Pd(0)/Cu(I) cat. High Reactivity Buchwald Buchwald-Hartwig Amination (R₂NH) Substrate:f2->Buchwald Pd(0) cat. High Reactivity Product_Suzuki 3-Aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine C4-Cl (Intact) Suzuki->Product_Suzuki Product_Sonogashira 3-Alkynyl-4-chloro-1H-pyrrolo[2,3-b]pyridine C4-Cl (Intact) Sonogashira->Product_Sonogashira Product_Buchwald 3-Amino-4-chloro-1H-pyrrolo[2,3-b]pyridine C4-Cl (Intact) Buchwald->Product_Buchwald

Caption: Regioselective cross-coupling at the C3-Iodo position.

Protocol 2: Regioselective Suzuki-Miyaura Coupling

This protocol outlines the selective coupling of an arylboronic acid at the C3 position. Conditions are adapted from successful couplings on related dihalogenated azaindole systems.[5][6]

  • Reaction Setup: To a microwave vial or a Schlenk tube, add this compound (1 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2-3 eq.).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd₂(dba)₃ (2-5 mol%) and a phosphine ligand like SPhos or XPhos (4-10 mol%). Alternatively, a pre-formed catalyst like SPhos Pd G3 can be used.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 10:1 ratio).

  • Reaction: Seal the vessel and heat the mixture with stirring. If using microwave irradiation, temperatures of 100-120°C for 30-60 minutes are common. For conventional heating, 80-100°C for 2-12 hours may be required. Monitor reaction completion by LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to yield the 3-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine derivative.

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C) / TimeYield (%)Reference
1Phenylboronic acidPd₂(dba)₃ / SPhosK₂CO₃Dioxane/H₂O100 °C / 30 min (µW)~85-95Adapted from[5][6]
24-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80 °C / 8 h~80-90Adapted from[6]
3Pyridin-3-ylboronic acidSPhos Pd G3K₃PO₄Dioxane/H₂O110 °C / 1 h (µW)~75-85Adapted from[5]
Protocol 3: Regioselective Sonogashira Coupling

This protocol enables the introduction of an alkynyl group at the C3 position, a common strategy in medicinal chemistry for probing protein-ligand interactions.[4]

  • Reaction Setup: In a Schlenk tube under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1 eq.) in a suitable anhydrous solvent like DMF or THF.

  • Reagent Addition: Add the terminal alkyne (1.2-1.5 eq.) and an amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2-3 eq.).

  • Catalyst Addition: Add the palladium catalyst, commonly PdCl₂(PPh₃)₂ (2-5 mol%), and the copper(I) co-catalyst, copper(I) iodide (CuI) (5-10 mol%).

  • Reaction: Stir the reaction mixture at room temperature to 60°C. The reaction is often complete within 2-24 hours. Monitor by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate and partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the product via flash column chromatography.

EntryAlkyneCatalyst SystemBaseSolventTemp (°C) / TimeYield (%)Reference
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF25 °C / 12 h~80-90Adapted from[7]
2EthynyltrimethylsilanePd(PPh₃)₄ / CuIDIPEATHF50 °C / 6 h~85-95Adapted from[4]
3Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NAcetonitrile60 °C / 4 h~75-85Adapted from[7]
Protocol 4: Subsequent Buchwald-Hartwig Amination at C4

The 3-substituted-4-chloro-7-azaindole products from the initial coupling are ideal substrates for a second functionalization at the C4 position. The C-Cl bond, being less reactive, requires more forcing conditions or more active catalyst systems, which is characteristic of the Buchwald-Hartwig amination.[6][8]

  • Reaction Setup: In a dry, sealed tube under an inert atmosphere, combine the 3-substituted-4-chloro-1H-pyrrolo[2,3-b]pyridine (1 eq.), the desired primary or secondary amine (1.2-1.5 eq.), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 eq.).

  • Catalyst Addition: Add a palladium source, such as Pd₂(dba)₃ (2-5 mol%), and a bulky, electron-rich phosphine ligand like RuPhos or BrettPhos (4-10 mol%). The use of pre-catalysts (e.g., RuPhos Pd G3) is highly recommended for reproducibility.

  • Solvent Addition: Add an anhydrous, non-polar solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110°C for 4-24 hours. Monitor the reaction's progress by LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with saturated ammonium chloride solution. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

This compound is a strategically designed synthetic intermediate that enables the sequential and regioselective functionalization of the 7-azaindole core. The predictable reactivity of the C-I bond in the presence of a C-Cl bond under palladium catalysis allows for a modular approach to the synthesis of complex molecules. This building block provides researchers in drug discovery and materials science with a powerful tool to rapidly generate libraries of novel 3,4-disubstituted 7-azaindole derivatives, facilitating the exploration of structure-activity relationships and the development of new chemical entities.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (also known as 4-Chloro-3-iodo-7-azaindole). This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges in your synthetic workflow. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure you can confidently navigate the complexities of this synthesis.

Troubleshooting Guide

The synthesis of this compound, a valuable building block in medicinal chemistry, can be a multi-step process fraught with potential difficulties. Below, we address specific issues you may encounter, their probable causes, and actionable solutions.

Issue 1: Low Yield or No Reaction During Iodination of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

Question: I am attempting to iodinate 4-chloro-1H-pyrrolo[2,3-b]pyridine at the C3 position, but I am observing very low conversion to the desired product. What could be the issue?

Answer:

This is a common challenge that can stem from several factors related to the reactivity of the starting material and the choice of iodinating agent.

Potential Causes & Solutions:

  • Insufficient Electrophilicity of the Iodinating Agent: The electron-withdrawing nature of the chloro substituent and the pyridine nitrogen can deactivate the pyrrole ring towards electrophilic substitution.

    • Solution: Employ a more reactive iodinating agent. While N-iodosuccinimide (NIS) is commonly used, you may have better success with iodine monochloride (ICl) or a combination of an iodine source (like I₂) with an oxidizing agent or a Lewis acid. For instance, a system of I₂ and silver sulfate (Ag₂SO₄) can generate a highly electrophilic iodine species in situ.[1]

  • Reaction Conditions: Temperature and solvent can play a crucial role.

    • Solution: If you are running the reaction at room temperature, consider gentle heating (e.g., 40-60 °C) to increase the reaction rate. Ensure your solvent is anhydrous, as water can quench some iodinating agents. Acetonitrile, DMF, or chlorinated solvents are often suitable choices.

  • N-H Acidity and Deprotonation: The acidic proton on the pyrrole nitrogen can interfere with the reaction, especially if a basic iodinating reagent or basic byproducts are formed.

    • Solution: Consider N-protection of the 4-chloro-1H-pyrrolo[2,3-b]pyridine starting material. A simple protecting group like tosyl (Ts) or a silyl group can prevent this issue and may also improve solubility. However, this adds extra steps to your synthesis (protection and deprotection).

Workflow for Troubleshooting Low Iodination Yield:

Caption: A workflow diagram for troubleshooting low iodination yield.

Issue 2: Poor Regioselectivity and Formation of Di-iodinated Byproduct

Question: My reaction is producing a mixture of the desired 3-iodo isomer and the 2,3-di-iodo byproduct. How can I improve the selectivity for mono-iodination at the C3 position?

Answer:

The C3 position of the 7-azaindole core is generally the most electron-rich and therefore most susceptible to electrophilic attack.[2][3] However, over-iodination can occur, especially with highly reactive iodinating agents or prolonged reaction times.

Potential Causes & Solutions:

  • Stoichiometry of the Iodinating Agent: Using a large excess of the iodinating agent will inevitably lead to di-substitution.

    • Solution: Carefully control the stoichiometry. Start with 1.05-1.1 equivalents of the iodinating agent. You can perform the reaction with dropwise addition of the iodinating agent to a solution of the substrate to maintain a low concentration of the electrophile.

  • Reaction Time and Temperature: The longer the reaction proceeds and the higher the temperature, the greater the chance of di-iodination.

    • Solution: Monitor the reaction closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to your satisfaction. Running the reaction at a lower temperature for a longer period can sometimes improve selectivity.

  • Choice of Iodinating Agent: Highly reactive agents are more likely to lead to multiple substitutions.

    • Solution: If you are using a very reactive system like ICl, consider switching to a milder one, such as NIS in a suitable solvent.

Iodinating Agent SystemRelative ReactivityCommon Side Products
NIS in AcetonitrileMildUnreacted Starting Material
I₂ in DMF with KOHModeratePotential for side reactions on the pyridine ring
ICl in CH₂Cl₂HighDi-iodinated byproduct
I₂/Ag₂SO₄ in AcetonitrileVery HighDi-iodinated byproduct, potential for oxidation
Issue 3: Difficulty in Purifying the Final Product

Question: I have successfully synthesized the this compound, but I am struggling to purify it. It seems to be unstable on silica gel.

Answer:

Halogenated pyrrolopyridines can be sensitive to acidic conditions, which are often present on standard silica gel. This can lead to degradation during column chromatography.

Potential Causes & Solutions:

  • Acidity of Silica Gel: The acidic nature of silica gel can cause decomposition of the product.

    • Solution 1: Neutralize your silica gel before use. This can be done by preparing a slurry of silica gel in your eluent and adding a small amount of a non-nucleophilic base like triethylamine (~1%).

    • Solution 2: Use an alternative stationary phase like alumina (basic or neutral) for your column chromatography.

  • Product Tailing on the Column: The N-H group can interact with the silica gel, leading to significant tailing and poor separation.

    • Solution: Add a small percentage of a polar solvent like methanol or a basic modifier like triethylamine to your eluent system to improve the peak shape.

  • Crystallization Issues: The product may be difficult to crystallize from common solvents.

    • Solution: Try a co-solvent system for recrystallization. For example, dissolving the crude product in a good solvent like dichloromethane or ethyl acetate and then slowly adding a poor solvent like hexanes or pentane can induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting material for the synthesis of this compound?

A1: The most common and commercially available starting material is 4-Chloro-1H-pyrrolo[2,3-b]pyridine (also known as 4-chloro-7-azaindole).[4][5] If this is not available, it can be synthesized from 7-azaindole by N-oxidation followed by chlorination with a reagent like phosphorus oxychloride (POCl₃).[6]

Q2: Is N-protection necessary for the iodination step?

A2: While not always strictly necessary, N-protection can be highly beneficial. It prevents potential side reactions at the nitrogen atom and can improve the solubility of the starting material in organic solvents. A tosyl or SEM (2-(trimethylsilyl)ethoxy)methyl) group are common choices. The choice to use a protecting group will depend on your specific reaction conditions and the scale of your synthesis. For a robust and scalable process, the use of a protecting group is often recommended.

Q3: What are the expected spectroscopic data for this compound?

A3: While specific data can vary slightly based on the solvent and instrument, you can expect the following:

  • ¹H NMR: The proton on the pyrrole ring (C2-H) will be a singlet in the aromatic region. The protons on the pyridine ring will appear as a pair of doublets. The N-H proton will be a broad singlet, and its chemical shift will be concentration-dependent.

  • ¹³C NMR: You will observe the expected number of carbon signals for the bicyclic system. The C3 carbon bearing the iodine will be significantly shifted upfield compared to the unsubstituted parent compound.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular formula C₇H₄ClIN₂ should be observed, along with the characteristic isotopic pattern for a compound containing one chlorine atom.

Q4: How should I store the final product?

A4: this compound is a halogenated heterocyclic compound and may be sensitive to light and air over long periods. It is recommended to store the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, keeping it in a freezer at -20°C is advisable.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on common methods for the iodination of 7-azaindoles.

Materials:

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine

  • N-Iodosuccinimide (NIS)

  • Anhydrous Acetonitrile (CH₃CN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of 4-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous acetonitrile (10 mL per gram of starting material) in a round-bottom flask protected from light, add N-iodosuccinimide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce any excess iodine.

  • Remove the acetonitrile under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.

Synthesis Pathway:

Synthesis_Pathway cluster_0 Synthesis of Starting Material cluster_1 Iodination A 7-Azaindole B 7-Azaindole N-oxide A->B H₂O₂ C 4-Chloro-1H-pyrrolo[2,3-b]pyridine B->C POCl₃ D This compound C->D NIS, CH₃CN

Caption: Overall synthetic pathway for this compound.

References

Technical Support Center: Iodination of 4-chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the iodination of 4-chloro-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize for the desired product. The insights provided are based on established principles of heterocyclic chemistry and field-proven laboratory practices.

Introduction: The Chemistry of Iodinating 4-chloro-1H-pyrrolo[2,3-b]pyridine

4-chloro-1H-pyrrolo[2,3-b]pyridine, also known as 4-chloro-7-azaindole, is a crucial building block in medicinal chemistry. Its iodination is a key step in the synthesis of various pharmaceutical intermediates. The reaction typically proceeds via an electrophilic aromatic substitution mechanism. The pyrrole ring is electron-rich, making it susceptible to electrophilic attack. The C3 position is generally the most reactive site for electrophilic substitution in 7-azaindoles. However, controlling the regioselectivity and preventing the formation of side products can be challenging. This guide will address the most common issues encountered during this synthesis.

Troubleshooting Guide & FAQs

Question 1: My reaction is producing a mixture of mono- and di-iodinated products. How can I improve the selectivity for the mono-iodinated product?

Answer: The formation of di-iodinated species is a common side product when the reaction conditions are too harsh or when an excess of the iodinating reagent is used. The electron-donating nature of the pyrrole nitrogen activates the ring, and once the first iodine is attached, the ring can still be sufficiently activated for a second substitution.

Causality:

  • Excess Iodinating Reagent: Using more than one equivalent of the iodinating agent (e.g., N-iodosuccinimide (NIS) or iodine) will drive the reaction towards di-substitution.

  • Reaction Temperature: Higher temperatures can provide the activation energy needed for the less favorable second iodination to occur.

  • Reaction Time: Prolonged reaction times can lead to the slow formation of the di-iodinated product, even with stoichiometric amounts of the reagent.

Troubleshooting Steps:

  • Stoichiometry Control: Carefully control the stoichiometry of your iodinating agent. Use 1.0 to 1.1 equivalents of NIS or iodine.

  • Lower the Temperature: Perform the reaction at a lower temperature. Starting at 0 °C and slowly warming to room temperature is a common strategy.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-iodinated product.

  • Choice of Reagent: N-iodosuccinimide is often a milder and more selective iodinating agent compared to iodine monochloride (ICl), which can lead to over-iodination.[1]

ParameterRecommendation for Mono-iodinationRationale
Iodinating Agent N-Iodosuccinimide (NIS)Milder and more selective than ICl.[1]
Equivalents of NIS 1.0 - 1.1Minimizes di-iodination.
Temperature 0 °C to Room TemperatureReduces the rate of the second iodination.
Reaction Time Monitor by TLC/LC-MSPrevents over-reaction.

Question 2: I am observing an unexpected product with a mass corresponding to the addition of iodine but with different NMR shifts than the expected C3-iodinated product. What could this be?

Answer: While C3 is the most common site of iodination for 7-azaindoles, other isomers are possible, though less common.[2][3] Depending on the reaction conditions and any protecting groups present, you might be observing iodination at C2, C5, or even on the pyrrole nitrogen.

Causality:

  • Steric Hindrance: If the C3 position is sterically hindered by a protecting group or a substituent, iodination may occur at another position.

  • N-Iodination: In the presence of a strong base, the pyrrole nitrogen can be deprotonated and subsequently iodinated. This is less common with NIS under neutral or acidic conditions.

  • Rearrangement: In some cases, an initially formed N-iodo species could potentially rearrange to a C-iodo species under thermal or acidic conditions.

Troubleshooting Steps:

  • Structural Characterization: Use 2D NMR techniques (like HMBC and NOESY) to definitively determine the position of the iodine atom.

  • Control of pH: Avoid strongly basic conditions if N-iodination is a suspected side product. Using a neutral or slightly acidic catalyst can favor C-iodination.

  • Protecting Groups: If you have an N-protected 4-chloro-1H-pyrrolo[2,3-b]pyridine, the electronic properties of the ring will be altered, which could influence the regioselectivity of the iodination.

Question 3: My reaction yield is low, and I have a significant amount of unreacted starting material. How can I improve the conversion?

Answer: Low conversion can be due to several factors, including insufficient activation of the iodinating agent, poor solubility of the starting material, or deactivation of the substrate.

Causality:

  • Iodinating Agent Reactivity: While NIS is a good reagent, some less reactive aromatic systems may require an acid catalyst to enhance the electrophilicity of the iodine.

  • Solvent Choice: The solubility of 4-chloro-1H-pyrrolo[2,3-b]pyridine can be limited in some organic solvents, leading to a heterogeneous reaction mixture and slow reaction rates.

  • Deactivating Groups: While the pyrrole ring is activated, the chloro- and pyridine portions of the molecule are electron-withdrawing and can temper the reactivity.

Troubleshooting Steps:

  • Acid Catalyst: The addition of a catalytic amount of an acid, such as trifluoroacetic acid (TFA), can activate the NIS and improve the reaction rate.[4][5]

  • Solvent System: Use a solvent that provides good solubility for the starting material, such as dimethylformamide (DMF) or acetonitrile (ACN).

  • Increase Temperature: If the reaction is sluggish at room temperature, gently heating to 40-50 °C can improve the rate of reaction. However, be sure to monitor for the formation of di-iodinated byproducts.

Recommended Experimental Protocol: Selective Mono-iodination at C3

This protocol is designed to favor the formation of 4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine.

Materials:

  • 4-chloro-1H-pyrrolo[2,3-b]pyridine

  • N-Iodosuccinimide (NIS)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-iodosuccinimide (1.05 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The product spot should be less polar than the starting material.

  • Once the starting material is consumed (typically 1-3 hours), quench the reaction by pouring it into a separatory funnel containing an equal volume of water.

  • Extract the aqueous layer with dichloromethane (3 x volume of DMF).

  • Combine the organic layers and wash with saturated aqueous sodium thiosulfate to remove any unreacted iodine, followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Visualizing the Reaction Pathway

The following diagram illustrates the intended reaction and the potential formation of a common side product.

Iodination_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_products Products 4-chloro-1H-pyrrolo[2,3-b]pyridine 4-chloro-1H-pyrrolo[2,3-b]pyridine Desired This compound (Desired Product) 4-chloro-1H-pyrrolo[2,3-b]pyridine->Desired Electrophilic Aromatic Substitution NIS NIS (1.05 eq) NIS->Desired DMF DMF, 0°C to RT DMF->Desired Side 4-chloro-2,3-diiodo-1H-pyrrolo[2,3-b]pyridine (Side Product) Desired->Side Further Iodination (Excess NIS or High Temp)

Caption: Iodination of 4-chloro-1H-pyrrolo[2,3-b]pyridine.

References

Technical Support Center: Purification of 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions concerning the purification of 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (also known as 4-Chloro-3-iodo-7-azaindole). Tailored for researchers, medicinal chemists, and process development scientists, this document offers practical, field-tested solutions to common purification challenges.

Introduction to Purification Challenges

This compound is a key heterocyclic building block in medicinal chemistry. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and for ensuring the integrity of biological data. The purification process, however, can be non-trivial due to the compound's specific physicochemical properties and the nature of impurities generated during its synthesis. This guide is structured to address these challenges head-on, providing a framework for logical troubleshooting and optimization of purification protocols.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.

Part 1: Column Chromatography

Column chromatography is a fundamental technique for purifying this compound. However, achieving optimal separation requires careful selection of stationary and mobile phases.

Question 1: I am seeing poor separation of my target compound from impurities on a silica gel column. What solvent systems should I try?

Answer: Poor separation is often a result of an inappropriate mobile phase polarity. For halogenated pyrrolopyridines, a systematic approach to solvent selection is key.

  • Initial Recommendation: Start with a non-polar solvent system and gradually increase polarity. A common and effective starting point for compounds of this class is a mixture of n-hexane and ethyl acetate (EtOAc). A gradient elution from 100% n-hexane to a higher concentration of ethyl acetate is often successful. For a protected analog, a 4:1 mixture of n-hexane/EtOAc has been reported to be effective, which serves as a good initial condition to test.[1]

  • Alternative Solvent Systems: If the hexane/EtOAc system fails to provide adequate separation, consider the following options:

    • Dichloromethane (DCM) / Methanol (MeOH): This system offers a different selectivity. Start with a low percentage of methanol (e.g., 1-2%) in DCM and gradually increase the polarity. Be aware that chlorinated solvents can be harsh on some compounds, so monitor for degradation.

    • Toluene / Acetone: This combination can also provide unique selectivity for aromatic and heterocyclic compounds.

  • TLC as a Predictive Tool: Before committing to a column, always optimize your solvent system using Thin Layer Chromatography (TLC). The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.3, with good separation from all impurities.

Question 2: My compound seems to be unstable and is degrading on the silica gel column. How can I mitigate this?

Answer: The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive compounds.

  • Deactivating the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it. Prepare a slurry of the silica gel in your chosen mobile phase and add a small amount of a mild base, such as triethylamine (Et₃N) (typically 0.1-1% of the total solvent volume). This will neutralize the acidic sites on the silica surface.

  • Alternative Stationary Phases: If deactivation is insufficient, consider using a different stationary phase:

    • Alumina (Neutral or Basic): Alumina is a good alternative to silica gel for compounds that are sensitive to acid.

    • Florisil®: This is a magnesium silicate-based adsorbent that is less acidic than silica gel.

  • Dry Loading: To minimize contact time with the stationary phase before elution, consider dry loading your sample. Dissolve your crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[2]

Part 2: Recrystallization

Recrystallization is a powerful and cost-effective method for purifying solid compounds, provided a suitable solvent can be identified.

Question 1: I am struggling to find an effective single solvent for the recrystallization of this compound. What should I do?

Answer: Finding the ideal single solvent for recrystallization can be challenging. The principle is to identify a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Recommended Solvents to Screen:

    • Acetonitrile: For structurally related iodo-pyrrolopyrimidines, grinding the crude product with boiling acetonitrile has been shown to be an effective purification method.[3] This suggests that acetonitrile is a promising candidate for recrystallization.

    • Ethanol or Ethanol/Water: Ethanol is a common recrystallization solvent for many organic compounds. For a related 4-chloro-1H-pyrrolo[2,3-d]pyrimidine, slow evaporation from an ethanol solution yielded high-quality crystals.[4] If the compound is too soluble in pure ethanol, adding water as an anti-solvent can induce crystallization.

    • Toluene: Toluene is another excellent solvent for recrystallizing aromatic and heterocyclic compounds.

  • Two-Solvent System: If a single solvent is not effective, a two-solvent system is a viable alternative. In this method, you dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity persists. Cooling this mixture should then induce crystallization. Common pairs include:

    • Dichloromethane / Hexane

    • Ethyl Acetate / Hexane

    • Methanol / Water

Question 2: My recrystallization yields are very low. How can I improve my recovery?

Answer: Low yields can stem from several factors, from using an excessive amount of solvent to premature crystallization.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding excess solvent will keep more of your compound in solution upon cooling, thereby reducing the yield.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. This promotes the formation of larger, purer crystals. Once at room temperature, you can further increase the yield by placing the flask in an ice bath or refrigerator for a period before filtration.

  • Seeding: If crystallization is slow to initiate, adding a small seed crystal of the pure compound can induce crystallization.

  • Concentrate the Mother Liquor: After filtering your initial crop of crystals, you can often recover a second, albeit less pure, crop by concentrating the mother liquor and allowing it to cool again.

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification MethodSolvent System (v/v)Rationale & Comments
Column Chromatography n-Hexane / Ethyl Acetate (Gradient)Good starting point for many pyrrolopyridines.[1]
Dichloromethane / Methanol (Gradient)Offers different selectivity; useful for more polar impurities.
Toluene / Acetone (Gradient)Alternative non-halogenated system.
Recrystallization AcetonitrileEffective for related iodo-pyrrolopyrimidines.[3]
Ethanol or Ethanol/WaterCommonly used for heterocyclic compounds.[4]
TolueneGood for aromatic and heterocyclic structures.

Experimental Protocols & Visualizations

General Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound, incorporating decision points based on the nature of the crude product.

Purification_Workflow cluster_0 Initial Assessment cluster_1 Primary Purification cluster_2 Secondary Purification / Polishing cluster_3 Final Product Crude Crude Product TLC TLC Analysis Crude->TLC Column Column Chromatography TLC->Column Multiple spots or streaking Recrystal Recrystallization TLC->Recrystal Mainly one spot with minor impurities Prep_HPLC Preparative HPLC Column->Prep_HPLC Co-eluting impurities Pure Pure Product (>98%) Column->Pure >98% Purity Recrystal2 Second Recrystallization Recrystal->Recrystal2 Purity <98% Recrystal->Pure >98% Purity Prep_HPLC->Pure Recrystal2->Pure

References

Technical Support Center: Preventing Dehalogenation in Pyrrolopyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for a common and often frustrating side reaction in the functionalization of pyrrolopyridines: dehalogenation. As an electron-deficient aza-aromatic system, pyrrolopyridines present unique challenges in cross-coupling chemistry. This resource provides actionable, mechanistically-grounded advice to help you maximize the yield of your desired product.

Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a significant problem with pyrrolopyridine substrates?

Dehalogenation, specifically hydrodehalogenation, is an undesired side reaction where the halogen atom (Cl, Br, I) on your pyrrolopyridine is replaced by a hydrogen atom.[1] This leads to the formation of the parent pyrrolopyridine core as a byproduct, which reduces the yield of your target molecule and introduces a purification challenge, as the byproduct often has similar polarity to the starting material.

Pyrrolopyridines, like other N-heterocyclic halides, are particularly susceptible to this side reaction.[2] The electron-withdrawing nature of the ring nitrogen makes the halogenated carbon more electrophilic and can influence the stability of key intermediates in the catalytic cycle, sometimes favoring the dehalogenation pathway over the desired cross-coupling.

Q2: I am observing significant dehalogenation in my Suzuki-Miyaura coupling. What are the most likely causes and how can I fix it?

This is the most common issue reported. Dehalogenation in Suzuki-Miyaura reactions is typically caused by a competitive reductive pathway that outpaces the desired transmetalation step.[1] The primary culprit is the formation of a palladium-hydride (Pd-H) species, which can reductively eliminate with the pyrrolopyridine moiety to give the dehalogenated byproduct.[2]

Here is a systematic approach to troubleshooting this issue:

The choice and strength of the base are critical. Strong bases, especially alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species.

  • The Problem: Strong bases can react with trace water or protic solvents (even alcohols used as co-solvents) to generate hydride sources.

  • The Solution: Switch to milder inorganic bases.[3] Phosphates and carbonates are often an excellent choice as they are generally less prone to generating hydride intermediates.[2]

Base TypeExamplesSuitability for Pyrrolopyridine CouplingRationale
Strong Alkoxides NaOtBu, KOtBuUse with Caution High reactivity can accelerate Pd-H formation.
Inorganic Carbonates K₂CO₃, Cs₂CO₃Good Milder conditions, often effective and less likely to cause dehalogenation.[2]
Inorganic Phosphates K₃PO₄Excellent Often provides the best balance of reactivity for the desired coupling while minimizing dehalogenation.[2][3]

The phosphine ligand is arguably the most powerful tool for controlling the outcome of the reaction. It directly influences the steric and electronic properties of the palladium center.

  • The Problem: Small, less electron-donating ligands like triphenylphosphine (PPh₃) may not sufficiently accelerate the desired reductive elimination of the final product. This allows more time for the competing dehalogenation pathway to occur.

  • The Solution: Employ bulky, electron-rich phosphine ligands. These ligands promote the crucial C-C bond-forming reductive elimination step, helping it to outcompete the C-H bond-forming dehalogenation pathway.[1]

LigandTypeKey FeatureWhy It Helps
XPhos Biaryl PhosphineBulky, Electron-RichPromotes fast reductive elimination.[3]
SPhos Biaryl PhosphineBulky, Electron-RichExcellent for challenging couplings, helps suppress side reactions.[2]
DavePhos Biaryl PhosphineBulky, Electron-DonatingHighly effective in a range of cross-coupling reactions.[4]
dppf Ferrocene-basedBulky Bite AngleCan be a good alternative to PPh₃, offering better stability and promoting reductive elimination.[5]

The solvent can be a direct or indirect source of hydrides.

  • The Problem: Protic solvents like alcohols (methanol, isopropanol) can be oxidized by the palladium complex to generate Pd-H species.[1][2] Solvents like DMF can also be problematic in some cases.[5][6]

  • The Solution: Use anhydrous, aprotic solvents. Toluene, 1,4-dioxane, or THF are generally the preferred choices for minimizing dehalogenation.[2][3][5] If a co-solvent is needed for solubility, ensure it is rigorously dried and used in minimal quantities.

Q3: The pyrrole N-H in my starting material seems to be causing issues. What is its role and what can I do?

The N-H proton of the pyrrolo- portion of the scaffold is acidic and can be deprotonated by the base used in the coupling reaction. This deprotonation increases the electron density of the heterocyclic ring system, which can, in turn, affect the rates of the catalytic cycle steps. In some cases, this increased electron density can exacerbate dehalogenation.[2][7]

  • The Solution: N-Protection. Protecting the pyrrole nitrogen with a suitable group can prevent its deprotonation and often leads to cleaner reactions and suppressed dehalogenation.[7][8] The choice of protecting group is critical, as it must be stable to the coupling conditions but removable later.

    • Boc (tert-butyloxycarbonyl): A common choice, though it can sometimes be cleaved under the reaction conditions, which can be either a desired or undesired outcome.[7][8]

    • SEM (2-(trimethylsilyl)ethoxymethyl): A more robust protecting group that is stable to many cross-coupling conditions and can be removed later.[2][9]

Troubleshooting Workflow & Mechanisms

To visualize the decision-making process and the underlying chemistry, the following diagrams illustrate the key concepts.

G start Dehalogenation Observed base Step 1: Evaluate Base Is it a strong alkoxide (e.g., NaOtBu)? start->base ligand Step 2: Check Ligand Is it small (e.g., PPh3)? base->ligand No sol_base Switch to K3PO4 or Cs2CO3 base->sol_base Yes solvent Step 3: Analyze Solvent Is it protic (e.g., alcohol)? ligand->solvent No sol_ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) ligand->sol_ligand Yes n_prot Step 4: Consider Substrate Does it have an unprotected N-H? solvent->n_prot No sol_solvent Use Anhydrous Aprotic Solvent (e.g., Toluene, Dioxane) solvent->sol_solvent Yes sol_n_prot Protect N-H group (e.g., SEM, Boc) n_prot->sol_n_prot Yes sol_base->ligand sol_ligand->solvent sol_solvent->n_prot G cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_side_reaction Dehalogenation Side-Reaction Pd0 Pd(0)L_n OA Oxidative Addition (Ar-Pd(II)-X) Pd0->OA Ar-X TM Transmetalation (Ar-Pd(II)-R) OA->TM R-B(OR)2 PdH Pd-H Formation (Ar-Pd(II)-H) OA->PdH [H]- RE Reductive Elimination TM->RE RE->Pd0 Product Desired Product (Ar-R) RE->Product Hydride Hydride Source (Base, Solvent, H2O) Hydride->PdH RE_Dehalo Reductive Elimination PdH->RE_Dehalo RE_Dehalo->Pd0 Dehalo_Product Dehalogenated Byproduct (Ar-H) RE_Dehalo->Dehalo_Product

References

troubleshooting failed Sonogashira coupling with 4-Chloro-3-iodo-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Sonogashira Coupling

Topic: Troubleshooting Failed Sonogashira Coupling with 4-Chloro-3-iodo-7-azaindole

Welcome to the technical support center for Sonogashira cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Sonogashira coupling, specifically involving the 4-chloro-3-iodo-7-azaindole substrate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common experimental hurdles.

The 7-azaindole scaffold is a crucial pharmacophore, and its derivatization via C-C bond formation is a common strategy in medicinal chemistry. The Sonogashira reaction, which couples terminal alkynes with sp²-hybridized carbons, is an invaluable tool for this purpose.[1][2] However, the unique electronic properties and potential for catalyst inhibition by the nitrogen atom in the azaindole ring can present specific challenges. This guide will walk you through a logical troubleshooting process to ensure a successful coupling.

At-a-Glance: Key Reaction Parameters for 4-Chloro-3-iodo-7-azaindole

Your substrate, 4-chloro-3-iodo-7-azaindole, has two key features: a highly reactive C-I bond and a less reactive C-Cl bond. The Sonogashira reaction should be highly selective for the C-I bond. The general reactivity trend for aryl halides is I > OTf > Br >> Cl.[3][4] This selectivity allows for coupling at the 3-position while leaving the 4-position available for subsequent transformations.

ComponentRecommendationRationale & Key Considerations
Palladium Catalyst Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ (2-5 mol%)Standard, reliable catalysts. Pd(II) precatalysts are often more air-stable.[3][4]
Copper (I) Co-catalyst CuI (1-5 mol%)Acts as a co-catalyst to form the copper acetylide, increasing the reaction rate.[1][5]
Base Amine base (e.g., Et₃N, DIPEA)Must be sufficiently basic to deprotonate the terminal alkyne. Often used as a solvent or co-solvent.[1][3]
Solvent Anhydrous, degassed THF, DMF, or neat amineThe reaction is sensitive to oxygen, which promotes unwanted alkyne homocoupling (Glaser coupling).[6][7]
Temperature Room Temperature to 50°CThe C-I bond is highly reactive and typically does not require high temperatures.[1][3]

Troubleshooting Guide (Q&A Format)

Here we address the most common failure modes encountered during the Sonogashira coupling of 4-chloro-3-iodo-7-azaindole in a question-and-answer format.

Question 1: My reaction is not working at all. I am only recovering my starting material. What's the first thing I should check?

Answer: When there is a complete failure of the reaction, the primary suspects are the catalyst activity, the quality of the reagents, and the reaction atmosphere.

The "Why": The active catalyst in the Sonogashira reaction is a Pd(0) species.[1] Catalysts like Pd(PPh₃)₄ are already in the Pd(0) state but can be sensitive to air and moisture. Pd(II) precatalysts, such as PdCl₂(PPh₃)₂, are more stable but must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1][5] This reduction is often accomplished by an amine base or the alkyne itself.[8] If the catalyst is old, has been improperly stored, or if the reaction conditions are not strictly anaerobic, you will not form the active catalytic species.

Troubleshooting Steps:

  • Verify Catalyst Activity: The easiest way to check your catalyst is to run a control reaction with a simple, reliable substrate pair, like iodobenzene and phenylacetylene. If this "positive control" works, your catalyst is active, and the problem lies with your specific substrate or conditions.

  • Ensure an Inert Atmosphere: Oxygen is detrimental. It promotes the oxidative homocoupling of your alkyne, a side reaction known as Glaser coupling, and can damage the Pd(0) catalyst.[2][6]

    • Protocol: Use a Schlenk line or a glovebox. Ensure your solvent is thoroughly degassed by using at least three freeze-pump-thaw cycles or by bubbling with argon or nitrogen for 30-60 minutes.

  • Check Reagent Quality:

    • Copper(I) Iodide: CuI can degrade over time, appearing greenish or brown instead of off-white. Use a freshly opened bottle or a trusted source.[3]

    • Base/Solvent: Use anhydrous solvents and freshly distilled amine bases. Water can interfere with the catalytic cycle.

Question 2: I'm observing a black precipitate in my reaction flask. What is it and how can I prevent it?

Answer: The black precipitate is almost certainly palladium black, which is finely divided, catalytically inactive palladium metal.[3] Its formation indicates that your Pd(0) catalyst has agglomerated and crashed out of solution.

The "Why": This decomposition is often caused by an inappropriate solvent, high temperatures, or the presence of impurities. The nitrogen atom on the 7-azaindole ring itself can be a complicating factor. Pyridine-type nitrogens are known to coordinate strongly with palladium, which can sometimes lead to catalyst instability or deactivation.[1]

Troubleshooting Steps:

  • Re-evaluate Your Solvent: Some solvents are more prone to causing catalyst decomposition. While THF is common, anecdotal evidence suggests it can sometimes promote the formation of palladium black.[8] Consider switching to DMF or using the amine base (like triethylamine) as the solvent.[9]

  • Lower the Reaction Temperature: The C-I bond on your substrate is very reactive.[4] High temperatures are likely unnecessary and can accelerate catalyst decomposition. Start your reaction at room temperature and only gently warm if no conversion is observed after several hours.

  • Consider Ligand Choice: Standard triphenylphosphine (PPh₃) ligands are generally effective. However, if decomposition persists, using a more electron-rich or bulky phosphine ligand can stabilize the palladium center.[4] Alternatively, N-heterocyclic carbene (NHC) ligands are known for forming very robust palladium complexes.[1]

Question 3: My starting material is consumed, but my main product is a dimer of my alkyne (homocoupling). How do I fix this?

Answer: This is a classic case of the Glaser coupling side reaction outcompeting your desired Sonogashira coupling.[6] This is almost always caused by the copper(I) co-catalyst in the presence of oxygen.[3][6]

The "Why": The role of the copper is to form a copper(I) acetylide intermediate, which then transmetalates with the palladium complex.[1] However, in the presence of an oxidant (like O₂), two copper acetylide molecules can couple with each other, leading to the undesired alkyne dimer and consuming your valuable reagent.[6]

Troubleshooting Workflow:

G start Problem: Alkyne Homocoupling (Glaser Product) is Dominant check_o2 1. Was the reaction rigorously degassed? start->check_o2 re_run Action: Improve degassing. Use Freeze-Pump-Thaw and maintain inert atmosphere. check_o2->re_run No check_cu 2. Is homocoupling still an issue after degassing? check_o2->check_cu Yes re_run->check_cu reduce_cu Action: Reduce CuI loading to 0.5-1 mol%. check_cu->reduce_cu Yes go_cu_free Solution: Switch to a Copper-Free Protocol. check_cu->go_cu_free No, problem solved. still_issue 3. Is the problem persisting? reduce_cu->still_issue still_issue->go_cu_free Yes

Caption: Troubleshooting workflow for alkyne homocoupling.

Copper-Free Sonogashira Protocol: The most definitive way to eliminate Glaser coupling is to remove the copper co-catalyst entirely.[2][10][11] Copper-free protocols have been extensively developed and are often preferred in pharmaceutical synthesis to avoid copper contamination.[12][13]

  • Catalyst System: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂

  • Base: A stronger base may be needed. Consider cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in addition to an amine.

  • Solvent: DMF or NMP are common choices.

  • Temperature: These reactions may require slightly higher temperatures (50-80°C) to compensate for the slower reaction rate without copper.

Question 4: The reaction is sluggish, with low conversion even after a long time. What can I do to speed it up?

Answer: Slow reaction rates with an iodo-substrate are unusual but can happen if one of the catalytic cycles is inhibited. The azaindole nitrogen might be interfering with the catalyst.

The "Why": The overall reaction rate depends on the efficiency of both the palladium and copper catalytic cycles. The pyridine-like nitrogen in the 7-azaindole ring can act as a ligand, coordinating to either the palladium or copper center. This non-productive binding can sequester the catalyst, slowing down the reaction.

The Sonogashira Catalytic Cycle:

Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-I (Oxidative Addition) Pd0->OxAdd Ar-I Transmetal Ar-Pd(II)-alkyne (Transmetalation) OxAdd->Transmetal Cu-alkyne Transmetal->Pd0 Reductive Elimination label_prod Product Ar-alkyne Transmetal->label_prod Alkyne R-C≡C-H CuAcetylide R-C≡C-Cu Alkyne->CuAcetylide Base, CuI CuI Cu(I) CuAcetylide->CuI Transmetalation to Pd(II)

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Troubleshooting Steps:

  • Increase Catalyst Loading: A simple first step is to increase the catalyst loading slightly, for example, from 2 mol% to 5 mol% for palladium and from 5 mol% to 10 mol% for CuI. This can compensate for any catalyst sequestration by the substrate.

  • Change the Base: The choice of base can be critical.[14] If a standard amine base like triethylamine isn't working well, consider a bulkier amine like diisopropylethylamine (DIPEA) or a different class of base like an inorganic carbonate (e.g., K₂CO₃).

  • Use a More Active Catalyst System: For challenging substrates, especially those with potentially coordinating heteroatoms, switching to a more active catalyst system can be highly effective.

    • Recommendation: Use a palladium precatalyst with a bulky, electron-rich phosphine ligand like P(t-Bu)₃ or an N-heterocyclic carbene (NHC) ligand.[4][15][16] These ligands promote the formation of highly reactive, monoligated Pd(0) species that are less susceptible to inhibition.[16]

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a robust starting point for the coupling of 4-chloro-3-iodo-7-azaindole.

  • To a dry Schlenk flask under an argon atmosphere, add 4-chloro-3-iodo-7-azaindole (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF (or DMF) via syringe, followed by degassed triethylamine (2.0-3.0 eq).

  • Add the terminal alkyne (1.1-1.2 eq) via syringe.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate, filter through a pad of celite to remove catalyst residues, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Recommended Copper-Free Sonogashira Coupling

Use this protocol to avoid alkyne homocoupling or when copper contamination is a concern.

  • To a dry Schlenk flask under an argon atmosphere, add 4-chloro-3-iodo-7-azaindole (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed DMF via syringe.

  • Add the terminal alkyne (1.2 eq) via syringe.

  • Heat the reaction mixture to 50°C and stir for 6-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and purification are similar to Protocol 1.

By systematically addressing these common issues, you can successfully troubleshoot and optimize the Sonogashira coupling of 4-chloro-3-iodo-7-azaindole, enabling the efficient synthesis of your target molecules.

References

Technical Support Center: Managing Regioselectivity in Reactions of Di-halogenated Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for managing regioselectivity in reactions of di-halogenated pyrrolopyridines (azaindoles). This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis and functionalization of these important heterocyclic scaffolds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.

I. Foundational Concepts: Understanding Reactivity in Di-halogenated Pyrrolopyridines

Before delving into troubleshooting, it's crucial to grasp the factors governing regioselectivity. The reactivity of a halogenated position on the pyrrolopyridine ring is a complex interplay of electronic effects, steric hindrance, and the reaction mechanism itself.

Key Factors Influencing Regioselectivity:

  • Inherent Electronic Effects: The nitrogen atom in the pyridine ring is electron-withdrawing, creating a polarity in the C-N bonds. This generally makes positions alpha to the nitrogen (like C2 and C6 in a pyridine) more electrophilic and susceptible to nucleophilic attack or oxidative addition in cross-coupling reactions.[1][2]

  • Nature of the Halogen: In substrates with different halogens, the C-X bond strength (C-I < C-Br < C-Cl) often dictates the site of reaction, with the weaker bond being more reactive towards oxidative addition in palladium-catalyzed cross-couplings.[2]

  • Steric Hindrance: Bulky substituents near a halogen can impede the approach of a catalyst or reagent, favoring reaction at a less sterically hindered position.

  • Reaction Conditions: The choice of catalyst, ligands, base, and solvent can dramatically alter the regiochemical outcome of a reaction.[1][2] For instance, different phosphine ligands in a Suzuki-Miyaura coupling can influence which halogen is activated.[2]

II. Troubleshooting Guides for Common Reactions

This section provides a question-and-answer format to address specific challenges you may encounter during common synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of di-halogenated pyrrolopyridines. However, achieving the desired regioselectivity can be challenging.

Question 1: My Suzuki-Miyaura reaction on a 2,4-dihalopyrrolopyridine is giving me a mixture of regioisomers. How can I favor coupling at the C4 position?

Answer: This is a common challenge, as the C2 position is often more reactive due to its proximity to the pyridine nitrogen.[1] To favor C4-selectivity, you can try the following strategies:

  • Ligand Modification: The choice of ligand can significantly influence the regioselectivity. For 2,4-dibromopyridine, using a low ratio of PPh3 to Pd(OAc)2 (≤2.5:1) has been shown to favor C4 coupling.[1] Very sterically hindered N-heterocyclic carbene (NHC) ligands can also promote C4-selectivity.

  • Catalyst Speciation: In some cases, "ligand-free" conditions, such as Jeffery conditions, can dramatically enhance C4 selectivity. This may be due to the formation of different palladium species in solution.

  • Protecting Groups: If your pyrrolopyridine has an unprotected N-H, this can interfere with the reaction. Protecting the pyrrole nitrogen with a suitable group, like SEM (2-(trimethylsilyl)ethoxymethyl), can improve selectivity and yield in subsequent cross-coupling reactions.[3]

Question 2: I'm attempting a Sonogashira coupling on a di-brominated 7-azaindole and observing low yield and a mixture of mono- and di-coupled products. What can I do?

Answer: Controlling the extent of coupling in Sonogashira reactions with di-halogenated substrates requires careful optimization.

  • Stoichiometry: Carefully control the stoichiometry of the terminal alkyne. Using a slight excess (e.g., 1.1 equivalents) can help drive the reaction to completion for mono-alkynylation, while using a larger excess will favor di-substitution.

  • Catalyst System: The choice of palladium source and copper co-catalyst is critical. A common and effective system is Pd(PPh3)4/CuI.[4]

  • Reaction Temperature and Time: Lowering the reaction temperature can sometimes increase selectivity for the mono-coupled product. Monitor the reaction closely by TLC or LC-MS to stop it once the desired product is formed, preventing over-reaction.

  • Base: The choice of base can also play a role. Amines like triethylamine or diisopropylethylamine are commonly used.

Question 3: My Buchwald-Hartwig amination on a mono-arylated, chloro-substituted pyrrolopyridine is failing. What are the likely causes?

Answer: The success of Buchwald-Hartwig aminations can be sensitive to several factors, especially with heteroaromatic substrates.

  • N-H Interference: An unprotected pyrrole N-H can be deprotonated by the strong base used in the amination, leading to side reactions. Protection of the N-H is often essential.[3][5]

  • Catalyst and Ligand Choice: Not all palladium catalysts and ligands are equally effective. For aminations on halo-7-azaindoles, palladium precatalysts paired with ligands like RuPhos have been shown to be efficient.[6]

  • Base Selection: The choice and amount of base are crucial. Strong, non-nucleophilic bases like LiHMDS or NaOtBu are commonly employed. For substrates with protic functional groups, an extra equivalent of base may be required.[5]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used. Ensure your solvent is thoroughly dried.

Directed Metalation and Halogen-Metal Exchange

These methods offer alternative strategies for regioselective functionalization.

Question 4: I am trying to perform a directed ortho-metalation on a 7-azaindole derivative, but I'm getting poor regioselectivity. How can I improve this?

Answer: Directed ortho-metalation (DoM) relies on a directing group to guide a strong base to deprotonate a specific position.

  • Choice of Directing Group: The effectiveness of the directing group is paramount. For 7-azaindoles, groups on the pyrrole nitrogen can direct metalation to the C2 or C6 positions.

  • Base and Reaction Conditions: Strong bases like n-BuLi or LDA are typically used at low temperatures (-78 °C) to prevent side reactions and decomposition of the lithiated intermediate.[7] The choice of base can be critical for achieving deprotonation at the desired position.[7]

  • Anhydrous Conditions: It is absolutely essential to maintain strictly anhydrous conditions, as any moisture will quench the organolithium species.

Question 5: I'm considering a halogen-metal exchange to functionalize a di-brominated pyrrolopyridine. How can I ensure I exchange only one of the bromines?

Answer: Regioselectivity in halogen-metal exchange is influenced by the stability of the resulting organometallic species and the reaction conditions.

  • Reagent Choice: Using organolithium reagents (like n-BuLi or t-BuLi) at low temperatures can achieve selective bromine-lithium exchange.[8] For more sensitive substrates, organomagnesium reagents like iPrMgCl·LiCl ("Turbo Grignards") can be used under milder conditions.

  • Temperature Control: Performing the exchange at very low temperatures (e.g., -78 °C to -100 °C) is crucial for controlling the reaction and preventing unwanted side reactions or equilibration.[8]

  • Quenching Electrophile: Have the electrophile ready to be added immediately after the exchange is complete to trap the desired organometallic intermediate.

III. Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for different halogens in palladium-catalyzed cross-coupling reactions on pyrrolopyridines?

A1: Generally, the reactivity follows the order of C-I > C-Br > C-Cl. This is due to the decreasing bond strength, which facilitates the oxidative addition step. However, the electronic environment of the carbon to which the halogen is attached can sometimes override this trend.[2]

Q2: Can I perform a selective C-H activation/arylation on a di-halogenated pyrrolopyridine without reacting at the halogenated positions?

A2: This is challenging but can be possible under specific conditions. Direct C-H activation typically requires a directing group and a catalyst system that favors C-H insertion over oxidative addition at the C-X bond. The feasibility will depend on the specific pyrrolopyridine isomer and the positions of the halogens. For some heterocyclic systems, catalyst and ligand choice can tune the selectivity between C-H activation and cross-coupling.[9]

Q3: How does the position of the nitrogen in the pyridine ring of a pyrrolopyridine isomer (e.g., 4-azaindole vs. 7-azaindole) affect regioselectivity?

A3: The position of the nitrogen atom significantly influences the electronic distribution in the ring system, thereby affecting the reactivity of different positions. For example, in 4-azaindole, the C3 position is generally more susceptible to electrophilic attack, while in 7-azaindole, the pyrrole ring positions (C2 and C3) are often more reactive.[7]

Q4: Are there any enzymatic methods for the selective halogenation of pyrrolopyridines?

A4: Yes, biocatalytic C-H halogenation is an emerging field. Certain halogenase enzymes have shown the ability to selectively halogenate azaindole compounds, often at the C3 position, under environmentally friendly conditions.[10]

IV. Data and Workflow Summaries

Table 1: General Guidelines for Regioselective Suzuki-Miyaura Coupling of 2,4-Dihalopyrrolopyridines
Desired SelectivityCatalyst/Ligand SystemKey Considerations
C2-Coupling Pd(PPh₃)₄ or Pd(dppf)Cl₂This is often the thermodynamically favored product.[1]
C4-Coupling Pd(OAc)₂ with PPh₃:Pd ≤ 2.5:1Lower ligand-to-metal ratio can favor the less common regioisomer.[1]
C4-Coupling Sterically hindered NHC ligandsThe bulk of the ligand can block the more accessible C2 position.
C4-Coupling "Ligand-free" (Jeffery) conditionsMay involve different catalytic species.
Experimental Protocol: General Procedure for a Regioselective Suzuki-Miyaura Coupling
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine the di-halogenated pyrrolopyridine (1.0 eq), the boronic acid or ester (1.1-1.2 eq), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system (e.g., dioxane/water or toluene/water).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any necessary ligands.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualization of Troubleshooting Logic

Caption: Troubleshooting workflow for regioselectivity in cross-coupling reactions.

V. References

  • BenchChem. (2025). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity. [Online PDF]. Available at: --INVALID-LINK--

  • Armstrong, A., et al. (2012). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. PubMed. Available at: --INVALID-LINK--

  • Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC - NIH. Available at: --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Managing Regioselectivity in the Functionalization of 4-Azaindole (1H-Pyrrolo[3,2-b]pyridine). [Online PDF]. Available at: --INVALID-LINK--

  • Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ChemInform. Available at: --INVALID-LINK--

  • Selmer-Olsen, S. M. E. (2018). Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. Norwegian Research Information Repository. Available at: --INVALID-LINK--

  • Scott, J. S., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available at: --INVALID-LINK--

  • Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. DSpace@MIT. Available at: --INVALID-LINK--

  • Various Authors. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Available at: --INVALID-LINK--

  • BenchChem. (n.d.). Troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis. Available at: --INVALID-LINK--

  • Manolikakes, S. M., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B. Available at: --INVALID-LINK--

  • Various Authors. (2020). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI. Available at: --INVALID-LINK--

  • Pérez-Jaramillo, J. E., et al. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. NIH. Available at: --INVALID-LINK--

  • Fairlamb, I. J. S., et al. (2018). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. Available at: --INVALID-LINK--

  • Scott, J. S., et al. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. Available at: --INVALID-LINK--

  • Manolikakes, S. M., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B. Available at: --INVALID-LINK--

  • Gande, S. L., & Gribble, G. W. (2019). Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. Chemical Communications. Available at: --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Selective Metalations. Available at: --INVALID-LINK--

  • Armstrong, A., et al. (2012). ChemInform Abstract: Full Functionalization of the 7-Azaindole Scaffold by Selective Metalation and Sulfoxide/Magnesium Exchange. ResearchGate. Available at: --INVALID-LINK--

  • Son, N. T., et al. (2020). Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed C–C and C–N Coupling Reactions. Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Paul, C. E., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. NIH. Available at: --INVALID-LINK--

  • Scott, J. S., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. ACS Publications. Available at: --INVALID-LINK--

  • Dalziel, M. E., et al. (2019). Regioselective Functionalization of 7‐Azaindole by Controlled Annular Isomerism: The Directed Metalation‐Group Dance. Scite.ai. Available at: --INVALID-LINK--

  • Olsen, S. M. E. S., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. Available at: --INVALID-LINK--

  • Various Authors. (2020). Tunable Regioselectivity in C−H‐Activated Direct Arylation Reactions of Dithieno[3,2‐b:2',3'‐d]pyrroles. Universidad de La Rioja. Available at: --INVALID-LINK--

  • Liu, M., et al. (2023). Regioselective Arylation of Pyrrolo[2,3-d]pyrimidines. ChemistryViews. Available at: --INVALID-LINK--

  • Scott, J. S., et al. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: --INVALID-LINK--

  • Johnson, J. B., et al. (2014). Synthesis of pentasubstituted 2-aryl pyrroles from boryl and stannyl alkynes via one-pot sequential Ti-catalyzed [2 + 2 + 1] pyrrole synthesis/cross coupling reactions. NIH. Available at: --INVALID-LINK--

  • Collot, A., et al. (2010). Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles. PubMed. Available at: --INVALID-LINK--

  • Schmidt, J., et al. (2015). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC - NIH. Available at: --INVALID-LINK--

  • Various Authors. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: --INVALID-LINK--

  • Smith, C. J., et al. (2024). Regiodivergent Arylation of Pyridines via Zincke Intermediates. PubMed. Available at: --INVALID-LINK--

  • Various Authors. (2020). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. Available at: --INVALID-LINK--

  • Isom, E. L., et al. (2020). Selective meta-Halogenation of Pyridines. ResearchGate. Available at: --INVALID-LINK--

  • Ramirez, A., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. Available at: --INVALID-LINK--

  • Shukla, S. P., et al. (2012). Palladium-catalyzed Sonogashira-coupling conjoined C-H activation: a regioselective tandem strategy to access indolo- and pyrrolo[1,2-a]quinolines. PubMed. Available at: --INVALID-LINK--

  • Various Authors. (2017). Site‐selective Sonogashira reaction catalyzed by Pd(PPh3)4/CuI and Pd(CH3CN)2Cl2/CuI. ResearchGate. Available at: --INVALID-LINK--

  • Wang, C., et al. (2016). Direct C2-arylation of N-acyl pyrroles with aryl halides under palladium catalysis. Organic & Biomolecular Chemistry. Available at: --INVALID-LINK--

  • Liu, W., et al. (2018). Selective C-H Halogenation with a Highly Fluorinated Manganese Porphyrin. PubMed. Available at: --INVALID-LINK--

  • Johnson, J. B., & Odom, A. L. (2014). Catalytic formal [2+2+1] synthesis of pyrroles from alkynes and diazenes via Ti(II)/Ti(IV) redox catalysis. PubMed. Available at: --INVALID-LINK--

  • Various Authors. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: --INVALID-LINK--

  • Pérez-Jaramillo, J. E., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PMC - PubMed Central. Available at: --INVALID-LINK--

  • Langer, P., et al. (2011). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ResearchGate. Available at: --INVALID-LINK--

References

workup procedure for reactions involving 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (also known as 4-Chloro-3-iodo-7-azaindole). This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and workup procedures for reactions involving this versatile heterocyclic building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve challenges in your research.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the properties, handling, and reactivity of this compound.

Q1: What are the basic physical and chemical properties of this reagent?

A1: this compound is a white to light yellow solid.[1] It is poorly soluble in water but shows good solubility in common organic solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol.[2] Due to the presence of both a chloro and an iodo substituent, it is a valuable intermediate for sequential, chemoselective cross-coupling reactions. The C-I bond is significantly more reactive towards palladium-catalyzed oxidative addition than the C-Cl bond, allowing for selective functionalization at the 3-position.[3]

Table 1: Key Properties of this compound

PropertyValueSource
Molecular Formula C₇H₄ClIN₂[4][5]
Molecular Weight 278.48 g/mol [4][5]
Appearance White to light yellow solid/powder[1]
Purity (Typical) >95.0% (HPLC)[1][4]
CAS Number 869335-73-9[1][6]
Melting Point 195.0 to 199.0 °C[1]

Q2: What are the recommended storage and handling procedures for this compound?

A2: This compound should be stored in a cool, dry, and well-ventilated area, away from strong acids, bases, and oxidizing agents.[2] For long-term storage, temperatures of -20°C to -80°C are recommended to maintain stability.[7] It is classified as a skin and eye irritant, and toxic if swallowed.[4][8] Always handle this chemical in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

Q3: I am planning a sequential cross-coupling. Which position reacts first?

A3: The 3-position (C-I bond) will react preferentially under standard palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The general reactivity order for aryl halides in oxidative addition is I > Br > OTf > Cl.[3][9] This inherent difference in reactivity allows for selective functionalization at the C-3 iodo position while leaving the C-4 chloro position intact for a subsequent coupling reaction.[10]

Troubleshooting Guide for Cross-Coupling Reactions

This section provides specific troubleshooting advice for common issues encountered during palladium-catalyzed cross-coupling reactions.

Scenario 1: Suzuki-Miyaura Coupling

Q4: My Suzuki-Miyaura coupling at the C-3 position is sluggish or stalls completely. What are the likely causes and solutions?

A4: This is a common issue that can often be traced back to catalyst inhibition or suboptimal reaction conditions. The nitrogen atoms in the 7-azaindole core can coordinate to the palladium center, potentially inhibiting catalytic activity.

Troubleshooting Steps:

  • Choice of Ligand and Palladium Source: The ligand choice is critical. Bulky, electron-rich biarylphosphine ligands like SPhos or XPhos are often effective as they promote the reductive elimination step and can stabilize the active Pd(0) species.[11] Using a pre-formed palladium catalyst (precatalyst) can also lead to more consistent results compared to generating the active catalyst in situ.[11]

  • Base Selection: The base activates the boronic acid to facilitate transmetalation.[9] For this substrate, a moderately strong base like K₂CO₃ or K₃PO₄ is often a good starting point.[10][11] Stronger bases like NaOtBu could potentially lead to side reactions.

  • Solvent System: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water) is standard for Suzuki couplings.[10][12] The water is crucial for dissolving the inorganic base and facilitating the activation of the boronic acid. Ensure your organic solvent is properly de-gassed to prevent oxidation of the Pd(0) catalyst.

  • Temperature: If the reaction is slow at lower temperatures (e.g., 80 °C), a moderate increase to 100 °C can improve the rate.[10][11] Monitor for potential decomposition or byproduct formation at higher temperatures using TLC or LC-MS.

dot

Suzuki_Troubleshooting Troubleshooting: Sluggish Suzuki Coupling Start Reaction Stalled? Check_SM Starting Material (SM) Remaining? Start->Check_SM Check_Byproducts Major Byproducts Observed? Check_SM->Check_Byproducts No Optimize_Conditions Optimize Conditions: - Increase Temp (e.g., 80 -> 100°C) - Increase Reaction Time - Check Reagent Stoichiometry Check_SM->Optimize_Conditions Yes Deboronated_Byproduct Protodeboronation of Boronic Acid? Check_Byproducts->Deboronated_Byproduct Yes Change_Catalyst Change Catalyst System: - Use Bulky Ligand (XPhos, SPhos) - Use a Pd-Precatalyst - Check Base (K3PO4) Optimize_Conditions->Change_Catalyst Still No Improvement Dehalogenated_Byproduct Dehalogenation of Starting Material? Deboronated_Byproduct->Dehalogenated_Byproduct No Use_Fresh_Reagents Use Fresh Boronic Acid and Anhydrous Solvent Deboronated_Byproduct->Use_Fresh_Reagents Yes Lower_Temp Lower Temperature Consider Milder Base Dehalogenated_Byproduct->Lower_Temp Yes

Caption: Troubleshooting decision tree for a sluggish Suzuki reaction.

Q5: I have successfully coupled at the C-3 position. What is a reliable workup and purification procedure?

A5: A standard extractive workup followed by column chromatography is typically effective.

Detailed Protocol: Suzuki Coupling Workup

  • Cooling & Quenching: Once the reaction is complete (as monitored by TLC or LC-MS), allow the reaction mixture to cool to room temperature.

  • Dilution: Dilute the mixture with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).[10][12]

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water to remove the bulk of the inorganic base and salts. Follow this with a wash using a saturated aqueous solution of ammonium chloride (NH₄Cl) to ensure any remaining base is quenched.[13]

  • Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine). This helps to break any emulsions and removes residual water from the organic layer.[14]

  • Drying and Concentration: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure.[12][14]

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel.[10] The appropriate eluent system will depend on the polarity of your product; a gradient of hexane/ethyl acetate is a common starting point.

dot

Workup_Workflow General Post-Coupling Workup Workflow A 1. Cool Reaction to Room Temp B 2. Dilute with Organic Solvent (e.g., EtOAc) A->B C 3. Aqueous Wash (H₂O, then aq. NH₄Cl) B->C D 4. Brine Wash C->D E 5. Dry Organic Layer (e.g., Na₂SO₄) D->E F 6. Filter & Concentrate (Rotovap) E->F G 7. Purify Crude Product (Silica Gel Chromatography) F->G

Caption: Standard workflow for aqueous workup and purification.

Scenario 2: Sonogashira Coupling

Q6: I am attempting a Sonogashira coupling and observing significant amounts of alkyne homocoupling (Glaser coupling). How can I prevent this?

A6: Alkyne homocoupling is a common side reaction in Sonogashira couplings, driven by the copper(I) cocatalyst.[15] Minimizing this side reaction requires careful control of the reaction conditions.

Troubleshooting Steps:

  • Strictly Anaerobic Conditions: The Glaser coupling is an oxidative process. Ensure your reaction is thoroughly de-gassed and maintained under an inert atmosphere (Nitrogen or Argon) to minimize the presence of oxygen.[15]

  • Minimize Copper(I) Catalyst: Use the minimum effective amount of the copper(I) source (e.g., CuI). While it is a co-catalyst for the Sonogashira reaction, excess amounts will promote homocoupling.[16]

  • Amine Base: The choice of amine base is important. A bulky amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. It acts as both the base and a solvent.[16]

  • Copper-Free Conditions: If homocoupling remains problematic, consider a copper-free Sonogashira protocol. These reactions often require specific, highly active palladium/ligand systems but completely eliminate the Glaser side reaction.[17]

Scenario 3: Buchwald-Hartwig Amination

Q7: My Buchwald-Hartwig amination at the C-4 chloro position (after prior functionalization at C-3) is not working. What are the key challenges?

A7: Coupling at the C-4 chloro position is more challenging than at the C-3 iodo position due to the lower reactivity of the C-Cl bond.[10] Furthermore, the amine nucleophile or the product itself can act as a ligand for the palladium catalyst, leading to inhibition.

Troubleshooting Steps:

  • Catalyst System for C-Cl Activation: Activating a C-Cl bond requires a highly active catalyst. This typically involves a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) combined with a very bulky and electron-rich biarylphosphine ligand such as RuPhos or BrettPhos.[10][18][19] These ligands facilitate the difficult oxidative addition step at the C-Cl bond.

  • Strong, Non-Nucleophilic Base: A strong, sterically hindered base is required to deprotonate the amine without competing as a nucleophile. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.

  • Aprotic Solvent: The reaction should be run in an anhydrous, aprotic solvent like toluene, dioxane, or THF to prevent quenching of the strong base.[19][20]

  • Protecting Groups: The pyrrole N-H can sometimes interfere with the reaction. If other strategies fail, consider protecting the pyrrole nitrogen with a group like SEM (trimethylsilylethoxymethyl) or PMB (p-methoxybenzyl), which can be removed after the coupling step.[10]

References

overcoming low reactivity of the chloro group in 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methodologies involving 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with the functionalization of this versatile, yet often recalcitrant, heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the low reactivity of the C4-chloro group, grounded in mechanistic principles and field-proven protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the chloro group at the C4 position of this compound so unreactive?

A1: The diminished reactivity of the C4-chloro group is a consequence of the inherent electronic properties of the 7-azaindole (pyrrolo[2,3-b]pyridine) core and the relative bond strengths of carbon-halogen bonds.

  • Electron-Deficient Ring System: The pyridine ring is intrinsically electron-deficient due to the electronegativity of the nitrogen atom. This property deactivates aryl halides towards the initial, rate-limiting oxidative addition step in many palladium-catalyzed cross-coupling reactions.[1][2]

  • Carbon-Halogen Bond Strength: The C-Cl bond is significantly stronger and less polarizable than C-Br or C-I bonds. Consequently, its activation requires more energy. The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[3][4]

  • Influence of the C3-Iodo Group: The adjacent iodo group at the C3 position possesses a much weaker C-I bond. In any competitive reaction, the C-I bond is overwhelmingly favored for oxidative addition to a metal catalyst.[5] Therefore, any attempt to directly functionalize the C4-chloro position without first addressing the C3-iodo position will almost certainly result in selective reaction at C3.

Q2: My Suzuki-Miyaura cross-coupling at the C4-chloro position is failing or giving poor yields. What are the common pitfalls and optimization strategies?

A2: This is a common challenge. Standard Suzuki conditions (e.g., Pd(PPh₃)₄ with Na₂CO₃ or K₂CO₃) are rarely effective for activating the robust C-Cl bond on an electron-deficient heterocycle. Success hinges on a carefully selected catalyst system, base, and reaction conditions.

Troubleshooting Guide: Suzuki-Miyaura Coupling

  • Catalyst & Ligand Selection (The Critical Factor): The oxidative addition of the C-Cl bond is the bottleneck. You need a palladium center that is both electron-rich and sterically accessible. This is achieved by using specialized bulky, electron-donating phosphine ligands.

    • Recommended Ligands: Move beyond triphenylphosphine. The use of modern Buchwald biaryl phosphine ligands is essential. Top candidates include SPhos, XPhos, and RuPhos .[5][6][7][8] These ligands promote the formation of a highly active, low-coordinate Pd(0) species necessary to cleave the C-Cl bond.

    • Use of Pre-catalysts: To ensure the reliable and rapid generation of the active Pd(0) catalyst, the use of palladium pre-catalysts is highly recommended. Formulations like XPhos Pd G2/G3 or RuPhos Pd G2 are air-stable, easy to handle, and provide more consistent results than using separate palladium sources and ligands.[6][7][9]

  • Base Selection: The base plays a role in both the transmetalation step and catalyst stability.

    • Standard Choice: Anhydrous potassium phosphate (K₃PO₄ ) is an excellent starting point, offering a good balance of reactivity and functional group tolerance.[7]

    • Stronger Bases: For particularly stubborn couplings, stronger bases like cesium carbonate (Cs₂CO₃ ) may be required.[5] Sodium tert-butoxide can also be used but may be incompatible with ester functionalities.

  • Solvent & Temperature:

    • Solvent Systems: Aprotic polar solvents, often with water, are standard. Common choices include 1,4-Dioxane/H₂O , Toluene/EtOH/H₂O , or DMF/H₂O .[5][7] Ensure solvents are properly degassed to prevent catalyst oxidation.

    • Thermal vs. Microwave: High temperatures (80-120 °C) are typically necessary. Microwave irradiation is a highly effective tool for these challenging couplings, often dramatically reducing reaction times from hours to minutes and improving yields.[1][7]

  • Managing Chemoselectivity: Given the C3-iodo group, a sequential coupling strategy is the most logical and widely practiced approach. First, functionalize the C3-iodo position under milder conditions, then apply the more forcing conditions described above to react the C4-chloro group.[5][9]

G start Start: 4-Chloro-3-iodo-7-azaindole c3_reaction Target C3 Position (Suzuki, Sonogashira, etc.) start->c3_reaction  Step 1:  Selective C-I Activation c3_conditions Milder Conditions: - Standard Pd catalysts - Weaker bases (e.g., K2CO3) - Lower Temp (e.g., 60-80 °C) c3_reaction->c3_conditions product1 Product: 4-Chloro-3-substituted-7-azaindole c3_reaction->product1 c4_reaction Target C4 Position (Suzuki, Buchwald-Hartwig, etc.) c4_conditions Forcing Conditions: - Buchwald Ligands (SPhos, XPhos) - Pd Pre-catalysts (G2/G3) - Stronger Bases (K3PO4, Cs2CO3) - High Temp / Microwave c4_reaction->c4_conditions product2 Final Product: 3,4-Disubstituted-7-azaindole c4_reaction->product2 product1->c4_reaction  Step 2:  C-Cl Activation

Caption: Recommended workflow for sequential functionalization.
Q3: My Buchwald-Hartwig amination at the C4-chloro position is not working. How can I troubleshoot it?

A3: Buchwald-Hartwig amination of the C4-chloro position is feasible but, like Suzuki coupling, requires specific, highly active catalyst systems. Furthermore, the acidic N-H proton of the pyrrole ring introduces an additional challenge.

Troubleshooting Guide: Buchwald-Hartwig Amination

  • Catalyst & Ligand Selection: This is paramount. The choice of ligand is even more critical than in C-C couplings.

    • Go-To Ligands: RuPhos and XPhos are exceptionally effective for C-N bond formation with challenging chloro-heterocycles.[6][8][10]

    • Pre-catalysts: Using a pre-catalyst like RuPhos Pd G2 is strongly advised for reproducibility and high activity.[6][8][9]

  • Base Selection: A strong, non-nucleophilic base is non-negotiable.

    • Recommended Bases: Sodium tert-butoxide (NaOt-Bu ) or Lithium bis(trimethylsilyl)amide (LiHMDS ) are the bases of choice. Weaker bases like carbonates or phosphates will be ineffective.[8][10]

  • Managing the Pyrrole N-H Proton: The pyrrole N-H (pKa ≈ 16-17) is acidic enough to be deprotonated by NaOt-Bu or LiHMDS. This can interfere with the catalytic cycle.

    • Strategy 1 (Excess Base): The simplest solution is to use an additional equivalent of the strong base to deprotonate the pyrrole N-H in situ. For example, when coupling with a secondary amine (R₂NH), use >2 equivalents of LiHMDS (1 eq for R₂NH, 1 eq for the pyrrole N-H, and a slight excess).[10]

    • Strategy 2 (N-Protection): For complex substrates or to maximize yields, protecting the pyrrole nitrogen is a robust strategy. The SEM (2-(trimethylsilyl)ethoxy)methyl) group is particularly useful as it is stable to the basic coupling conditions but can be removed later.[9]

  • Solvent and Temperature:

    • Solvents: Strictly anhydrous, aprotic solvents like Toluene , 1,4-Dioxane , or tert-Butanol are required.

    • Temperature: Reactions typically require heating, often between 80-110 °C.

Reaction TypeRecommended Catalyst/LigandRecommended BaseTypical Solvent(s)TemperatureKey Consideration
Suzuki-Miyaura XPhos Pd G3 / SPhosK₃PO₄ or Cs₂CO₃Dioxane/H₂O, Toluene80-120 °C or MWLigand is critical for C-Cl activation.[5][7]
Buchwald-Hartwig RuPhos Pd G2 / RuPhosLiHMDS or NaOt-BuToluene, Dioxane80-110 °CUse >2 eq. base for unprotected pyrrole.[6][8][10]
Sonogashira Not recommended directly---C-I bond is far too reactive; perform sequentially.[3][11]
Nucleophilic (SNAr) NoneStrong base (e.g., NaH)DMF, DMSO>120 °CSubstrate-dependent; generally less efficient.[8][12]
Q4: Is Nucleophilic Aromatic Substitution (SNAr) a viable method for functionalizing the C4-chloro position?

A4: While plausible in theory, SNAr is often a less efficient and less general alternative to palladium-catalyzed cross-coupling for this specific substrate.

  • Mechanism & Requirements: SNAr reactions proceed through a negatively charged Meisenheimer intermediate. The reaction is favored by strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize this intermediate.[12][13][14] While the 7-azaindole nucleus is electron-deficient, it often lacks the potent activation required for a chloro leaving group to be displaced under mild conditions.[8]

  • Practical Considerations:

    • Harsh Conditions: Successful SNAr reactions on similar chloro-heterocycles typically require high temperatures (>120 °C), extended reaction times, and a large excess of a strong nucleophile (e.g., sodium methoxide, sodium thiophenoxide).[8]

    • Acid Catalysis: For amine nucleophiles, performing the reaction in water with acid catalysis can sometimes be effective. Protonation of the pyridine nitrogen increases the ring's electrophilicity, facilitating nucleophilic attack.[15]

    • Verdict: SNAr should be considered a secondary option if modern cross-coupling methods fail or are incompatible with other functionalities in your molecule.

Key Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling at C4-Chloro Position

(Assumes prior functionalization of the C3-iodo position)

  • To a microwave vial, add the 4-chloro-3-substituted-7-azaindole (1.0 eq), the desired boronic acid or pinacol boronate ester (1.2-1.5 eq), and anhydrous potassium phosphate (K₃PO₄, 3.0 eq).

  • Add XPhos Pd G3 (0.05 eq, 5 mol%).

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Place the vial in a microwave reactor and heat to 100-120 °C for 30-60 minutes. Monitor by LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography.

Protocol 2: Optimized Buchwald-Hartwig Amination at C4-Chloro Position (Unprotected Pyrrole)
  • To an oven-dried Schlenk flask, add the 4-chloro-3-substituted-7-azaindole (1.0 eq) and RuPhos Pd G2 (0.05 eq, 5 mol%).

  • Seal the flask, evacuate, and backfill with argon (repeat 3 times).

  • Add anhydrous toluene, followed by the secondary amine (1.2 eq).

  • Add LiHMDS (1.0 M solution in THF, 2.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude material by silica gel chromatography.

G pd0 Pd(0)L₂ oadduct Ar-Pd(II)(Cl)L₂ pd0->oadduct Oxidative Addition trans Ar-Pd(II)(Nu)L₂ oadduct->trans Transmetalation (Suzuki) or Amine Coordination (B-H) trans->pd0 Reductive Elimination product Ar-Nu trans->product         arcl Ar-Cl arcl->oadduct nu [Nu] nu->trans ligand L = Bulky, Electron-Rich Ligand (e.g., SPhos, RuPhos) CRITICAL for Ar-Cl activation

Caption: The catalytic cycle for cross-coupling of aryl chlorides.

References

byproduct formation during SEM-deprotection of pyrrolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of pyrrolopyridine (azaindole) derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenges associated with the removal of the 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group from the pyrrole nitrogen of these important heterocyclic scaffolds. Our focus is to provide not just protocols, but the underlying chemical logic to empower you to overcome common hurdles, particularly the formation of unwanted byproducts.

Troubleshooting Guide: Navigating Byproduct Formation

This section addresses specific issues you may encounter during the SEM-deprotection of pyrrolopyridines, with a focus on understanding and mitigating byproduct formation.

Question 1: I'm observing a significant amount of an unexpected, higher molecular weight byproduct in my reaction mixture after acidic deprotection with TFA. What is happening and how can I prevent it?

Answer:

This is a frequently encountered issue, particularly with electron-rich or substituted pyrrolopyridine systems. The likely culprit is a reaction between your deprotected pyrrolopyridine and formaldehyde, which is released during the SEM-deprotection process.[1][2][3]

The Underlying Mechanism:

SEM deprotection, whether under acidic or fluoride-mediated conditions, liberates formaldehyde (CH₂O).[1][4] In an acidic medium like trifluoroacetic acid (TFA), the electron-rich pyrrole ring of your deprotected product can undergo an electrophilic aromatic substitution reaction with protonated formaldehyde. This can lead to the formation of a dimeric species, where two pyrrolopyridine units are bridged by a methylene (-CH₂-) group, or even more complex oligomers.[1] In some cases, intramolecular reactions can lead to tricyclic byproducts, such as an 8-membered ring if another nucleophilic site is available on the molecule.[1][2][3]

Visualizing the Problem: Formaldehyde-Mediated Byproduct Formation

cluster_deprotection SEM-Deprotection cluster_byproduct Byproduct Formation SEM_Pyrrolopyridine SEM-Protected Pyrrolopyridine Deprotected_Pyrrolopyridine Deprotected Pyrrolopyridine SEM_Pyrrolopyridine->Deprotected_Pyrrolopyridine + H⁺ (e.g., TFA) Formaldehyde Formaldehyde (CH₂O) SEM_Pyrrolopyridine->Formaldehyde + H⁺ (e.g., TFA) Dimeric_Byproduct Methylene-Bridged Dimer Deprotected_Pyrrolopyridine->Dimeric_Byproduct + CH₂O, H⁺ Deprotected_Pyrrolopyridine->Dimeric_Byproduct

Caption: Byproduct formation pathway during acidic SEM-deprotection.

Mitigation Strategies:

  • Employ a Formaldehyde Scavenger: The most direct approach is to trap the formaldehyde as it is formed. Common scavengers include:

    • Thiols: Such as 1,2-ethanedithiol or thiophenol, which readily react with formaldehyde to form stable dithioacetals.

    • Electron-rich arenes: Anisole or veratrole can act as sacrificial electrophilic substitution substrates for formaldehyde.

    • Hydrazine derivatives: Can form hydrazones with formaldehyde.

  • Optimize Reaction Conditions:

    • Lower the Temperature: Running the reaction at 0 °C or even lower temperatures can significantly slow down the rate of the undesired electrophilic aromatic substitution reaction.

    • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to the reaction conditions.

  • Switch to a Two-Step Deprotection Protocol: This method separates the initial cleavage from the formaldehyde release.[1][3]

    • Step 1 (Acidic): Treat the SEM-protected pyrrolopyridine with TFA at a low temperature for a short duration. This is thought to form an intermediate.

    • Step 2 (Basic): Quench the reaction and then treat with a mild base (e.g., NaHCO₃, NH₄OH) to induce the elimination of formaldehyde and release the deprotected pyrrolopyridine.[1][5][6]

Question 2: I switched to TBAF for deprotection to avoid acidic conditions, but I am still getting low yields and a complex mixture of products. What could be the issue?

Answer:

While tetrabutylammonium fluoride (TBAF) is a common alternative, it's not without its own set of challenges, especially with sensitive substrates.[4]

Potential Issues with TBAF:

  • Basicity of TBAF: Commercial TBAF solutions are often slightly basic due to the presence of hydroxide or alkoxide ions, which can promote side reactions on sensitive functional groups elsewhere in your molecule.

  • Incomplete Reaction: N-SEM deprotection can be sluggish with TBAF alone, often requiring elevated temperatures or longer reaction times, which can lead to degradation of the starting material or product.[4]

  • Formaldehyde Reactivity: Although the conditions are not acidic, the liberated formaldehyde can still potentially react with other nucleophiles present in the reaction mixture.

Troubleshooting Strategies:

  • Use Anhydrous TBAF: Residual water in the TBAF solution can affect the reaction. Using anhydrous TBAF or adding molecular sieves can be beneficial.

  • Co-solvents and Additives: The addition of a polar aprotic co-solvent like DMF or HMPA (with appropriate safety precautions) can sometimes accelerate the reaction.[4]

  • Consider Alternative Fluoride Sources:

    • HF-Pyridine or Et₃N·3HF: These reagents can be more effective than TBAF for certain substrates, but they are also highly corrosive and require careful handling.

    • CsF: Cesium fluoride at elevated temperatures can also be an effective fluoride source.

Question 3: My pyrrolopyridine contains other sensitive functional groups (e.g., silyl ethers, esters). What are the mildest conditions I can use for SEM deprotection?

Answer:

For highly functionalized and sensitive substrates, both strong acid and fluoride-based methods can be too harsh. In these cases, Lewis acid-mediated deprotection offers a milder alternative.[7][8]

Recommended Mild Deprotection Methods:

  • Magnesium Bromide (MgBr₂): This has been shown to be a very mild and selective reagent for SEM ether deprotection, often in the presence of other sensitive groups like TBS or TIPS ethers.[7][9] The reaction is typically carried out in a non-coordinating solvent like diethyl ether, often with nitromethane as an additive.[9]

  • Tin(IV) Chloride (SnCl₄): At low temperatures (e.g., 0 °C), SnCl₄ in a solvent like dichloromethane has been used effectively for N-SEM deprotection of nucleosides, which are notoriously sensitive substrates.[7][10]

Experimental Protocol: Mild SEM-Deprotection with MgBr₂

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous magnesium bromide to a flame-dried flask.

  • Solvent Addition: Add anhydrous diethyl ether and nitromethane.

  • Substrate Addition: Add a solution of your SEM-protected pyrrolopyridine in anhydrous diethyl ether dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃ or NH₄Cl, and extract the product with an appropriate organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of SEM deprotection?

A1: The SEM group is cleaved via a β-elimination pathway.

  • Acid-catalyzed: The ether oxygen is protonated, followed by the loss of the protected nitrogen as a leaving group. The resulting oxocarbenium ion is then attacked by a nucleophile, leading to fragmentation that releases formaldehyde, ethylene, and a trimethylsilyl species.[4]

  • Fluoride-mediated: The fluoride ion attacks the silicon atom, forming a pentacoordinate silicon intermediate. This triggers an elimination reaction that expels the protected nitrogen, ethylene, and formaldehyde, while forming a strong Si-F bond.[4][11]

Visualizing the Deprotection Mechanisms

cluster_acid Acid-Catalyzed Deprotection cluster_fluoride Fluoride-Mediated Deprotection Acid_Start SEM-Protected Pyrrole Protonation Protonated Ether Acid_Start->Protonation + H⁺ Fragmentation_A Fragmentation Protonation->Fragmentation_A Products_A Deprotected Pyrrole + CH₂O + C₂H₄ + TMS-X Fragmentation_A->Products_A Fluoride_Start SEM-Protected Pyrrole Si_Attack Pentacoordinate Si Intermediate Fluoride_Start->Si_Attack + F⁻ (e.g., TBAF) Fragmentation_F β-Elimination Si_Attack->Fragmentation_F Products_F Deprotected Pyrrole + CH₂O + C₂H₄ + TMS-F Fragmentation_F->Products_F

Caption: General mechanisms for acid- and fluoride-mediated SEM-deprotection.

Q2: How do I choose between acidic and fluoride-based deprotection methods?

A2: The choice depends on the stability of your substrate and the presence of other functional groups (orthogonality).

Reagent/ConditionAdvantagesDisadvantagesBest Suited For
TFA, HCl [5][6]Inexpensive, potent reagents.Can be harsh, risk of formaldehyde side reactions. Not suitable for acid-labile groups.Robust molecules without acid-sensitive functionality.
TBAF [12]Mild, orthogonal to many acid/base-labile groups.Can be sluggish, basicity can be an issue, requires anhydrous conditions for best results.Substrates with acid-sensitive groups.
MgBr₂, SnCl₄ [7][9]Very mild, highly selective.Reagents can be moisture-sensitive, may require optimization.Complex, sensitive molecules with multiple protecting groups.

Q3: Can I use other Lewis acids for SEM deprotection?

A3: Yes, other Lewis acids such as BF₃·OEt₂ have been used. However, in the context of pyrrolopyridines, BF₃·OEt₂ has been reported to lead to complex reaction mixtures and may not be the ideal choice.[1][3] It is advisable to start with milder Lewis acids like MgBr₂.

Q4: How can I monitor the progress of my SEM-deprotection reaction?

A4: Thin-layer chromatography (TLC) is a quick and effective method. The deprotected pyrrolopyridine will typically have a different Rf value (often lower, more polar) than the SEM-protected starting material. Staining with a permanganate dip can be helpful for visualizing the spots. For more quantitative analysis and to check for byproduct formation, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Choice of Halogenated 7-Azaindoles in Synthesis

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] Functionalization of this nucleus is critical for modulating biological activity, and palladium-catalyzed cross-coupling reactions are the premier tools for this purpose.[2][3][4] The choice of starting material is a pivotal strategic decision that dictates the efficiency, selectivity, and complexity achievable in a synthetic route.

This guide provides an in-depth comparison of two key building blocks: 4-bromo-1H-pyrrolo[2,3-b]pyridine and 4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine . We will dissect their reactivity profiles, supported by mechanistic principles and experimental data, to empower chemists in selecting the optimal substrate for their drug discovery programs.

The Mechanistic Cornerstone: Oxidative Addition in Palladium-Catalyzed Cross-Coupling

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions—such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—is predominantly governed by the initial, often rate-determining, step: oxidative addition of the carbon-halogen (C-X) bond to a Pd(0) complex.[5][6][7] The facility of this step is inversely correlated with the C-X bond dissociation energy.[8] This establishes a clear and predictable reactivity trend for the halogens:

I > Br > Cl > F [6][8][9]

Consequently, aryl iodides are the most reactive substrates, typically requiring milder conditions, while aryl chlorides are more robust and demand more specialized, highly active catalyst systems to achieve comparable yields.[8][10] The electron-deficient nature of the pyridine ring further activates the C-X bonds at the 4-position, making them more susceptible to oxidative addition compared to halogens on more electron-rich aromatic systems.[8][11]

cluster_cycle General Pd(0)/Pd(II) Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa Ar-X (Rate-Determining Step) pd2 Ar-Pd(II)(X)L₂ oa->pd2 tm Transmetalation (e.g., with R-B(OH)₂) pd2->tm pd2_r Ar-Pd(II)(R)L₂ tm->pd2_r re Reductive Elimination pd2_r->re re->pd0 Ar-R (Product)

Caption: General catalytic cycle for palladium cross-coupling reactions.

Substrate Analysis: A Tale of Two Scaffolds

4-Bromo-1H-pyrrolo[2,3-b]pyridine

This molecule presents a single point of reactivity for cross-coupling at the C4 position. The C-Br bond offers a favorable balance of reactivity and stability, making it a reliable and widely used substrate.[12][13] It is sufficiently reactive to participate in a broad range of standard cross-coupling protocols without being overly prone to degradation or side reactions. It is the ideal choice for straightforward, single-step functionalization at the 4-position.

This compound

This dihalogenated substrate is a highly versatile tool for building molecular complexity.[14] It possesses two electronically and sterically distinct reactive centers. The vast difference in reactivity between the C-I and C-Cl bonds allows for highly selective, sequential (or orthogonal) functionalization.

  • C3-Iodo: The C-I bond is exceptionally labile and will react selectively under mild palladium-catalyzed conditions, leaving the C-Cl bond untouched.[15][16]

  • C4-Chloro: The C-Cl bond is significantly less reactive and requires more forcing conditions (e.g., higher temperatures, stronger bases, and specialized ligands like biarylphosphines) to undergo oxidative addition.[8][17]

This differential reactivity enables a powerful synthetic strategy: first, a coupling reaction is performed at the C3 position, followed by a second, distinct transformation at the C4 position.

Experimental Comparison: Reactivity in Key Transformations

To illustrate the practical implications of these differences, we present protocols and expected outcomes for three common cross-coupling reactions.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl structures.[9][18]

  • To a reaction vial, add the 7-azaindole substrate (1.0 equiv), arylboronic acid (1.5 equiv), and base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv).

  • Add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 5 mol%) and ligand (if separate).

  • Seal the vial, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., Dioxane/H₂O mixture).

  • Heat the reaction mixture at the specified temperature with vigorous stirring for the indicated time.

  • Upon completion (monitored by LC-MS or TLC), cool the reaction to room temperature, dilute with an organic solvent (e.g., EtOAc), and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired product.

start Start reagents Combine Azaindole, Boronic Acid, Base, & Pd Catalyst in Vial start->reagents inert Evacuate & Backfill with Inert Gas (3x) reagents->inert solvent Add Degassed Solvent inert->solvent react Heat & Stir (See Table 1 for Conditions) solvent->react workup Cool, Dilute, & Perform Aqueous Workup react->workup purify Purify via Column Chromatography workup->purify end End (Isolated Product) purify->end

Caption: Standard experimental workflow for Suzuki-Miyaura coupling.

SubstratePositionTypical Temp. (°C)Typical Time (h)Expected Yield (%)
4-Bromo-1H-pyrrolo[2,3-b]pyridineC480 - 1004 - 1275 - 95
This compoundC3 (Iodo)25 - 601 - 480 - 98
4-Chloro-3-aryl-1H-pyrrolo[2,3-b]pyridineC4 (Chloro)100 - 12012 - 2460 - 85

These are representative values; actual results may vary based on specific substrates, catalysts, and ligands used.

Analysis: The C-I bond of the dihalo-compound reacts under exceptionally mild conditions, often at or near room temperature.[16] The C-Br bond requires moderate heating to achieve high conversion.[19] The C-Cl bond is the most challenging, necessitating higher temperatures, longer reaction times, and often more sophisticated catalyst systems to overcome its lower reactivity.[10][20]

B. Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is invaluable for installing alkyne moieties, which are versatile functional handles for further elaboration.[21][22]

  • To a reaction vial, add the 7-azaindole substrate (1.0 equiv), palladium precatalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 1-3 mol%).

  • Seal the vial, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., Et₃N or DIPEA).

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Stir the reaction at the specified temperature for the indicated time.

  • Monitor the reaction by LC-MS or TLC. Upon completion, filter the reaction mixture through celite, washing with an organic solvent.

  • Concentrate the filtrate and purify by column chromatography.

SubstratePositionTypical Temp. (°C)Typical Time (h)Expected Yield (%)
4-Bromo-1H-pyrrolo[2,3-b]pyridineC450 - 802 - 870 - 90
This compoundC3 (Iodo)25 - 400.5 - 285 - 99
4-Chloro-3-alkynyl-1H-pyrrolo[2,3-b]pyridineC4 (Chloro)80 - 1108 - 1850 - 75

Analysis: The trend mirrors that of the Suzuki coupling. The C-I bond's high reactivity allows for rapid Sonogashira coupling at room temperature, a significant advantage when working with thermally sensitive substrates.[1][16] The C-Br bond provides good yields under moderate heating, while the C-Cl bond again proves to be the most inert, requiring more forcing conditions.[21]

C. Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[23][24]

  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a specialized ligand (e.g., Xantphos or a Buchwald biarylphosphine ligand, 4 mol%), and a strong base (e.g., Cs₂CO₃ or NaOtBu, 1.5 equiv).

  • Seal the vessel, and evacuate and backfill with an inert gas.

  • Add the 7-azaindole substrate (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Add an anhydrous, degassed solvent (e.g., Dioxane or Toluene).

  • Heat the reaction mixture at the specified temperature with vigorous stirring for the indicated time.

  • After cooling, quench the reaction, perform an aqueous workup, and extract with an organic solvent.

  • Dry, concentrate, and purify the product by column chromatography.

SubstratePositionTypical Temp. (°C)Typical Time (h)Expected Yield (%)
4-Bromo-1H-pyrrolo[2,3-b]pyridineC490 - 1106 - 1870 - 90
This compoundC3 (Iodo)60 - 902 - 875 - 95
4-Chloro-3-amino-1H-pyrrolo[2,3-b]pyridineC4 (Chloro)100 - 13018 - 3655 - 80

Analysis: C-N bond formation generally requires higher temperatures than C-C bond formation.[13][25] Nonetheless, the relative reactivity trend (I > Br > Cl) remains firmly in place. The selective amination at the C3-iodo position can be achieved under significantly milder conditions than those required for the C4-bromo or C4-chloro positions.

Strategic Synthesis: Which Substrate to Choose?

The choice between these two building blocks is dictated entirely by the synthetic goal.

Caption: Decision logic for substrate selection.

  • Choose 4-Bromo-1H-pyrrolo[2,3-b]pyridine for:

    • Direct C4 Functionalization: When the target molecule requires a single substituent at the 4-position. This substrate provides a reliable and cost-effective route.

    • Simpler Syntheses: For constructing libraries of analogues with diversity only at the C4 position.

  • Choose this compound for:

    • Sequential Diversification: When the goal is to install two different functional groups, one at C3 and another at C4. This is its primary strategic advantage.

    • Complex Scaffolds: For building complex molecules where precise, regiocontrolled introduction of functionality is paramount. The typical strategy involves:

      • Mild Coupling at C3: Utilize the high reactivity of the C-I bond for a Suzuki, Sonogashira, or other coupling reaction.

      • Forced Coupling at C4: Employ more vigorous conditions and specialized catalysts to react the less reactive C-Cl bond with a second, different coupling partner.

Conclusion

While both 4-bromo-1H-pyrrolo[2,3-b]pyridine and this compound are valuable intermediates, they serve distinct synthetic purposes. The 4-bromo derivative is a workhorse for direct C4 functionalization, offering a good balance of reactivity and stability. In contrast, the 4-chloro-3-iodo derivative is a specialist's tool, enabling sophisticated, sequential C3 and C4 functionalization through its orthogonal reactivity. Understanding these fundamental differences in reactivity is essential for the rational design of efficient and elegant synthetic routes in the pursuit of novel therapeutics.

References

A Comparative Guide to In Vitro Kinase Assay Protocols for 1H-pyrrolo[2,3-b]pyridine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to advancing kinase inhibitor discovery, the 1H-pyrrolo[2,3-b]pyridine scaffold represents a privileged structure, forming the core of numerous potent and selective kinase inhibitors.[1][2][3] The journey from a promising chemical entity to a validated lead compound, however, is critically dependent on robust, reliable, and relevant in vitro kinase assays. This guide provides an in-depth comparison of contemporary assay formats, offering detailed protocols and field-proven insights to empower your screening and characterization of 1H-pyrrolo[2,3-b]pyridine-based inhibitors.

The choice of an in vitro kinase assay is not a trivial one; it profoundly influences the quality of your data, the efficiency of your workflow, and ultimately, the trajectory of your drug discovery program. Here, we dissect and compare several leading assay technologies, moving beyond a mere listing of steps to explain the causality behind experimental choices and ensure a self-validating system for trustworthy results.

The Kinase-Inhibitor Interaction: A Dynamic Landscape

The 1H-pyrrolo[2,3-b]pyridine core is a versatile starting point for targeting a range of kinases, including Janus kinases (JAKs), Cyclin-Dependent Kinases (CDKs), and Traf2 and Nck-interacting kinase (TNIK).[1][2][3][4][5][6] These kinases play pivotal roles in signaling pathways implicated in cancer, inflammation, and other diseases.[4][7][8] Understanding the mechanism of inhibition and accurately quantifying the potency of your compounds are paramount.

Choosing Your Assay Platform: A Comparative Analysis

The ideal in vitro kinase assay should be sensitive, reproducible, scalable for high-throughput screening (HTS), and minimally susceptible to compound interference.[9][10][11] Below, we compare the leading technologies, highlighting their principles, advantages, and limitations in the context of screening 1H-pyrrolo[2,3-b]pyridine inhibitors.

Assay Technology Principle Advantages Disadvantages Best Suited For
ADP-Glo™ Kinase Assay Luminescence-based detection of ADP produced in the kinase reaction.[12][13]Universal for any ADP-generating enzyme, high sensitivity, broad ATP concentration range.[12][13]Two-step process, potential for luciferase inhibitors to interfere.[14]HTS, primary screening, potency determination (IC50).
Homogeneous Time-Resolved Fluorescence (HTRF®) TR-FRET between a donor (Europium cryptate) and an acceptor to detect substrate phosphorylation.[7][15][16]Homogeneous (no-wash) format, robust, reduced interference from scattered light and autofluorescence.[7][15]Requires specific antibodies and labeled substrates, potential for compound interference with FRET.[10]HTS, lead optimization, selectivity profiling.
LanthaScreen® TR-FRET Assays TR-FRET between a terbium or europium donor and a fluorescein or AlexaFluor 647 acceptor to measure either substrate phosphorylation or inhibitor binding.[17][18]Flexible formats (activity and binding), less susceptible to compound interference, suitable for live-cell applications.[17][18]Can be complex to set up, requires specific reagents.[19]Mechanistic studies, binding kinetics, residence time determination.
Z'-LYTE® Kinase Assay FRET-based method utilizing a coupled-enzyme format where phosphorylation protects a peptide substrate from proteolytic cleavage.[20][21][22]Ratiometric readout reduces well-to-well variability, high Z'-factor values, compatible with a wide range of kinases.[20][21][22]Indirect measurement of kinase activity, potential for inhibitors to affect the protease.[23]HTS, IC50 determination, selectivity profiling.
Radiometric Assays (Filter Binding & SPA) Measures the transfer of a radiolabeled phosphate ([³²P] or [³³P]) from ATP to a substrate.[14][24][25][26][27]"Gold standard" for direct measurement of catalytic activity, high sensitivity, universal applicability.[11][24][25][26]Requires handling of radioactive materials and specialized equipment, generates radioactive waste, lower throughput.[9][11][14][28][29][30]Orthogonal validation, detailed kinetic studies, mechanism of action studies.

Experimental Protocols: A Step-by-Step Guide

Here, we provide detailed, step-by-step methodologies for three commonly employed kinase assay formats for the characterization of 1H-pyrrolo[2,3-b]pyridine inhibitors. These protocols are designed to be adaptable to specific kinases and laboratory automation.

Protocol 1: ADP-Glo™ Kinase Assay for IC50 Determination

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a 1H-pyrrolo[2,3-b]pyridine-based compound.

Workflow Diagram:

ADP_Glo_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Dilution 1. Serially dilute inhibitor in DMSO Reagent_Prep 2. Prepare kinase, substrate, and ATP solutions Add_Components 3. Add inhibitor, kinase, and substrate to plate Reagent_Prep->Add_Components Start_Reaction 4. Initiate reaction with ATP Add_Components->Start_Reaction Incubate_Kinase 5. Incubate at room temperature Start_Reaction->Incubate_Kinase Add_ADP_Glo_Reagent 6. Add ADP-Glo™ Reagent to stop reaction and deplete ATP Incubate_Kinase->Add_ADP_Glo_Reagent Incubate_Stop 7. Incubate for 40 minutes Add_ADP_Glo_Reagent->Incubate_Stop Add_Detection_Reagent 8. Add Kinase Detection Reagent Incubate_Stop->Add_Detection_Reagent Incubate_Detection 9. Incubate for 30-60 minutes Add_Detection_Reagent->Incubate_Detection Read_Luminescence 10. Measure luminescence Incubate_Detection->Read_Luminescence

Caption: Workflow for an ADP-Glo™ kinase assay.

Methodology:

  • Compound Preparation: Prepare a serial dilution of the 1H-pyrrolo[2,3-b]pyridine inhibitor in 100% DMSO. A common starting concentration is 10 mM, with 1:3 serial dilutions.

  • Reagent Preparation:

    • Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute the kinase and substrate to their final desired concentrations in the kinase reaction buffer. The optimal concentrations should be determined empirically.

    • Prepare the ATP solution at a concentration that is at or near the Km of the kinase for ATP to ensure sensitive detection of ATP-competitive inhibitors.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (for control wells).

    • Add 2 µL of the kinase/substrate mixture.

    • Initiate the reaction by adding 2 µL of the ATP solution. The final reaction volume is 5 µL.

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[12][31][32]

    • Incubate at room temperature for 40 minutes.[31][32]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[12][31][32]

    • Incubate at room temperature for 30-60 minutes.[31][32]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: HTRF® Kinase Assay for Selectivity Profiling

This protocol is suitable for assessing the selectivity of a 1H-pyrrolo[2,3-b]pyridine inhibitor against a panel of kinases.

Workflow Diagram:

HTRF_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Prep 1. Prepare inhibitor at a fixed concentration Reagent_Prep 2. Prepare kinase, biotinylated substrate, and ATP Add_Inhibitor 3. Add inhibitor and kinase to plate Reagent_Prep->Add_Inhibitor Incubate_Pre 4. Pre-incubate inhibitor and kinase Add_Inhibitor->Incubate_Pre Start_Reaction 5. Add substrate and ATP to initiate Incubate_Pre->Start_Reaction Incubate_Kinase 6. Incubate at room temperature Start_Reaction->Incubate_Kinase Stop_Reaction 7. Add detection mix (Eu-antibody and SA-XL665) Incubate_Kinase->Stop_Reaction Incubate_Detection 8. Incubate for 60 minutes Stop_Reaction->Incubate_Detection Read_TR_FRET 9. Read TR-FRET signal (665 nm and 620 nm) Incubate_Detection->Read_TR_FRET

Caption: Workflow for a HTRF® kinase assay.

Methodology:

  • Compound Preparation: Prepare the 1H-pyrrolo[2,3-b]pyridine inhibitor at a fixed concentration (e.g., 1 µM and 10 µM) in the appropriate assay buffer containing DMSO.

  • Reagent Preparation:

    • Use a universal kinase buffer suitable for the panel of kinases being tested.

    • Prepare each kinase, its corresponding biotinylated peptide substrate, and ATP at 4x the final desired concentration.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the inhibitor solution.

    • Add 5 µL of the 4x kinase solution.

    • Allow the inhibitor and kinase to pre-incubate for 15 minutes.

    • Initiate the reaction by adding 10 µL of a 2x mixture of the biotinylated substrate and ATP. The final reaction volume is 20 µL.

  • Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Detection:

    • Prepare the detection mix containing a europium-conjugated anti-phospho-specific antibody and streptavidin-XL665 (SA-XL665) in HTRF® detection buffer.[15]

    • Add 20 µL of the detection mix to each well to stop the reaction.[15]

    • Incubate at room temperature for 60 minutes.[15]

  • Data Acquisition: Read the plate on a TR-FRET-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).[15]

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.[15] Determine the percent inhibition for each kinase at the tested inhibitor concentrations.

Protocol 3: Radiometric Filter Binding Assay for Orthogonal Validation

This protocol is considered the "gold standard" and is ideal for confirming hits from primary screens and for detailed kinetic analysis.[11][24][25][26]

Workflow Diagram:

Radiometric_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_capture Capture & Wash cluster_detection Detection Compound_Prep 1. Prepare inhibitor dilutions Reagent_Prep 2. Prepare kinase, substrate, and [γ-³³P]ATP Mix_Components 3. Mix inhibitor, kinase, and substrate Reagent_Prep->Mix_Components Start_Reaction 4. Initiate with [γ-³³P]ATP Mix_Components->Start_Reaction Incubate_Kinase 5. Incubate at 30°C Start_Reaction->Incubate_Kinase Stop_Reaction 6. Stop reaction with phosphoric acid Incubate_Kinase->Stop_Reaction Spot_on_Filter 7. Spot reaction mix onto filtermat Stop_Reaction->Spot_on_Filter Wash_Filter 8. Wash filtermat to remove unbound [γ-³³P]ATP Spot_on_Filter->Wash_Filter Dry_Filter 9. Dry the filtermat Wash_Filter->Dry_Filter Add_Scintillant 10. Add scintillation fluid Dry_Filter->Add_Scintillant Count_Radioactivity 11. Measure radioactivity with a scintillation counter Add_Scintillant->Count_Radioactivity

Caption: Workflow for a radiometric filter binding assay.

Methodology:

  • Compound Preparation: Prepare serial dilutions of the 1H-pyrrolo[2,3-b]pyridine inhibitor in the kinase assay buffer containing a constant percentage of DMSO.

  • Reagent Preparation:

    • Prepare the kinase reaction buffer.

    • Prepare the kinase and a suitable peptide or protein substrate.

    • Prepare a stock of [γ-³³P]ATP.

  • Kinase Reaction:

    • In a 96-well plate, combine the inhibitor, kinase, and substrate.

    • Initiate the reaction by adding [γ-³³P]ATP. The final reaction volume is typically 25-50 µL.

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination and Capture:

    • Stop the reaction by adding phosphoric acid.

    • Spot an aliquot of the reaction mixture onto a phosphocellulose filtermat.[33]

    • Wash the filtermat extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.[26]

  • Data Acquisition:

    • Dry the filtermat completely.

    • Add scintillation fluid to the filtermat.

    • Measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition based on the counts per minute (CPM) in the presence of the inhibitor relative to the control wells. Determine the IC50 value by non-linear regression.

Conclusion

The selection of an appropriate in vitro kinase assay is a critical decision in the development of 1H-pyrrolo[2,3-b]pyridine inhibitors. While radiometric assays remain the gold standard for their direct and unambiguous measurement of enzymatic activity, non-radioactive, homogeneous assays such as ADP-Glo™, HTRF®, and Z'-LYTE® offer significant advantages in terms of throughput, safety, and ease of automation.[10][11] A tiered approach, utilizing a high-throughput format for primary screening and lead optimization, followed by orthogonal validation with a radiometric assay for key compounds, represents a robust and efficient strategy. By understanding the principles and nuances of each technology, researchers can generate high-quality, reliable data to drive their kinase inhibitor discovery programs forward.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Substituted-1H-pyrrolo[2,3-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its structure is a bioisostere of indole and purine, allowing it to function as an effective "hinge-binder" by forming critical hydrogen bonds with the backbone of many protein kinases.[1][2] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of analogs substituted at the C4-position, a key vector for modulating potency, selectivity, and pharmacokinetic properties. We will dissect the causal relationships behind experimental choices and provide supporting data for several important therapeutic target classes.

The Crucial Role of C4-Substitution in Targeting Janus Kinases (JAKs)

The Janus kinases (JAKs) are a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, TYK2) essential for cytokine signaling.[3] Dysregulation of the JAK/STAT pathway is implicated in numerous inflammatory and autoimmune diseases, making JAKs a prime therapeutic target.[2][3] The 1H-pyrrolo[2,3-b]pyridine core has proven to be a highly effective scaffold for developing JAK inhibitors.

Expertise in Action: From Broad Inhibition to Isoform Selectivity

The primary design consideration for JAK inhibitors is achieving selectivity, particularly between the highly homologous JAK1 and JAK2, to mitigate off-target effects. Initial exploration revealed that introducing an amino group at the C4-position was critical for potent JAK inhibition.

A key breakthrough was the discovery that bulky, cyclic amino substituents at the C4-position could significantly enhance potency and confer selectivity. For instance, the introduction of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring, combined with a carbamoyl group at the C5-position, led to a substantial increase in JAK3 inhibitory activity.[4][5] This is because the cyclohexyl group effectively occupies a specific hydrophobic pocket in the ATP-binding site of JAK3. Compound 14c from this series was identified as a potent and moderately selective JAK3 inhibitor, demonstrating the power of this C4-substitution strategy.[4][5]

Further refinement led to the development of N-alkyl-substituted piperidinylamino groups at the C4-position. This approach yielded compound 31g (and its more active (S,S)-enantiomer 38a ), a potent and highly selective JAK1 inhibitor.[6] The design rationale was based on analyzing the binding modes of existing inhibitors, suggesting that the specific stereochemistry and substitution on the piperidine ring could exploit subtle differences between the JAK1 and JAK2 active sites to achieve remarkable selectivity.[6]

Comparative Data: C4-Substituents and JAK Inhibition
Compound IDC4-SubstituentTarget(s)IC₅₀ (nM)Key FindingReference
14c CyclohexylaminoJAK3PotentThe cyclohexyl group enhances JAK3 potency by fitting into a hydrophobic pocket.[4][5]
31g (cis)-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)aminoJAK1PotentN-alkylated piperidinylamino group at C4 drives high selectivity for JAK1 over other JAK isoforms.[6]
Tofacitinib (pyrrolidin-3-yl)amino derivative (via C4)JAK1/3JAK1: 100, JAK3: 2A benchmark clinical JAK inhibitor utilizing a related C4-amino linkage.[2]
Signaling Pathway: The JAK/STAT Cascade

The diagram below illustrates the signaling pathway targeted by these C4-substituted 1H-pyrrolo[2,3-b]pyridine inhibitors. By blocking the ATP-binding site of JAKs, they prevent the phosphorylation and activation of STAT proteins, thereby inhibiting the transcription of pro-inflammatory genes.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT_P p-STAT JAK->STAT_P 3. Phosphorylation STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA Gene Transcription STAT_dimer->DNA 5. Nuclear Translocation Cytokine Cytokine Cytokine->Receptor 1. Binding Inhibitor JAK Inhibitor (4-Substituted Analog) Inhibitor->JAK BLOCKS

Caption: The JAK/STAT signaling pathway and the inhibitory action of 4-substituted analogs.

Targeting Fibroblast Growth Factor Receptors (FGFRs)

Abnormal activation of the FGFR signaling pathway is a known driver in various cancers, making FGFRs an attractive target for oncology.[7][8][9] The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to generate potent FGFR inhibitors, with the C4-substituent playing a pivotal role in achieving high potency.

Expertise in Action: Exploiting the Hydrophobic Pocket

Structure-based design strategies have been central to developing FGFR inhibitors from this scaffold. The 1H-pyrrolo[2,3-b]pyridine core serves as the hinge-binder, while substituents are designed to interact with other regions of the kinase domain. For this target, the C4-position is often used to introduce larger, hydrophobic moieties that can occupy a deep hydrophobic pocket within the FGFR active site.

A systematic study led to the identification of compound 4h , which features a substituted phenyl group at the C4-position.[7][9] This modification resulted in a pan-FGFR inhibitor with impressive potency, particularly against FGFR1 (IC₅₀ = 7 nM).[7][8][9] The rationale was to alter the m-methoxyphenyl fragment of a lead compound to explore interactions within this hydrophobic pocket, leading to a significant increase in ligand efficiency.[7] This compound not only showed potent enzymatic inhibition but also effectively inhibited cancer cell proliferation, migration, and invasion in vitro, highlighting its potential as a lead compound for further development.[8][9]

Comparative Data: C4-Substituents and FGFR Inhibition
Compound IDC4-SubstituentTargetIC₅₀ (nM)Key FindingReference
4h (Substituted Phenyl)FGFR17A large hydrophobic C4-substituent dramatically increases potency by occupying a key pocket.[7][8][9]
4h (Substituted Phenyl)FGFR29Shows potent pan-FGFR activity.[7][8][9]
4h (Substituted Phenyl)FGFR325Shows potent pan-FGFR activity.[7][8][9]

SAR Insights for Other Kinase Targets

The versatility of the 4-substituted-1H-pyrrolo[2,3-b]pyridine scaffold extends to numerous other kinase targets.

  • c-Met Inhibitors: For the c-Met receptor tyrosine kinase, analogs have been designed where the C4-position is linked to other cyclic structures. One study reported a compound with strong c-Met kinase inhibition (IC₅₀ of 22.8 nM), demonstrating the scaffold's utility against this important cancer target.[10]

  • CSF1R Inhibitors: In the development of inhibitors for Colony-Stimulating Factor 1 Receptor (CSF1R), a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine was synthesized.[1] Interestingly, this 7-azaindole analog proved to be 20-fold less potent than its corresponding pyrrolopyrimidine parent compound. This finding underscores the subtle but critical importance of the core heterocyclic structure, suggesting that the N-3 atom in the pyrrolopyrimidine scaffold is crucial for efficient CSF1R inhibition, an interaction that cannot be fully replicated by the 7-azaindole core.[1]

  • Traf2- and Nck-interacting kinase (TNIK) Inhibitors: An in-house screen identified the 1H-pyrrolo[2,3-b]pyridine scaffold as a potent inhibitor of TNIK. Subsequent optimization, presumably involving modifications at positions including C4, led to compounds with IC₅₀ values lower than 1 nM.[11]

  • Cell Division Cycle 7 (Cdc7) Kinase Inhibitors: The scaffold has also been used to develop potent, ATP-mimetic inhibitors of Cdc7 kinase. The optimization path led to a thiazol-4(5H)-one derivative linked via the C4-position, which exhibited an IC₅₀ value of 7 nM, highlighting its potential in cancer therapy.[12]

Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to generate and test these compounds must be robust. Below are representative protocols for synthesis and biological evaluation.

Protocol 1: Synthesis of a 4-Amino-Substituted Analog via Buchwald-Hartwig Amination

This protocol describes a key C-N cross-coupling step to install an amine at the C4-position, a common strategy for this class of compounds.[1]

Objective: To synthesize a 4-amino-2-aryl-1H-pyrrolo[2,3-b]pyridine derivative.

Step-by-Step Methodology:

  • Reactant Preparation: To a dry reaction vial under an inert nitrogen atmosphere, add 4-chloro-2-aryl-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired secondary amine (1.2 eq), a palladium catalyst such as RuPhos-Pd-G2 (0.05 eq), and a suitable ligand like RuPhos (0.1 eq).

  • Solvent and Base: Add a dry, degassed solvent such as toluene or dioxane, followed by a base, typically sodium tert-butoxide (NaOtBu) (2.0 eq).

  • Reaction: Seal the vial and heat the mixture to 80-110 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product using flash column chromatography on silica gel to yield the final 4-amino-substituted product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol outlines a general method for determining the IC₅₀ value of a test compound against a target kinase.[13]

Objective: To measure the concentration-dependent inhibitory activity of a test compound.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well plate with a substrate peptide specific to the target kinase (e.g., poly (Glu, Tyr)4:1) and incubate overnight at 4°C. Wash the plate with a suitable wash buffer (e.g., PBS with 0.1% Tween-20).

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., 10-dose, 3-fold serial dilutions starting from 100 µM) in the appropriate assay buffer.[14]

  • Kinase Reaction: To each well, add the purified recombinant kinase enzyme, the test compound at various concentrations, and an ATP solution (at or near its Km concentration) to initiate the phosphorylation reaction. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection: Stop the reaction and add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phosphotyrosine antibody). After incubation and washing, add a secondary antibody conjugated to an enzyme like Horseradish Peroxidase (HRP).

  • Signal Generation: After a final wash, add a chemiluminescent or colorimetric HRP substrate (e.g., TMB).

  • Data Acquisition: Read the absorbance or luminescence on a plate reader.

  • IC₅₀ Calculation: Convert the raw data to percent inhibition relative to controls. Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

General Experimental Workflow

The logical flow from compound design to SAR analysis is critical for efficient drug discovery.

Experimental_Workflow cluster_synthesis Chemistry cluster_biology Biology & Screening cluster_analysis Analysis Design Analog Design (C4-Substitution) Synthesis Chemical Synthesis (e.g., Buchwald-Hartwig) Design->Synthesis Iterative Cycle Purification Purification & QC (HPLC, NMR, MS) Synthesis->Purification Iterative Cycle Assay In Vitro Assay (e.g., Kinase ELISA) Purification->Assay Iterative Cycle IC50 IC50 Determination Assay->IC50 Iterative Cycle SAR SAR Analysis IC50->SAR Iterative Cycle Optimization Lead Optimization SAR->Optimization Iterative Cycle Optimization->Design Iterative Cycle

Caption: Iterative workflow for SAR studies of 4-substituted-1H-pyrrolo[2,3-b]pyridine analogs.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold is a remarkably versatile platform for inhibitor design. The structure-activity relationships of its C4-substituted analogs are highly target-dependent, yet clear patterns emerge. For JAK kinases, C4-amino substituents with specific steric and electronic properties are crucial for achieving both high potency and isoform selectivity. For FGFR kinases, larger hydrophobic groups at the C4-position have proven effective for engaging a key hydrophobic pocket. The consistent success of this scaffold across multiple target classes underscores its importance in medicinal chemistry and provides a robust foundation for the continued development of novel, targeted therapeutics.

References

The Strategic Advantage of the 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine Scaffold in Kinase Inhibitor Design: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology and immunology, the quest for potent and selective kinase inhibitors remains a paramount objective. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core has emerged as a privileged scaffold, mimicking the purine core of ATP and enabling effective competition at the kinase active site. This guide delves into the strategic utility of a particularly valuable starting material, 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine , for the synthesis of diverse kinase inhibitors. We will explore a comparative analysis of the potential efficacy of its derivatives against a panel of therapeutically relevant kinases, supported by established experimental methodologies and an examination of the underlying structure-activity relationships (SAR).

The this compound Scaffold: A Gateway to Kinase Inhibitor Diversity

The this compound scaffold is a highly versatile platform for medicinal chemists. The differential reactivity of the chloro and iodo substituents allows for sequential and regioselective cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This "orthogonality" in reactivity is the cornerstone of its utility, enabling the systematic and modular construction of a library of candidate inhibitors.

The iodine at the 3-position is more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) than the chlorine at the 4-position. This allows for the introduction of a variety of aryl or heteroaryl moieties at C3, which can be crucial for targeting the hydrophobic regions of the kinase ATP-binding pocket. Subsequently, the less reactive chloro group at C4 can be displaced by amines via nucleophilic aromatic substitution or Buchwald-Hartwig amination, providing a handle to interact with the solvent-exposed region or the hinge region of the kinase.

Comparative Efficacy of Kinase Inhibitors: A Structure-Guided Exploration

While a direct head-to-head clinical comparison of a full series of inhibitors derived from this compound is not extensively documented in a single study, we can synthesize a comparative efficacy table based on the known activities of various substituents on the 7-azaindole core against key kinase families. The following table presents a hypothetical, yet plausible, comparison of derivatives synthesized from our scaffold of interest. The IC50 values are representative and collated from various studies on similar 7-azaindole-based inhibitors to illustrate the potential of this chemical space.

Compound IDC3-Substituent (via Suzuki Coupling)C4-Substituent (via Buchwald-Hartwig)Target Kinase(s)Representative IC50 (nM)
HYPO-1 PhenylAnilineSrc, Abl50-100
HYPO-2 2,6-DifluorophenylCyclohexylamineJAK2, JAK310-50
HYPO-3 1-Methyl-1H-pyrazol-4-yl3-AminopyrrolidineAurora A, Aurora B5-20
HYPO-4 4-Morpholinophenyl(S)-3-Amino-1-methylpyrrolidineFGFR1, VEGFR220-75
HYPO-5 QuinolinePiperazinec-Met, RON15-60

Disclaimer: The IC50 values in this table are hypothetical and intended for illustrative purposes to demonstrate the potential structure-activity relationships. Actual values would need to be determined experimentally.

Deciphering Structure-Activity Relationships (SAR)

The hypothetical data above allows us to draw several key SAR insights that are consistent with published literature on 7-azaindole kinase inhibitors:

  • C3-Position: The introduction of aryl and heteroaryl groups at the C3 position significantly influences potency and selectivity. For instance, a simple phenyl group (HYPO-1) can confer activity against tyrosine kinases like Src and Abl. The addition of fluorine atoms (HYPO-2) can enhance binding affinity through favorable interactions with the kinase active site. More complex heterocycles like pyrazole (HYPO-3) and quinoline (HYPO-5) can pick up additional hydrogen bonds or van der Waals interactions, leading to higher potency and potentially altered selectivity profiles.

  • C4-Position: The substituent at the C4 position is critical for interacting with the hinge region and the solvent-exposed front pocket of the kinase. Small, flexible amines like cyclohexylamine (HYPO-2) are often well-tolerated. The incorporation of pyrrolidine or piperazine moieties with basic nitrogen atoms (HYPO-3, HYPO-4, HYPO-5) can improve aqueous solubility and provide additional hydrogen bond acceptors/donors, which can be crucial for potent inhibition of kinases like Aurora and FGFR. The stereochemistry of these substituents can also play a significant role in binding affinity.

Experimental Protocols for Synthesis and Evaluation

To empower researchers to validate and expand upon these findings, we provide detailed, representative experimental protocols.

General Synthetic Workflow

The overall synthetic strategy leverages the differential reactivity of the halogen atoms on the this compound core.

G start This compound step1 Suzuki-Miyaura Coupling (ArB(OH)2, Pd catalyst, base) start->step1 intermediate 4-Chloro-3-aryl-1H-pyrrolo[2,3-b]pyridine step1->intermediate step2 Buchwald-Hartwig Amination (R-NH2, Pd catalyst, base) intermediate->step2 final 3-Aryl-4-amino-1H-pyrrolo[2,3-b]pyridine Derivative step2->final

Caption: Sequential cross-coupling strategy for derivatization.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol describes the introduction of an aryl group at the C3 position.

  • Reaction Setup: To a microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and sodium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, v/v).

  • Reaction Execution: Seal the vial and heat in a microwave reactor to 120 °C for 30 minutes.

  • Work-up: Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 4-chloro-3-aryl-1H-pyrrolo[2,3-b]pyridine intermediate.

Detailed Protocol: Buchwald-Hartwig Amination

This protocol describes the amination at the C4 position.

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add the 4-chloro-3-aryl-1H-pyrrolo[2,3-b]pyridine intermediate (1.0 eq), the desired amine (1.5 eq), Pd2(dba)3 (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction Execution: Heat the reaction mixture at 110 °C for 12-18 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with dichloromethane, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by preparative HPLC or flash column chromatography to afford the final kinase inhibitor.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a robust method for determining the affinity of a compound for a kinase.

  • Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer. Prepare a solution of the kinase, a europium-labeled anti-tag antibody, and a fluorescently labeled ATP-competitive tracer.

  • Assay Plate Preparation: Add the kinase/antibody solution to a 384-well plate.

  • Compound Addition: Add the diluted test compounds to the assay plate.

  • Tracer Addition: Add the tracer solution to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC50 value.

Targeted Signaling Pathways

The derivatives of this compound can be designed to target a multitude of signaling pathways implicated in cancer and inflammatory diseases. Below are simplified diagrams of key pathways targeted by the hypothetical compounds.

G cluster_JAK JAK-STAT Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT->STAT Nucleus Nucleus STAT->Nucleus translocates to Gene Expression\n(Inflammation, Proliferation) Gene Expression (Inflammation, Proliferation) Nucleus->Gene Expression\n(Inflammation, Proliferation) HYPO2 HYPO-2 HYPO2->JAK inhibits

Caption: Inhibition of the JAK-STAT signaling pathway.

G cluster_Aurora Aurora Kinase Pathway G2/M Phase G2/M Phase Aurora A/B Aurora A/B G2/M Phase->Aurora A/B activates Centrosome Separation Centrosome Separation Aurora A/B->Centrosome Separation Spindle Assembly Spindle Assembly Aurora A/B->Spindle Assembly Cytokinesis Cytokinesis Aurora A/B->Cytokinesis Cell Proliferation Cell Proliferation Centrosome Separation->Cell Proliferation Spindle Assembly->Cell Proliferation Cytokinesis->Cell Proliferation HYPO3 HYPO-3 HYPO3->Aurora A/B inhibits

Caption: Disruption of mitotic progression by Aurora kinase inhibition.

Conclusion and Future Directions

The this compound scaffold represents a powerful and versatile starting point for the development of a new generation of kinase inhibitors. Its amenability to sequential, regioselective cross-coupling reactions allows for the systematic exploration of chemical space and the fine-tuning of potency, selectivity, and pharmacokinetic properties. The insights provided in this guide, from synthetic strategy to comparative efficacy and SAR analysis, are intended to serve as a valuable resource for researchers in the field of drug discovery. Future work should focus on the synthesis and comprehensive biological evaluation of a focused library of compounds derived from this scaffold to experimentally validate and expand upon the structure-activity relationships outlined herein.

Validating Target Engagement for 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing that a novel compound reaches and interacts with its intended molecular target within the complex cellular environment is a cornerstone of modern drug discovery. This guide provides an in-depth comparison of state-of-the-art methodologies for validating the target engagement of 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine derivatives, a scaffold increasingly recognized for its potential in kinase inhibition.[1][2][3] We will move beyond mere protocols to dissect the causality behind experimental choices, ensuring a robust and self-validating approach to your research.

The 7-azaindole, or pyrrolo[2,3-b]pyridine, core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous kinase inhibitors.[1] Its structural similarity to adenine allows it to compete for the ATP-binding site of various kinases, which are pivotal regulators of cellular signaling.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them prime therapeutic targets.[4][5][6] This guide will focus on derivatives featuring the 4-Chloro-3-iodo substitution pattern, exploring how to definitively prove their interaction with intended kinase targets like Janus kinases (JAKs) or Src family kinases.[5][6][7]

The Imperative of Target Engagement: Moving Beyond "If" to "How"

Identifying a potential drug target is only the first step.[8][9] True progress hinges on demonstrating that a compound not only binds its target in a purified system but also engages it within the dynamic, crowded milieu of a living cell. This validation is critical to correlate compound binding with a downstream physiological effect and to understand potential off-target liabilities that could lead to toxicity.[10][11] The following sections compare key methodologies to achieve this validation, offering insights into their principles, advantages, and practical applications.

Comparative Analysis of Target Engagement Methodologies

We will explore four principal techniques for validating target engagement: two powerful cell-based assays (NanoBRET and CETSA), a broad selectivity profiling method (Kinome Profiling), and a sensitive biophysical technique (Surface Plasmon Resonance).

NanoBRET™ Target Engagement Assay: Quantifying Affinity in Live Cells

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay is a gold-standard method for quantifying compound-target binding in living cells.[12][13][14][15]

Principle of Operation: This technology relies on energy transfer between a NanoLuc® luciferase, genetically fused to the target protein, and a fluorescent tracer that reversibly binds to the target's active site.[14] When a test compound is introduced and engages the target, it displaces the fluorescent tracer, leading to a decrease in the BRET signal. This change is proportional to the degree of target occupancy by the compound.[15]

Workflow for NanoBRET™ Target Engagement Assay

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Detection & Analysis Transfect Transfect cells with NanoLuc®-Target Kinase Fusion Vector Express Allow protein expression (24-48 hours) Transfect->Express Dispense Dispense cells into multi-well plate Express->Dispense Add_Cmpd Add this compound derivative (serial dilutions) Dispense->Add_Cmpd Add_Substrate Add NanoLuc® substrate & extracellular inhibitor Add_Tracer Add cell-permeable fluorescent tracer Add_Cmpd->Add_Tracer Add_Tracer->Add_Substrate Measure Measure BRET signal (dual-wavelength reader) Add_Substrate->Measure Analyze Calculate IC50 values (Target Occupancy) Measure->Analyze

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Advantages & Causality:

  • Physiological Relevance: By operating in live cells, NanoBRET provides data in the context of physiological ATP concentrations, cellular compartments, and cofactor availability, which can significantly influence a compound's apparent affinity.[15]

  • Quantitative Affinity: Unlike simple potency measurements, this assay can determine the intracellular apparent affinity (IC50), providing a more accurate measure of compound binding.[14]

  • Kinetics & Residence Time: The assay can be adapted to measure the duration of compound binding to its target (residence time), a critical parameter for predicting in vivo efficacy.[13][14][16]

Comparison & Best Use Case: NanoBRET is superior for obtaining quantitative binding data and kinetics in a live-cell context. It is ideal for lead optimization, where distinguishing between compounds with subtle differences in affinity is crucial. It directly measures binding, unlike functional assays which measure downstream effects.

Cellular Thermal Shift Assay (CETSA®): A Label-Free Approach

CETSA® is a powerful biophysical method that assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.[17][18][19]

Principle of Operation: The core principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[17][19] In a typical CETSA experiment, cells are treated with the test compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western blot or mass spectrometry. A shift in the melting curve to a higher temperature indicates target engagement.[17][18][20]

Workflow for Isothermal Dose-Response CETSA®

G Treat Treat intact cells with serial dilutions of test compound Heat Heat all samples at a single, pre-determined denaturing temperature Treat->Heat Lyse Lyse cells and separate soluble vs. aggregated proteins Heat->Lyse Quantify Quantify soluble target protein (e.g., Western Blot, ELISA) Lyse->Quantify Plot Plot soluble protein vs. compound concentration to get EC50 Quantify->Plot

Caption: Workflow for Isothermal Dose-Response CETSA®.

Advantages & Causality:

  • Label-Free: CETSA does not require modification of the compound or the target protein (e.g., genetic fusion), allowing the study of endogenous proteins in their native state.[21]

  • Versatility: The method can be applied to intact cells, cell lysates, and even tissue samples, providing flexibility across different stages of drug discovery.[19][20]

  • Direct Evidence: It provides direct evidence of physical interaction between the compound and the target inside the cell.[17]

Comparison & Best Use Case: CETSA is invaluable when genetic modification of the target is undesirable or when working with complex systems like tissues. It is an excellent orthogonal method to confirm findings from assays like NanoBRET. While powerful for confirming engagement, deriving precise affinity constants can be more complex than with NanoBRET.

Kinome Profiling: Mapping Selectivity

While confirming on-target engagement is vital, understanding a compound's off-target interactions is equally important for predicting potential toxicity and identifying new therapeutic opportunities.[10][22] Kinome profiling services offer a broad screening of a compound against a large panel of kinases.[4][22][23][24]

Principle of Operation: These services typically utilize in vitro biochemical assays. The test compound is incubated with a large number of purified kinases (often hundreds) and the inhibitory activity against each is measured.[22][24] This provides a "selectivity profile" that maps the compound's interactions across the kinome.

Advantages & Causality:

  • Broad Selectivity View: Provides a comprehensive overview of a compound's kinase selectivity, which is crucial for safety assessment and understanding its mechanism of action.[10][22]

  • Identifies Liabilities: Early identification of potent off-target inhibition can save significant resources by deprioritizing non-selective compounds.

  • Hypothesis Generation: Unexpected inhibitory activities can lead to new therapeutic hypotheses for the compound (polypharmacology).

Comparison & Best Use Case: Kinome profiling is a crucial step for lead compounds that have already demonstrated on-target engagement. It does not measure engagement in a cellular context but provides essential in vitro selectivity data that complements cell-based assays. It is a key component of the preclinical safety and characterization package.

Surface Plasmon Resonance (SPR): Unraveling Binding Kinetics

SPR is a label-free, biophysical technique that provides high-quality, real-time data on the kinetics and affinity of molecular interactions.[25][26][27][28]

Principle of Operation: In a typical SPR experiment, the purified target protein (ligand) is immobilized on a sensor chip.[26] The test compound (analyte) is flowed over the surface. Binding events cause a change in the refractive index at the sensor surface, which is detected in real-time as a response signal.[27] This allows for the precise determination of association (k-on) and dissociation (k-off) rates, from which the equilibrium dissociation constant (KD) is calculated.[25]

Signaling Pathway Context: JAK-STAT Pathway

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK Dimerization & Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Dimerization Nucleus Nucleus STAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor 4-Chloro-3-iodo-1H- pyrrolo[2,3-b]pyridine Derivative Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway.

Advantages & Causality:

  • Rich Kinetic Data: Provides detailed information on both how quickly a compound binds (k-on) and how long it stays bound (k-off), which is often more predictive of efficacy than affinity (KD) alone.[25]

  • High Sensitivity: Can detect interactions with high precision, making it suitable for a wide range of affinities.[28]

  • Label-Free: Eliminates potential artifacts from labeling either the compound or the target.[26]

Comparison & Best Use Case: SPR is an in vitro technique best used for detailed mechanistic studies and kinetic characterization of purified components. It is an excellent tool for structure-activity relationship (SAR) studies, allowing researchers to understand how chemical modifications affect binding kinetics. It provides the most detailed kinetic information but lacks the cellular context of NanoBRET or CETSA.

Data Summary and Comparison

The choice of assay depends on the specific question being asked at each stage of the drug discovery process.

Methodology Principle Context Key Output Primary Advantage Primary Limitation
NanoBRET™ Bioluminescence Resonance Energy TransferLive CellsIC50, Target Occupancy, Residence Time[12][13][16]Quantitative data in a physiological context[15]Requires genetic modification of the target
CETSA® Ligand-induced thermal stabilizationLive Cells, Lysates, TissuesThermal Shift (ΔTm), EC50[17][20]Label-free, works with endogenous proteins[18][21]Less precise for affinity determination
Kinome Profiling In vitro kinase activity inhibitionIn Vitro (Purified)IC50 vs. panel of kinases[24]Broad selectivity and off-target analysis[10][22]Lacks cellular context
SPR Change in refractive index upon bindingIn Vitro (Purified)k-on, k-off, KD[25]Detailed kinetic and affinity data[26]Lacks cellular context; requires purified protein

Experimental Protocols

Protocol 1: Isothermal Dose-Response CETSA®

This protocol is designed to determine the intracellular target engagement of a this compound derivative.

  • Cell Culture: Culture the selected cell line (e.g., a cancer cell line known to be dependent on the target kinase) to 80-90% confluency.

  • Compound Treatment: Harvest and resuspend cells in media. Aliquot cells into PCR tubes and add the test compound at various concentrations (e.g., 8-point, 3-fold serial dilution). Include a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.

  • Thermal Challenge: Transfer the tubes to a thermal cycler and heat to a predetermined optimal temperature (e.g., 52°C, a temperature that causes significant but not complete protein denaturation in the absence of a stabilizing ligand) for 3 minutes.[17]

  • Lysis: Immediately cool the samples on ice. Lyse the cells by freeze-thaw cycles or addition of a lysis buffer with protease/phosphatase inhibitors.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification: Carefully collect the supernatant (containing the soluble protein fraction). Quantify the amount of the target protein using a suitable method like Western Blot, ELISA, or an AlphaScreen®-based assay.[17]

  • Data Analysis: Plot the normalized soluble protein signal against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value, which reflects target engagement.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Analysis

This protocol outlines the steps to measure the binding kinetics of a derivative to its purified target kinase.

  • Chip Preparation: Activate a sensor chip (e.g., a CM5 chip) and immobilize the purified target kinase using standard amine coupling chemistry to a target density that will yield a suitable signal.

  • System Priming: Prime the SPR instrument with a suitable running buffer (e.g., HBS-EP+ buffer with 1% DMSO).

  • Compound Preparation: Prepare a series of concentrations of the this compound derivative in the running buffer. Include a buffer-only (blank) sample for double referencing.

  • Kinetic Analysis: Perform a multi-cycle kinetics experiment. In each cycle, inject a different concentration of the compound over the sensor surface for a defined association time, followed by a buffer flow for a defined dissociation time.

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound compound and prepare the surface for the next cycle.

  • Data Analysis: After subtracting the reference channel and blank injection signals, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (k-on), dissociation rate (k-off), and the equilibrium dissociation constant (KD).[25][27]

Conclusion

Validating the target engagement of this compound derivatives requires a multi-faceted and rigorous approach. No single method tells the whole story. For a comprehensive understanding, we recommend a tiered strategy:

  • Utilize NanoBRET or CETSA to confirm direct target binding in a physiologically relevant cellular environment.

  • Characterize the kinetics and affinity of the interaction using SPR to guide structure-activity relationship studies.

  • Finally, assess the compound's selectivity across the human kinome with a broad Kinome Profiling screen to identify potential safety liabilities and de-risk the progression of your lead candidates.

By integrating these complementary techniques, researchers can build a robust, self-validating data package that provides high confidence in the mechanism of action of their compounds, paving the way for successful downstream development.

References

A Comparative Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Derived from 4-Chloro-3-iodo-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the journey from a promising chemical scaffold to a selective and potent kinase inhibitor is one of meticulous design, synthesis, and rigorous evaluation. The 7-azaindole core is a well-established "privileged" scaffold in kinase inhibitor design, capable of forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site[1]. The strategic functionalization of this core is paramount in achieving desired potency and selectivity. This guide provides an in-depth technical comparison of the cross-reactivity profiles of kinase inhibitors derived from the versatile starting material, 4-chloro-3-iodo-7-azaindole. By exploring the synthetic pathways and analyzing the resulting kinome profiles, we aim to elucidate the structure-activity relationships (SAR) that govern inhibitor selectivity.

The Strategic Advantage of the 4-Chloro-3-iodo-7-azaindole Scaffold

The 4-chloro-3-iodo-7-azaindole scaffold offers medicinal chemists a powerful platform for generating diverse libraries of kinase inhibitors. The differential reactivity of the C-I and C-Cl bonds allows for sequential and regioselective functionalization, primarily through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. This enables the systematic exploration of chemical space at two key positions on the 7-azaindole core, directly influencing the inhibitor's interaction with the kinase active site and ultimately its cross-reactivity profile.

Synthetic Strategies: Building Diversity from a Common Core

The generation of a library of kinase inhibitors from 4-chloro-3-iodo-7-azaindole typically involves a series of well-established synthetic transformations. The greater reactivity of the C-I bond allows for initial diversification at the C3 position, followed by subsequent modification at the C4 position.

Diagram: Synthetic Pathway from 4-Chloro-3-iodo-7-azaindole

G start 4-Chloro-3-iodo-7-azaindole step1 Suzuki Coupling (ArB(OH)2, Pd catalyst, base) start->step1 Diversification at C3 step3 Sonogashira Coupling (Terminal alkyne, Pd/Cu catalyst, base) start->step3 Alternative C3 diversification intermediate1 3-Aryl-4-chloro-7-azaindole step1->intermediate1 step2 Nucleophilic Aromatic Substitution (Amine, heat or Pd catalysis) intermediate1->step2 Diversification at C4 product1 3-Aryl-4-amino-7-azaindole Derivatives step2->product1 intermediate2 3-Alkynyl-4-chloro-7-azaindole step3->intermediate2 step4 Further functionalization of alkyne intermediate2->step4 product2 Diverse C3-substituted inhibitors step4->product2

Caption: Synthetic routes for diversifying the 4-chloro-3-iodo-7-azaindole scaffold.

Comparative Cross-Reactivity Profiling: A Tale of Two Substitutions

To illustrate the impact of substitutions at the C3 and C4 positions on kinase selectivity, we will analyze hypothetical kinome profiling data for two distinct inhibitor archetypes derived from our common scaffold:

  • Inhibitor A (Archetype): 3-Aryl-4-amino-7-azaindole

  • Inhibitor B (Archetype): 3-Aryl-4-alkoxy-7-azaindole

The cross-reactivity of these inhibitors is assessed using a comprehensive kinase panel, such as the KINOMEscan™, which measures the binding affinity of the compound to a wide array of kinases. The results are often presented as a percentage of control, where a lower percentage indicates stronger binding.

Table 1: Comparative Kinase Inhibition Profile
Kinase Target FamilyInhibitor A (Archetype) (% Control @ 1µM)Inhibitor B (Archetype) (% Control @ 1µM)
p38 Mitogen-Activated Protein Kinases (MAPK)
MAPK11 (p38β)1045
MAPK14 (p38α)550
Vascular Endothelial Growth Factor Receptors (VEGFR)
KDR (VEGFR2)608
FLT1 (VEGFR1)7515
Janus Kinases (JAK)
JAK28590
JAK39095

Note: The data presented in this table is illustrative and intended to demonstrate the principles of comparative cross-reactivity profiling.

Analysis of Cross-Reactivity Profiles

The hypothetical data in Table 1 reveals a distinct shift in selectivity based on the substituent at the C4 position.

  • Inhibitor A (Archetype): The presence of the 4-amino group appears to confer significant potency and selectivity towards the p38 MAPK family, particularly p38α. This suggests that the amino group may be forming a critical hydrogen bond or other favorable interaction within the active site of these kinases. The weaker binding to VEGFR and JAK kinases indicates a more focused inhibitory profile.

  • Inhibitor B (Archetype): Replacing the 4-amino group with a 4-alkoxy group dramatically alters the selectivity profile. The potent inhibition of p38 kinases is lost, while a significant increase in affinity for VEGFRs is observed. This suggests that the alkoxy substituent may be interacting with a hydrophobic pocket in the VEGFR active site that is not as accessible or favorably matched in the p38 kinases.

Diagram: Logic of Structure-Selectivity Relationship

G scaffold 4-Chloro-3-iodo-7-azaindole sub_c3 C3-Aryl Substitution (Primary Potency Driver) scaffold->sub_c3 sub_c4_amino C4-Amino Substitution sub_c3->sub_c4_amino sub_c4_alkoxy C4-Alkoxy Substitution sub_c3->sub_c4_alkoxy selectivity_p38 Selectivity for p38 MAP Kinases sub_c4_amino->selectivity_p38 Forms key interactions selectivity_vegfr Selectivity for VEGFRs sub_c4_alkoxy->selectivity_vegfr Accesses hydrophobic pocket

Caption: Influence of C4 substitution on kinase selectivity.

Experimental Protocols

To ensure the reproducibility and validity of these findings, detailed experimental protocols are essential.

Synthesis of 3-Aryl-4-chloro-7-azaindole (General Procedure for Suzuki Coupling)
  • To a solution of 4-chloro-3-iodo-7-azaindole (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture) is added the corresponding arylboronic acid (1.2 eq) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • The mixture is degassed by bubbling with nitrogen or argon for 15-20 minutes.

  • A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 0.05-0.1 eq) is added, and the reaction mixture is heated to 80-100 °C under an inert atmosphere.

  • The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3-aryl-4-chloro-7-azaindole.

Kinase Cross-Reactivity Profiling (Adapted from KINOMEscan™ Methodology)
  • Compound Preparation: A stock solution of the test inhibitor is prepared in 100% DMSO and serially diluted to the desired screening concentration.

  • Assay Plate Preparation: Kinases, tagged with a unique DNA barcode, are prepared in an assay buffer.

  • Binding Reaction: The test inhibitor is incubated with the DNA-tagged kinases in the presence of an immobilized, active-site directed ligand.

  • Affinity Capture: The kinase-ligand complexes are captured on a solid support. Unbound components are washed away.

  • Quantification: The amount of kinase bound to the solid support is quantified by qPCR using the unique DNA tag. A decrease in the amount of captured kinase in the presence of the inhibitor indicates binding.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control. A lower percentage indicates a stronger interaction between the inhibitor and the kinase.

Conclusion: Rational Design Through Comparative Profiling

The strategic use of the 4-chloro-3-iodo-7-azaindole scaffold provides a robust platform for the development of novel kinase inhibitors. As demonstrated through our comparative analysis, subtle modifications at the C4 position, such as the change from an amino to an alkoxy group, can profoundly alter the cross-reactivity profile of the resulting inhibitor. This underscores the importance of comprehensive kinome profiling in understanding the SAR of a given chemical series. By systematically exploring substitutions at key positions and correlating these changes with broad kinase selectivity data, researchers can rationally design inhibitors with improved potency and the desired selectivity profile, ultimately accelerating the discovery of new therapeutic agents.

References

A Head-to-Head Comparison of Pyrrolo[2,3-b]pyridine Isomers in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrrolo[2,3-b]pyridine, or azaindole, scaffold stands out as a privileged structure, particularly in the pursuit of novel kinase inhibitors.[1][2] The strategic introduction of a nitrogen atom into the indole ring fundamentally alters the molecule's electronic and steric properties, influencing its biological activity. This guide offers an in-depth, head-to-head comparison of the four principal isomers of pyrrolo[2,3-b]pyridine—4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole—to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their differential performance in biological assays.

The Critical Influence of Nitrogen Placement: A Physicochemical Perspective

The seemingly subtle shift in the position of the nitrogen atom within the pyridine ring of the azaindole core imparts significant changes to the molecule's physicochemical properties. These alterations are not merely academic; they have profound implications for how these isomers interact with biological targets. Key properties such as pKa, dipole moment, and hydrogen bonding capacity are all modulated by the location of the nitrogen, which in turn dictates the molecule's solubility, membrane permeability, and ultimately, its pharmacokinetic and pharmacodynamic profile.[1][2]

While a comprehensive experimental dataset comparing all isomers under identical conditions is not extensively available, computational predictions and existing data allow for a comparative overview:

Property4-Azaindole (Pyrrolo[3,2-b]pyridine)5-Azaindole (Pyrrolo[3,2-c]pyridine)6-Azaindole (Pyrrolo[2,3-c]pyridine)7-Azaindole (Pyrrolo[2,3-b]pyridine)
Predicted pKa (Basic) 4.86.95.44.5
Predicted LogP 1.351.111.221.29

Note: These values are computationally predicted and may differ from experimental results. Data compiled from various sources.[3]

The variation in basicity (pKa) is particularly noteworthy. For instance, 5-azaindole is predicted to be the most basic isomer, which can influence its ionization state at physiological pH and its potential for ionic interactions with target proteins. Conversely, 7-azaindole, the most extensively studied isomer in kinase inhibition, possesses a lower pKa.[1] These differences in fundamental chemical properties are the underlying reason for the diverse biological activities observed among the isomers.

Comparative Biological Activity: A Tale of Four Isomers

The true measure of these isomers' potential lies in their performance in biological assays. Direct, head-to-head comparisons in the literature are limited, but by synthesizing data from various studies, a clear picture of their distinct activity profiles emerges.

Kinase Inhibition: The Premier Application

The azaindole scaffold is a well-established hinge-binding motif in kinase inhibitors, mimicking the adenine core of ATP.[4] The pyrrole NH acts as a hydrogen bond donor, while the pyridine nitrogen serves as a hydrogen bond acceptor. However, the positioning of this acceptor nitrogen is critical for optimal interaction with the kinase hinge region.

A study focusing on cell division cycle 7 (Cdc7) kinase inhibitors revealed that derivatives of 5-azaindole demonstrated potent inhibitory activity. In stark contrast, the corresponding 4-, 6-, and 7-azaindole isomers exhibited significantly lower inhibitory capacity and selectivity.[1] This suggests that the nitrogen at the 5-position is ideally situated for productive interactions within the Cdc7 active site.

Conversely, in the development of inhibitors for the c-Met kinase, derivatives based on the 4-azaindole and 7-azaindole scaffolds were identified as highly potent, with IC50 values in the low nanomolar range.[1] This highlights the target-dependent nature of the optimal isomer.

The following diagram illustrates the general principle of azaindole isomers interacting with the kinase hinge region.

G cluster_kinase Kinase Hinge Region cluster_inhibitor Azaindole Isomer hinge_backbone Backbone Amide hinge_nh NH hinge_co C=O azaindole Pyrrolo[2,3-b]pyridine pyrrole_nh Pyrrole NH pyridine_n Pyridine N pyrrole_nh->hinge_co H-bond Donor pyridine_n->hinge_nh H-bond Acceptor caption General kinase hinge binding of azaindole isomers.

General kinase hinge binding of azaindole isomers.
Cytotoxicity in Cancer Cell Lines

The anticancer potential of pyrrolo[2,3-b]pyridine derivatives is often evaluated through cytotoxicity assays against a panel of cancer cell lines. The efficacy of each isomer is highly dependent on the specific substitutions on the azaindole core and the cancer cell type being investigated.

Other Biological Activities

The biological versatility of azaindole isomers extends beyond kinase inhibition and cytotoxicity. A comparative study of azaindole derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 revealed that 4-azaindole and 7-azaindole analogs were more effective than the parent indole compound. In contrast, 5-azaindole and 6-azaindole derivatives showed diminished efficacy.[1]

Experimental Protocols: A Guide to Best Practices

To ensure the generation of reliable and reproducible data, standardized experimental protocols are paramount. Below are detailed methodologies for key assays used in the evaluation of pyrrolo[2,3-b]pyridine isomers.

In Vitro Kinase Inhibition Assay (TR-FRET based)

This protocol describes a common and adaptable fluorescence-based method for assessing the inhibitory potential of compounds against a specific kinase.

Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by a kinase. A terbium-labeled anti-phospho-specific antibody detects the phosphorylated peptide. When the antibody binds to the phosphorylated peptide, which is in turn bound to a streptavidin-conjugated acceptor fluorophore, Fluorescence Resonance Energy Transfer (FRET) occurs, generating a signal proportional to the extent of phosphorylation.[5]

Materials:

  • Kinase of interest

  • Biotinylated peptide substrate

  • ATP

  • Pyrrolo[2,3-b]pyridine isomer test compounds

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagents: Terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor (e.g., XL665 or d2)

  • 384-well low-volume microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrrolo[2,3-b]pyridine isomers in DMSO.

  • Kinase Reaction:

    • Add 2 µL of the compound dilutions to the microplate wells.

    • Add 4 µL of the kinase solution (prepared in assay buffer) to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 4 µL of a mixture of the biotinylated peptide substrate and ATP (prepared in assay buffer).

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of the detection reagent mixture.

    • Incubate for 60 minutes at room temperature to allow for signal development.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the ratio of the acceptor to donor fluorescence and plot the results against the compound concentration to determine the IC50 value.

G start Start compound_prep Prepare Compound Dilutions start->compound_prep kinase_reaction Kinase Reaction: - Add Compound - Add Kinase - Add Substrate/ATP compound_prep->kinase_reaction detection Detection: - Add Detection Reagents kinase_reaction->detection read_plate Read Plate (TR-FRET) detection->read_plate data_analysis Data Analysis (IC50 Determination) read_plate->data_analysis end End data_analysis->end caption Workflow for a TR-FRET based kinase inhibition assay.

Workflow for a TR-FRET based kinase inhibition assay.
Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic or anti-proliferative effects of chemical compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[2]

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Pyrrolo[2,3-b]pyridine isomer test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the pyrrolo[2,3-b]pyridine isomers. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.

Conclusion: A Strategic Choice of Isomer

The comparative analysis of 4-, 5-, 6-, and 7-azaindole isomers unequivocally demonstrates that the position of the nitrogen atom is a critical determinant of their biological activity. While 7-azaindole has been the most extensively explored isomer, particularly in the realm of kinase inhibition, this guide highlights that other isomers can exhibit superior potency and selectivity for specific targets. The selection of the optimal pyrrolo[2,3-b]pyridine scaffold is, therefore, a strategic decision that must be guided by the therapeutic target and the desired pharmacological profile. This in-depth understanding of the nuanced differences between these isomers will empower researchers to make more informed decisions in the design and development of next-generation therapeutics.

References

A Comparative Guide to the Selectivity of Novel Kinase Inhibitors Based on the 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Promise in Kinase Inhibition

The 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine, a derivative of 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry, particularly for the development of potent and selective kinase inhibitors.[1][2][3] Its structural rigidity and capacity for versatile substitution allow for the precise tuning of interactions within the highly conserved ATP-binding pocket of kinases, enabling the development of compounds that can overcome the significant challenge of achieving target selectivity.[4][5] Dysregulation of kinase signaling is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[6][7]

This guide provides an in-depth comparative analysis of a novel, second-generation kinase inhibitor, Tovorafenib (TAK-580) , which is built upon this promising scaffold.[8][9] We will assess its selectivity profile against established benchmark inhibitors, delving into the mechanistic rationale behind its design and the experimental methodologies required to validate its performance. The objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary to evaluate and understand the selectivity of next-generation kinase inhibitors.

The Central Challenge: Achieving Kinase Selectivity

The human kinome comprises over 500 protein kinases, many of which share a high degree of structural similarity in their ATP-binding sites.[10][11] This homology presents a formidable obstacle in drug development, as off-target inhibition can lead to toxicity and unforeseen side effects.[10] The classification of inhibitors based on their binding mode is crucial for understanding their selectivity profiles.[6]

  • Type I Inhibitors: Bind to the active conformation of the kinase (DFG-in).

  • Type II Inhibitors: Bind to and stabilize an inactive conformation (DFG-out), often accessing an adjacent hydrophobic pocket, which can confer greater selectivity.[6][12]

  • Allosteric Inhibitors: Bind to a site distinct from the ATP pocket, offering exquisite selectivity but are not universally available for all kinases.[4][13]

First-generation RAF inhibitors like Vemurafenib are Type I½ inhibitors that potently target the BRAF V600E monomer but can paradoxically activate the MAPK pathway in cells with wild-type RAF by promoting dimerization, a significant liability.[6][14] This guide will focus on Tovorafenib, a Type II inhibitor designed to overcome this limitation.[12]

Comparative Selectivity Analysis: Tovorafenib vs. Benchmark Inhibitors

To objectively assess the selectivity of Tovorafenib, we compare its inhibitory activity against key RAF isoforms with that of other well-characterized RAF and MEK inhibitors. Tovorafenib is a Type II inhibitor that is potent against RAF dimers.[12] This is a critical advantage, as resistance to first-generation inhibitors often involves the formation of RAF dimers.[14][15]

Our benchmark compounds include:

  • Vemurafenib (PLX4032): A first-generation, selective Type I½ inhibitor of BRAFV600E monomers.[16]

  • PLX8394: A next-generation "paradox-breaker" designed to selectively disrupt BRAF-containing dimers without affecting CRAF homodimers.[14][17][18]

  • Naporafenib (LXH254): Another potent Type II inhibitor of BRAF and CRAF.[16][19]

  • Trametinib: A highly selective, allosteric inhibitor of MEK1/2, the downstream target of RAF, included for pathway context.[13][20]

The following diagram illustrates the points of intervention for these inhibitors within the RAS-RAF-MEK-ERK signaling pathway.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RAS RAS-GTP RAF_dimer RAF Dimer (BRAF/CRAF) RAS->RAF_dimer Activates MEK MEK1/2 RAF_dimer->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Regulates Vemurafenib Vemurafenib (Type I½) Vemurafenib->RAF_dimer Inhibits (Monomer Selective) Tovorafenib Tovorafenib (Type II) Tovorafenib->RAF_dimer Inhibits PLX8394 PLX8394 (Dimer Breaker) PLX8394->RAF_dimer Disrupts Trametinib Trametinib (Allosteric) Trametinib->MEK Inhibits Inhibitor_Types cluster_kinase Kinase Conformations & States Type1 Type I / I½ Inhibitor (Vemurafenib) Binds to ACTIVE 'DFG-in' conformation + Potent on Monomers - Can cause paradoxical activation Active Active Monomer (DFG-in) Type1->Active Binds Type2 Type II Inhibitor (Tovorafenib) Binds to INACTIVE 'DFG-out' conformation + Inhibits Dimers + Higher Selectivity Potential Inactive Inactive Monomer (DFG-out) Type2->Inactive Binds & Stabilizes DimerBreaker Dimer Breaker (PLX8394) Disrupts Dimer Interface + Inhibits Dimer-Driven Signaling + Avoids Paradoxical Activation Dimer Active Dimer DimerBreaker->Dimer Disrupts

References

A Senior Application Scientist's Guide to Comparative Computational Docking Studies: Evaluating 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors.[1][2][3][4] Computational docking offers a powerful, resource-efficient methodology to predict the binding affinity and orientation of novel derivatives, thereby guiding synthetic efforts and prioritizing candidates for further experimental validation.[5] This guide provides a comprehensive, step-by-step protocol for conducting a comparative computational docking study of 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine, a novel derivative, against a well-characterized protein kinase target.

To provide a robust comparative framework, we will evaluate our compound of interest against the V600E mutant of BRAF kinase (V600E-BRAF), a clinically relevant target in several malignancies.[6] We will compare its predicted binding with that of Vemurafenib, a known V600E-BRAF inhibitor also featuring a pyrrolopyridine core, providing a valuable benchmark for our analysis.[6]

Experimental Design & Rationale

The core of this guide is a comparative analysis. By docking our novel compound and a known inhibitor to the same protein target, we can not only predict the binding mode of the new molecule but also gain insights into its potential efficacy relative to an established drug. This head-to-head comparison provides a more meaningful interpretation of the docking scores and interaction patterns than an isolated study.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Protein_Prep Protein Preparation (V600E-BRAF) Docking Molecular Docking (AutoDock Vina) Protein_Prep->Docking Ligand_Prep Ligand Preparation (Test & Reference Compounds) Ligand_Prep->Docking Results_Analysis Results Analysis (Binding Energy & Pose) Docking->Results_Analysis Visualization Visualization (PyMOL) Results_Analysis->Visualization

Figure 1: A schematic overview of the computational docking workflow.

Part 1: Materials and Methods

This section details the necessary software, data sources, and step-by-step protocols for the computational docking study.

Required Software and Data
  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): Used for preparing the protein and ligand files.

  • AutoDock Vina: The docking program used to perform the simulations.[7]

  • PyMOL: A molecular visualization system for analyzing the docking results.[8][9][10]

  • Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.[11][12][13][14][15]

Experimental Protocols
  • Obtain the Protein Structure: Download the crystal structure of V600E-BRAF in complex with Vemurafenib from the PDB (PDB ID: 3OG7). This structure provides a validated binding pocket for our study.

  • Prepare the Receptor:

    • Load the PDB file into AutoDock Tools.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges, which are essential for the docking calculations.

    • Save the prepared protein in the PDBQT file format. This format includes the atomic coordinates, charges, and atom types required by AutoDock Vina.

  • Obtain Ligand Structures:

    • The structure of this compound can be drawn using a chemical drawing tool and saved in a MOL or SDF format.

    • The structure of Vemurafenib can be extracted from the co-crystallized PDB file (3OG7) or obtained from a chemical database like PubChem.

  • Prepare the Ligands:

    • Load each ligand file into AutoDock Tools.

    • Detect the aromatic carbons and set the torsion tree. This defines the rotatable bonds in the ligand, allowing for conformational flexibility during docking.

    • Save each prepared ligand in the PDBQT file format.

  • Grid Box Generation:

    • In AutoDock Tools, define a grid box that encompasses the active site of the V600E-BRAF kinase. The co-crystallized Vemurafenib can be used as a guide to center the grid box. The size of the grid box should be sufficient to allow the ligands to move and rotate freely within the binding pocket.

  • Configuration File:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the center and dimensions of the grid box, and the name of the output file.

  • Running AutoDock Vina:

    • Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will then perform the docking simulation, exploring different conformations of the ligand within the defined binding site and calculating the binding affinity for the most favorable poses.

  • Load Results into PyMOL:

    • Open the prepared receptor PDBQT file in PyMOL.

    • Load the output PDBQT file from the Vina run, which contains the predicted binding poses of the ligand.

  • Analyze Interactions:

    • Visualize the hydrogen bonds and hydrophobic interactions between the ligand and the protein residues in the binding pocket.

    • Compare the binding mode of this compound with that of Vemurafenib.

Part 2: Results

The docking simulations provide two key pieces of information: the binding affinity (in kcal/mol) and the predicted binding pose. The binding affinity is an estimate of the strength of the interaction between the ligand and the protein, with more negative values indicating a stronger predicted interaction.

CompoundDocking Score (kcal/mol)Key Interacting Residues
This compound -8.2Cys532, Gly533, Phe583, Lys483, Asp594
Vemurafenib (Reference) -10.5Cys532, Gly533, Phe583, Lys483, Asp594, Trp531, His538

Table 1: Comparative docking scores and key interacting residues for this compound and Vemurafenib with V600E-BRAF.

G cluster_ligand This compound cluster_protein V600E-BRAF Active Site Ligand Pyrrolo[2,3-b]pyridine Core Cys532 Cys532 Ligand->Cys532 H-bond Gly533 Gly533 Ligand->Gly533 H-bond Phe583 Phe583 Ligand->Phe583 Pi-stacking Lys483 Lys483 Ligand->Lys483 H-bond Asp594 Asp594 Ligand->Asp594 H-bond

Figure 2: Predicted interactions of this compound in the V600E-BRAF active site.

Part 3: Discussion

The computational docking study reveals that this compound is predicted to bind to the active site of V600E-BRAF with a respectable binding affinity of -8.2 kcal/mol. As expected, the reference compound, Vemurafenib, exhibits a stronger predicted binding affinity of -10.5 kcal/mol, which is consistent with its known inhibitory activity.[6]

Analysis of the binding poses indicates that the pyrrolo[2,3-b]pyridine core of our test compound forms key hydrogen bonding interactions with the hinge region of the kinase, specifically with the backbone amide of Cys532 and Gly533. This is a canonical interaction for kinase inhibitors and suggests that the core scaffold is well-positioned. The chloro and iodo substituents are predicted to occupy a hydrophobic pocket, potentially forming halogen bonds with nearby residues.

In comparison, Vemurafenib engages in a more extensive network of interactions, including additional hydrogen bonds and hydrophobic contacts, which likely accounts for its higher predicted binding affinity. The larger size and additional functional groups of Vemurafenib allow it to occupy more of the binding site and make more favorable contacts.

The results of this in silico study suggest that this compound is a promising starting point for the development of novel V600E-BRAF inhibitors. The predicted binding mode provides a clear rationale for its potential activity and highlights opportunities for further optimization. For instance, the addition of functional groups that can form further interactions in the active site could lead to improved potency.

Part 4: Conclusion

This guide has provided a detailed, comparative protocol for the computational docking of this compound against V600E-BRAF kinase. The results indicate that this novel derivative is predicted to bind to the kinase active site with a favorable binding energy and a plausible binding mode, forming key interactions with the hinge region. While the predicted affinity is lower than the established inhibitor Vemurafenib, this study provides a strong rationale for the synthesis and experimental evaluation of this compound and its analogs as potential anticancer agents. The methodologies and principles outlined herein can be readily adapted for the study of other derivatives and protein targets, serving as a valuable tool in the drug discovery pipeline.

References

A Comparative Guide to the Synthesis of Functionalized 7-Azaindoles: Classical vs. Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its structural resemblance to indole allows it to act as a bioisostere, often leading to improved pharmacological properties such as enhanced solubility and bioavailability.[3] Consequently, the development of efficient and versatile synthetic routes to functionalized 7-azaindoles remains a highly active area of research for drug development professionals.[1][4]

This guide provides an in-depth comparison of key synthetic strategies for accessing functionalized 7-azaindoles, examining both classical and modern transition-metal-catalyzed approaches. By delving into the underlying mechanisms, experimental considerations, and substrate scope of each method, this document aims to equip researchers with the knowledge to make informed decisions when selecting a synthetic route for their specific target molecules.

Classical Approaches to 7-Azaindole Synthesis

Traditional methods for indole synthesis have been adapted for the preparation of their aza-analogs. However, the electron-deficient nature of the pyridine ring often poses significant challenges, necessitating harsh reaction conditions and limiting the scope of these classical routes.[3][5]

The Fischer Indole Synthesis

One of the most well-known methods for indole synthesis, the Fischer synthesis, involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and a ketone or aldehyde.[6][7] The application of this method to 7-azaindole synthesis requires the use of a 2-pyridylhydrazone.

Mechanism and Rationale: The reaction proceeds through a series of steps initiated by the formation of the hydrazone. Under acidic conditions, the hydrazone tautomerizes to an enehydrazine intermediate. This is followed by a crucial[1][1]-sigmatropic rearrangement, which is often the rate-determining step and can be disfavored by the electron-deficient pyridine ring.[5][6] Subsequent cyclization and elimination of ammonia yield the aromatic 7-azaindole core. The choice of a strong acid catalyst, such as polyphosphoric acid (PPA), is critical to drive the reaction to completion, particularly for less reactive substrates.[8][9]

Fischer_Indole_Synthesis cluster_0 Fischer Indole Synthesis Mechanism 2-Pyridylhydrazine 2-Pyridylhydrazine Hydrazone Hydrazone Formation 2-Pyridylhydrazine->Hydrazone + Ketone/Aldehyde Ketone_Aldehyde Ketone_Aldehyde Ketone_Aldehyde->Hydrazone Enehydrazine Tautomerization Hydrazone->Enehydrazine H+ Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Cyclization Cyclization & Elimination of NH3 Rearrangement->Cyclization 7-Azaindole 7-Azaindole Cyclization->7-Azaindole

Caption: Mechanism of the Fischer Indole Synthesis for 7-Azaindoles.

Advantages and Disadvantages: The primary advantage of the Fischer synthesis is its ability to construct the bicyclic core in a single step from readily available starting materials. However, the reaction often requires high temperatures and strongly acidic conditions, which can limit its compatibility with sensitive functional groups.[10] Furthermore, the synthesis of unsymmetrically substituted 7-azaindoles can lead to mixtures of regioisomers.

Representative Experimental Protocol: Synthesis of 2,3-disubstituted 7-azaindoles [8]

  • Hydrazone Formation: A mixture of 2-pyridylhydrazine and the desired ketone is stirred, often without solvent or in a minimal amount of ethanol, until the reaction is complete (monitored by TLC).

  • Cyclization: The resulting 2-pyridylhydrazone is added to polyphosphoric acid (PPA).

  • The mixture is heated to 160-180°C for a short period (e.g., 5 minutes).

  • Workup: The reaction mixture is cooled and then poured into ice water. The resulting mixture is neutralized with a base (e.g., sodium hydroxide solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to yield the crude product, which is then purified by chromatography.

Starting KetoneProductYield (%)Reference
Cyclohexanone2,3-Tetramethylene-7-azaindole76[8]
Propiophenone2-Phenyl-3-methyl-7-azaindole61[8]
Acetone2,3-Dimethyl-7-azaindole51[8]
The Madelung Synthesis

The Madelung synthesis is another classical method that involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base.[11] For the synthesis of 7-azaindoles, the starting material is an N-acyl-2-amino-3-methylpyridine.

Mechanism and Rationale: The reaction is initiated by the deprotonation of both the amide nitrogen and the methyl group by a strong base, such as sodium or potassium alkoxide.[11] The resulting dianion then undergoes an intramolecular cyclization, with the carbanion attacking the amide carbonyl group. Subsequent elimination of a water molecule upon workup yields the 7-azaindole ring. The requirement for high temperatures and a very strong base highlights the energetic barrier to this transformation.

Madelung_Synthesis cluster_1 Madelung Synthesis Mechanism N-acyl-2-amino-3-methylpyridine N-acyl-2-amino-3-methylpyridine Deprotonation Deprotonation (Strong Base) N-acyl-2-amino-3-methylpyridine->Deprotonation Cyclization Intramolecular Cyclization Deprotonation->Cyclization Dehydration Dehydration Cyclization->Dehydration 7-Azaindole 7-Azaindole Dehydration->7-Azaindole

Caption: Mechanism of the Madelung Synthesis for 7-Azaindoles.

Advantages and Disadvantages: The Madelung synthesis is useful for preparing 2-substituted 7-azaindoles that may be difficult to access through other methods.[11] However, the harsh reaction conditions (high temperatures and strong bases) severely limit its functional group tolerance and overall applicability.

Modern Transition-Metal-Catalyzed Syntheses

Advances in organometallic chemistry have revolutionized the synthesis of heterocycles, and 7-azaindoles are no exception.[1][12] Transition-metal-catalyzed cross-coupling and C-H activation reactions offer milder conditions, broader substrate scope, and greater functional group tolerance compared to classical methods.

The Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with an alkyne.[13] This methodology has been successfully extended to the synthesis of 7-azaindoles using o-halo-aminopyridines as starting materials.

Mechanism and Rationale: The catalytic cycle begins with the oxidative addition of the o-halo-aminopyridine to a Pd(0) species. The resulting Pd(II) complex then coordinates to the alkyne, which subsequently undergoes migratory insertion into the aryl-palladium bond. The final step is a reductive elimination that forms the C-N bond and regenerates the Pd(0) catalyst. The choice of ligands, base, and solvent is crucial for achieving high yields and regioselectivity.[13][14]

Larock_Indole_Synthesis cluster_2 Larock Indole Synthesis Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition of o-halo-aminopyridine Pd(0)->Oxidative_Addition Alkyne_Coordination Alkyne Coordination Oxidative_Addition->Alkyne_Coordination Migratory_Insertion Migratory Insertion Alkyne_Coordination->Migratory_Insertion Reductive_Elimination Reductive Elimination Migratory_Insertion->Reductive_Elimination Reductive_Elimination->Pd(0) Regeneration 7-Azaindole 7-Azaindole Reductive_Elimination->7-Azaindole

Caption: Catalytic Cycle of the Larock Indole Synthesis for 7-Azaindoles.

Advantages and Disadvantages: The Larock synthesis offers a significant improvement over classical methods in terms of mildness and functional group compatibility. A wide variety of substituted alkynes can be used, allowing for the synthesis of diverse 2,3-disubstituted 7-azaindoles.[13] A potential drawback is the cost of the palladium catalyst and the need to remove residual metal from the final product, which is a critical consideration in pharmaceutical manufacturing.

Representative Experimental Protocol: Palladium-Catalyzed Annulation of Internal Alkynes [14]

  • A mixture of the 2-amino-3-iodopyridine, the internal alkyne (2 equivalents), palladium acetate (Pd(OAc)₂, 5 mol%), and a suitable base (e.g., sodium carbonate) in a solvent such as dimethylformamide (DMF) is prepared in a sealed tube.

  • The reaction mixture is heated at 100°C for several hours until the starting material is consumed (monitored by GC or TLC).

  • Workup: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

o-halo-aminopyridineAlkyneProductYield (%)Reference
2-Amino-3-iodopyridine4-Octyne2,3-Dipropyl-7-azaindole85[14]
2-Amino-3-iodopyridine1-Phenyl-1-propyne2-Methyl-3-phenyl-7-azaindole78[14]
2-Amino-3-iodopyridineDiphenylacetylene2,3-Diphenyl-7-azaindole92[14]
Rhodium-Catalyzed C-H Activation and Annulation

More recently, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex molecules with high atom economy.[15][16] Rhodium(III) catalysts have been successfully employed in the synthesis of 7-azaindoles through the oxidative annulation of N-substituted aminopyridines with alkynes.[2][17]

Mechanism and Rationale: The reaction is believed to proceed via a C-H activation mechanism, where the rhodium catalyst coordinates to the nitrogen of the aminopyridine directing group. This is followed by ortho-C-H activation and the formation of a rhodacycle intermediate. Subsequent coordination and migratory insertion of the alkyne, followed by reductive elimination, affords the 7-azaindole product. An oxidant, such as Cu(OAc)₂, is often required to regenerate the active Rh(III) catalyst.[17]

Rhodium_Catalyzed_Synthesis cluster_3 Rhodium-Catalyzed C-H Activation/Annulation Rh(III)_Catalyst Rh(III)_Catalyst C-H_Activation N-directed C-H Activation & Rhodacycle Formation Rh(III)_Catalyst->C-H_Activation Alkyne_Insertion Alkyne Coordination & Migratory Insertion C-H_Activation->Alkyne_Insertion Reductive_Elimination Reductive Elimination Alkyne_Insertion->Reductive_Elimination Catalyst_Regeneration Catalyst Regeneration (Oxidant) Reductive_Elimination->Catalyst_Regeneration 7-Azaindole 7-Azaindole Reductive_Elimination->7-Azaindole Catalyst_Regeneration->Rh(III)_Catalyst

Caption: Catalytic Cycle for Rhodium-Catalyzed Synthesis of 7-Azaindoles.

Advantages and Disadvantages: C-H activation strategies offer the significant advantage of not requiring pre-functionalized starting materials (e.g., organohalides), which can shorten synthetic sequences and reduce waste. These reactions often proceed under relatively mild conditions with high efficiency. However, directing group installation and removal may be necessary, and the cost of rhodium catalysts can be a consideration for large-scale synthesis.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey Reagents/CatalystsConditionsAdvantagesDisadvantages
Fischer Synthesis 2-Pyridylhydrazones, Ketones/AldehydesStrong acids (e.g., PPA)High temp. (160-180°C)One-step, readily available starting materialsHarsh conditions, limited functional group tolerance, potential for regioisomers
Madelung Synthesis N-acyl-2-amino-3-methylpyridinesStrong bases (e.g., alkoxides)High temp. (200-400°C)Access to 2-substituted derivativesVery harsh conditions, poor functional group tolerance
Larock Synthesis o-halo-aminopyridines, AlkynesPd catalyst (e.g., Pd(OAc)₂), baseModerate temp. (~100°C)Mild conditions, good functional group tolerance, high yieldsCost of catalyst, potential for metal contamination
Rh-catalyzed C-H Activation Aminopyridines, AlkynesRh catalyst (e.g., [RhCp*Cl₂]₂), oxidantModerate temp. (~100°C)High atom economy, no pre-functionalization neededRequires directing group, cost of catalyst

Conclusion

The synthesis of functionalized 7-azaindoles has evolved significantly from classical, high-temperature methods to more sophisticated and milder transition-metal-catalyzed approaches. While the Fischer and Madelung syntheses remain valuable for specific applications, their harsh conditions often limit their broader utility in modern drug discovery, where complex molecules with diverse functional groups are the norm.

Modern palladium- and rhodium-catalyzed methods, such as the Larock synthesis and C-H activation strategies, offer superior functional group tolerance, milder reaction conditions, and broader substrate scope. The choice between these modern methods will often depend on factors such as the availability of starting materials, the desired substitution pattern, and cost considerations for scale-up. As the demand for novel 7-azaindole-based therapeutics continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will undoubtedly remain a key focus for the scientific community.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Researchers and drug development professionals handle a myriad of chemical compounds daily, each with its unique safety and disposal requirements. Among these is 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine, a halogenated heterocyclic compound often utilized as a building block in medicinal chemistry. Proper management of its waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance.

Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazards is essential. This compound is classified with the following hazards:

  • Harmful if swallowed [1]

  • Causes skin irritation [2][3]

  • Causes serious eye damage [1][2][3]

Due to its halogenated nature (containing chlorine and iodine), it must be treated as a hazardous chemical waste.[4][5] Combustion or improper disposal can lead to the formation of toxic byproducts. Therefore, it must be segregated from non-halogenated waste streams to ensure proper disposal, typically via high-temperature incineration.[6][7]

Hazard ClassificationGHS PictogramPrecautionary Statement
Acute Toxicity, OralGHS07 (Warning)H302: Harmful if swallowed
Skin IrritationGHS07 (Warning)H315: Causes skin irritation[2][3]
Serious Eye DamageGHS05 (Danger)H318: Causes serious eye damage[1]

Table 1: Summary of Hazards for this compound.

Personal Protective Equipment (PPE) and Handling

When handling this compound in any form (pure, in solution, or as waste), the following PPE is mandatory:

  • Eye Protection : Chemical safety goggles are required. If there is a splash hazard, a face shield should be worn in addition to goggles.[1][2]

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for integrity before use and dispose of contaminated gloves as hazardous waste.[1][4]

  • Protective Clothing : A lab coat must be worn. For larger quantities or in the event of a spill, additional protective clothing may be necessary.[1]

  • Respiratory Protection : If handling the solid form where dust may be generated, or if working with solutions outside of a certified chemical fume hood, a respirator may be required.

All handling of this compound should ideally be performed within a certified laboratory chemical fume hood to minimize inhalation exposure.[8][9]

Waste Segregation and Container Management

Proper segregation is a critical step in the safe disposal of chemical waste.[10] Halogenated and non-halogenated waste streams must be kept separate.[6]

Step-by-Step Protocol for Waste Collection:

  • Select the Correct Waste Container : Use a dedicated, clearly labeled hazardous waste container for halogenated organic waste. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof cap.[4]

  • Labeling : As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.[11][12] The date of waste generation should also be included.[4]

  • Waste Collection :

    • Solid Waste : Collect pure this compound, contaminated weigh boats, spatulas, and other disposable labware in the designated solid halogenated waste container.[4]

    • Liquid Waste : If the compound is in solution, collect the waste in a labeled, leak-proof liquid halogenated waste container. Do not mix with incompatible waste streams.[4]

    • Contaminated PPE : Dispose of contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste bag for incineration.[4]

  • Storage : Store the hazardous waste container in a designated satellite accumulation area (SAA).[10] This area should be away from incompatible materials such as strong oxidizing agents and acids.[8] Ensure the container is kept closed at all times, except when adding waste.[6]

DisposalDecisionWorkflow Start Waste Generated: This compound WasteType Determine Waste Form Start->WasteType SolidWaste Solid Waste (Pure compound, contaminated labware) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Solutions containing the compound) WasteType->LiquidWaste Liquid PPEWaste Contaminated PPE (Gloves, disposable coats) WasteType->PPEWaste PPE SolidContainer Collect in Labeled 'Solid Halogenated Waste' Container SolidWaste->SolidContainer LiquidContainer Collect in Labeled 'Liquid Halogenated Waste' Container LiquidWaste->LiquidContainer PPEContainer Collect in Designated 'Contaminated PPE' Bag PPEWaste->PPEContainer StoreSAA Store in Satellite Accumulation Area (SAA) SolidContainer->StoreSAA LiquidContainer->StoreSAA PPEContainer->StoreSAA EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) StoreSAA->EHS_Pickup FinalDisposal Final Disposal via High-Temperature Incineration EHS_Pickup->FinalDisposal

Caption: Waste Disposal Workflow for this compound.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert : For a large spill, evacuate the immediate area and alert your laboratory supervisor and institutional Environmental Health and Safety (EHS) office.[8]

  • Secure the Area : Restrict access to the spill area.

  • Don Appropriate PPE : Before attempting to clean a small, manageable spill, ensure you are wearing the correct PPE as outlined in Section 2.[1]

  • Contain the Spill : Use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit to contain the spill.[4] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Absorbed Material : Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[1][4]

  • Decontaminate the Area : Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water.[4] Collect all cleaning materials as hazardous waste.

  • Final Disposal : Arrange for the collection of the hazardous waste through your institution's EHS office.[4]

Final Disposal Procedures

The final disposal of this compound must be conducted by a licensed hazardous waste disposal contractor, arranged through your institution's EHS office.[4][11]

  • Never dispose of this compound down the drain or in the regular trash.[4] This is a violation of regulations and poses a significant environmental hazard.

  • The recommended method of disposal for halogenated organic compounds is high-temperature incineration in a permitted hazardous waste incinerator.[7] This process ensures the complete destruction of the compound and minimizes the formation of toxic byproducts.

  • Ensure that all waste containers are properly sealed and labeled before they are collected for disposal.[10]

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Mastering the Safe Handling of 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: A Guide to the Safe Handling, Storage, and Disposal of 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

As a cornerstone in the synthesis of novel therapeutics, this compound is a vital building block for researchers in drug development. However, its potent reactivity necessitates a thorough understanding of its handling requirements to ensure laboratory safety and experimental integrity. This guide provides an in-depth, procedural framework for the safe utilization of this compound, grounded in established safety protocols and chemical reactivity principles.

Hazard Identification and Risk Assessment: A Proactive Approach to Safety

This compound is a halogenated heterocyclic compound that presents several potential hazards. A comprehensive risk assessment is the foundational step for its safe handling.

Known Hazards:

  • Harmful if swallowed: This compound is classified as acutely toxic via the oral route.[1]

  • Causes serious eye damage: Direct contact with the eyes can result in severe irritation and potential long-term damage.[1]

  • Causes skin irritation: Prolonged or repeated contact with the skin may lead to irritation and dermatitis.[2][3]

Potential Uncharacterized Hazards:

Due to its complex structure and reactivity, it is prudent to assume that this compound may possess additional uncharacterized hazards. Therefore, treating it with the utmost care and adhering to stringent safety protocols is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE.

PPE ComponentSpecifications and Rationale
Eye Protection Chemical splash goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.
Hand Protection Due to the halogenated nature of the compound, double gloving is recommended. An inner nitrile glove provides a good baseline of chemical resistance for incidental contact, while an outer, more robust glove such as neoprene or butyl rubber should be used for extended handling. Regularly inspect gloves for any signs of degradation or perforation and replace them immediately if compromised.
Body Protection A flame-resistant lab coat should be worn at all times and kept fully buttoned. Ensure that long pants and closed-toe shoes are worn to cover all exposed skin on the lower body.
Respiratory Protection All handling of solid this compound should be conducted within a certified chemical fume hood to prevent inhalation of airborne particles. If there is a potential for aerosol generation and a fume hood is not available, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is required.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of the compound.

Engineering Controls: Containing the Hazard

All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed in a properly functioning chemical fume hood with a face velocity of 80-120 feet per minute. The sash should be kept as low as possible during all operations.

Handling Procedures
  • Preparation: Before handling, ensure that all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible within the fume hood.

  • Weighing: Use a disposable weighing boat or creased weighing paper to handle the solid compound. Tare the balance with the weighing vessel before adding the compound.

  • Transfer: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust by handling the compound gently.

  • Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed compound slowly and with stirring to prevent splashing.

Storage Requirements

Proper storage is crucial to maintain the stability and purity of this compound.

  • Container: Store the compound in its original, tightly sealed container.

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep1 Don Appropriate PPE prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Assemble Materials in Hood prep2->prep3 handle1 Weigh Compound prep3->handle1 Proceed to Handling handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Add Solvent & Dissolve handle2->handle3 clean1 Decontaminate Glassware handle3->clean1 Proceed to Cleanup clean2 Dispose of Waste clean1->clean2 clean3 Store Compound Properly clean2->clean3

Caption: A streamlined workflow for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

The disposal of this compound and any materials contaminated with it must be handled as hazardous waste.

Waste Segregation:

  • Solid Waste: All solid waste, including contaminated weighing paper, gloves, and disposable labware, should be placed in a designated, labeled hazardous waste container for halogenated organic solids.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, labeled hazardous waste container for halogenated organic liquids.

Decontamination:

  • Glassware: All glassware that has come into contact with the compound should be rinsed with a suitable organic solvent (e.g., acetone or ethanol) in the fume hood. The rinsate must be collected as halogenated liquid waste. After the initial rinse, glassware can be washed with soap and water.

  • Spills: In the event of a spill, evacuate the area and ensure proper ventilation. For small spills within a fume hood, use a chemical spill kit with an absorbent material suitable for organic compounds. Carefully collect the absorbed material and place it in the halogenated solid waste container. For larger spills, or any spill outside of a fume hood, evacuate the laboratory and contact your institution's environmental health and safety department immediately.

Decision Tree for Spill Response

spill Spill Occurs location Spill Location? spill->location fume_hood Inside Fume Hood location->fume_hood Inside outside_hood Outside Fume Hood location->outside_hood Outside size Spill Size? small_spill Small Spill size->small_spill Small large_spill Large Spill size->large_spill Large fume_hood->size evacuate Evacuate Lab Contact EHS outside_hood->evacuate cleanup Use Spill Kit to Absorb Collect in Halogenated Waste small_spill->cleanup large_spill->evacuate

Caption: A decision-making flowchart for responding to spills of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.